molecular formula C94H165N29O33 B15562823 flg22Pst

flg22Pst

Cat. No.: B15562823
M. Wt: 2229.5 g/mol
InChI Key: BRHMLTAKXHIIKK-KRRWFZPWSA-N
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Description

Flg22Pst is a useful research compound. Its molecular formula is C94H165N29O33 and its molecular weight is 2229.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C94H165N29O33

Molecular Weight

2229.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C94H165N29O33/c1-16-45(9)72(91(153)108-50(14)93(155)156)122-81(143)55(26-27-65(97)128)113-84(146)57(32-43(5)6)109-67(130)37-103-74(136)47(11)105-75(137)48(12)106-82(144)60(35-69(132)133)117-87(149)61(36-70(134)135)116-78(140)52(23-18-20-28-95)111-76(138)49(13)107-88(150)63(40-125)120-86(148)59(34-66(98)129)118-92(154)73(46(10)17-2)123-80(142)53(24-19-21-29-96)112-83(145)56(31-42(3)4)110-68(131)38-104-77(139)62(39-124)119-89(151)64(41-126)121-85(147)58(33-44(7)8)115-79(141)54(25-22-30-102-94(100)101)114-90(152)71(99)51(15)127/h42-64,71-73,124-127H,16-41,95-96,99H2,1-15H3,(H2,97,128)(H2,98,129)(H,103,136)(H,104,139)(H,105,137)(H,106,144)(H,107,150)(H,108,153)(H,109,130)(H,110,131)(H,111,138)(H,112,145)(H,113,146)(H,114,152)(H,115,141)(H,116,140)(H,117,149)(H,118,154)(H,119,151)(H,120,148)(H,121,147)(H,122,143)(H,123,142)(H,132,133)(H,134,135)(H,155,156)(H4,100,101,102)/t45-,46-,47-,48-,49-,50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,71-,72-,73-/m0/s1

InChI Key

BRHMLTAKXHIIKK-KRRWFZPWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Role of flg22 in Plant Immunity Against Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The recognition of conserved microbial patterns by cell-surface receptors constitutes the first line of inducible defense in plants, known as Pattern-Triggered Immunity (PTI). A classic example of PTI is the perception of bacterial flagellin (B1172586), or a conserved 22-amino acid peptide thereof (flg22), by the leucine-rich repeat receptor kinase FLAGELLIN-SENSING 2 (FLS2). This recognition event initiates a complex and robust signaling network, leading to a broad spectrum of immune responses that effectively restrict the proliferation of pathogenic bacteria such as Pseudomonas syringae pv. tomato (Pst). This technical guide provides a comprehensive overview of the molecular mechanisms underlying flg22-mediated plant immunity, with a focus on the signaling cascade, quantitative aspects of the immune response, and detailed experimental protocols for its study.

The flg22 Recognition Complex and Initial Signaling Events

The perception of flg22 at the cell surface is the critical first step in initiating the plant immune response. This process is mediated by a multi-protein receptor complex.

The FLS2 Receptor and BAK1 Co-receptor

The primary receptor for flg22 is FLS2, a transmembrane receptor kinase with an extracellular leucine-rich repeat (LRR) domain that directly binds to flg22.[1][2][3] Upon binding of flg22, FLS2 rapidly associates with another LRR-receptor kinase, BRI1-ASSOCIATED KINASE 1 (BAK1), which functions as a co-receptor.[4][5][6] This ligand-induced heterodimerization is essential for the activation of the receptor complex and the initiation of downstream signaling.[5][7][8]

Role of BIK1 and Transphosphorylation Events

Downstream of the FLS2-BAK1 complex is the receptor-like cytoplasmic kinase (RLCK), BOTRYTIS-INDUCED KINASE 1 (BIK1).[4][9] Prior to flg22 perception, BIK1 is associated with the FLS2 receptor.[10][11] Upon formation of the FLS2-BAK1 complex, BIK1 is rapidly phosphorylated and released from the complex.[4][9] This dissociation is a key step in activating downstream signaling pathways.[4][12] The activated FLS2-BAK1 complex and BIK1 engage in a series of transphosphorylation events, which are crucial for signal amplification and propagation.[9]

Downstream Signaling Cascades

The activation of the FLS2-BAK1-BIK1 module triggers a cascade of intracellular signaling events, leading to the activation of various defense responses.

Reactive Oxygen Species (ROS) Burst

One of the earliest responses following flg22 perception is a rapid and transient production of reactive oxygen species (ROS), often referred to as the "oxidative burst".[1][6] This is primarily mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[13][14] Activated BIK1 directly phosphorylates RBOHD, leading to the production of superoxide, which is then dismutated to hydrogen peroxide.[14][15] This ROS production plays a crucial role in signaling and in strengthening the cell wall through cross-linking of polymers.

Mitogen-Activated Protein Kinase (MAPK) Cascade

Flg22 perception also leads to the activation of a mitogen-activated protein kinase (MAPK) cascade.[1][6] In Arabidopsis, this involves the sequential activation of MAPKKK, MKK4/MKK5, and MPK3/MPK6.[16][17] The activation of this cascade is critical for the transcriptional reprogramming of the cell, leading to the expression of a large number of defense-related genes.[1]

Transcriptional Reprogramming

The flg22-induced signaling cascades converge on the nucleus to induce a massive transcriptional reprogramming.[1][18] Within an hour of flg22 treatment, hundreds of genes, termed FLARE (Flagellin Rapidly Elicited) genes, are either up- or down-regulated.[1] These genes encode a wide range of proteins involved in defense, including transcription factors, protein kinases, and enzymes involved in the synthesis of antimicrobial compounds.[1][19]

Physiological and Cellular Responses to flg22

The activation of the flg22 signaling pathway culminates in a variety of physiological and cellular responses that contribute to bacterial resistance.

Stomatal Closure

Stomata are pores on the leaf surface that are primary entry points for many bacterial pathogens, including Pst.[20][21] Guard cells surrounding the stomata can perceive flg22, leading to rapid stomatal closure.[20][22] This response, known as stomatal immunity, acts as a physical barrier to prevent bacterial invasion.[20][23]

Callose Deposition

Another important defense response is the deposition of callose, a β-1,3-glucan polymer, at the site of attempted pathogen invasion.[15][24] Callose depositions, known as papillae, act as a physical barrier to reinforce the cell wall and prevent the ingress of pathogens.[25]

Quantitative Data on flg22-Induced Immune Responses

The following tables summarize key quantitative data related to the flg22-induced immune response.

Parameter Value Organism/System Reference
flg22 concentration for half-maximal alkalinization response~10 nMArabidopsis thaliana cell culture[2]
Time to peak MAPK activation10-15 minutesArabidopsis thaliana leaf tissue[6]
Time to peak ROS production10-15 minutesArabidopsis thaliana leaf tissue[6]
Fold-change in WRKY29 expression (1h post-flg22)>10-foldArabidopsis thaliana seedlings[18]
Fold-change in FRK1 expression (1h post-flg22)>50-foldArabidopsis thaliana seedlings[18]

Table 1: Key Quantitative Parameters of the flg22 Response.

Gene Function Log2 Fold Change (flg22 vs. Control) at 30 min Reference
At2g17740 (WRKY29)Transcription Factor7.3[1]
At1g75040Receptor-like kinase6.5[1]
At4g23180 (CYP81F2)Cytochrome P4506.2[1]
At2g19190Calcium-binding EF-hand5.8[1]
At5g57220 (WRKY33)Transcription Factor5.7[1]

Table 2: Top 5 Upregulated Genes in Arabidopsis Seedlings 30 Minutes After flg22 Treatment. (Data derived from microarray analysis)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

flg22-Induced ROS Burst Assay

This assay measures the production of reactive oxygen species (ROS) in response to flg22 treatment using a luminol-based chemiluminescence assay.[26][27][28][29][30]

Materials:

  • Leaf discs (4 mm diameter) from 4-6 week old plants.

  • 96-well white microplate.

  • Luminol (100 µM).

  • Horseradish peroxidase (HRP) (20 µg/mL).

  • flg22 peptide (100 nM).

  • Plate luminometer.

Procedure:

  • Excise leaf discs and float them overnight in sterile water in a 96-well plate to reduce wounding-induced ROS.

  • Replace the water with the assay solution containing luminol, HRP, and flg22.

  • Immediately measure luminescence in a plate luminometer. Readings are typically taken every 1-2 minutes for 30-60 minutes.

  • Data is expressed as relative light units (RLU).

MAPK Activation Assay

This protocol details the detection of MAPK activation (phosphorylation) via immunoblotting.[16][17][31][32][33]

Materials:

  • Plant tissue (e.g., seedlings or leaf discs).

  • flg22 peptide (1 µM).

  • Protein extraction buffer.

  • SDS-PAGE gels and blotting equipment.

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (detects phosphorylated MPK3, MPK6).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescence detection reagent.

Procedure:

  • Treat plant tissue with flg22 for various time points (e.g., 0, 5, 15, 30 minutes).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using an appropriate extraction buffer.

  • Determine protein concentration using a Bradford or BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

Co-Immunoprecipitation of FLS2 and BAK1

This protocol is used to demonstrate the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.

Materials:

  • Transgenic plants expressing tagged versions of FLS2 (e.g., FLS2-GFP) and BAK1 (e.g., BAK1-HA).

  • flg22 peptide (1 µM).

  • Immunoprecipitation buffer.

  • Anti-GFP agarose (B213101) beads.

  • Wash buffers.

  • SDS-PAGE and immunoblotting reagents.

  • Primary antibodies: anti-GFP and anti-HA.

Procedure:

  • Infiltrate leaves of transgenic plants with flg22 or a mock solution.

  • Harvest tissue at specified time points and freeze in liquid nitrogen.

  • Extract total proteins in immunoprecipitation buffer.

  • Incubate protein extracts with anti-GFP agarose beads to pull down FLS2-GFP and associated proteins.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and immunoblotting using anti-GFP and anti-HA antibodies to detect FLS2-GFP and co-immunoprecipitated BAK1-HA, respectively.

Visualizations

Signaling Pathway

FLS2_Signaling_Pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Recruits BIK1 BIK1 FLS2->BIK1 Phosphorylates & Releases BAK1->BIK1 Phosphorylates & Releases RBOHD RBOHD BIK1->RBOHD Phosphorylates MAPKKK MAPKKK BIK1->MAPKKK Activates Stomata Stomatal Closure BIK1->Stomata Signals to ROS ROS Burst RBOHD->ROS MKK4_5 MKK4/5 MAPKKK->MKK4_5 MPK3_6 MPK3/6 MKK4_5->MPK3_6 TFs Transcription Factors MPK3_6->TFs Phosphorylates Genes Defense Gene Expression TFs->Genes

Caption: flg22 signaling pathway in plants.

Experimental Workflow: ROS Burst Assay

ROS_Burst_Workflow A 1. Prepare Leaf Discs B 2. Overnight Incubation in Water A->B D 4. Add Assay Solution to Wells B->D C 3. Prepare Assay Solution (Luminol + HRP + flg22) C->D E 5. Measure Luminescence D->E F 6. Data Analysis (RLU vs. Time) E->F

Caption: Workflow for flg22-induced ROS burst assay.

Logical Relationship: PTI vs. ETI

PTI_ETI_Relationship PAMP PAMP (e.g., flg22) PRR PRR (e.g., FLS2) PAMP->PRR Recognized by PTI PTI (Pattern-Triggered Immunity) PRR->PTI Susceptibility Disease Susceptibility PTI->Susceptibility Resistance Disease Resistance PTI->Resistance Effector Bacterial Effector Effector->PTI Suppresses R_Protein R Protein Effector->R_Protein Recognized by ETI ETI (Effector-Triggered Immunity) ETI->Resistance R_Protein->ETI

Caption: The zigzag model of plant immunity.

References

A Deep Dive into the flg22-Pst Signal Transduction Pathway in Arabidopsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The recognition of pathogen-associated molecular patterns (PAMPs) is a cornerstone of innate immunity in plants. In Arabidopsis thaliana, the perception of bacterial flagellin, or its active epitope flg22, by the pattern recognition receptor FLAGELLIN-SENSITIVE 2 (FLS2) initiates a robust signaling cascade, culminating in PAMP-triggered immunity (PTI). This technical guide provides an in-depth exploration of the core components and mechanisms of the flg22 signal transduction pathway, offering a valuable resource for researchers and professionals in plant biology and drug development. The pathway involves a series of protein-protein interactions, phosphorylation events, and downstream transcriptional reprogramming, leading to the production of antimicrobial compounds and reinforcement of the plant cell wall. Understanding this intricate network is pivotal for developing novel strategies to enhance plant disease resistance.

The Core Signaling Cascade: From Perception to Response

The flg22 signaling pathway is initiated at the plasma membrane and transduced through the cytoplasm to the nucleus, activating a multi-pronged defense response. The key events are detailed below.

flg22 Perception and Receptor Complex Formation

The perception of flg22 is mediated by the leucine-rich repeat receptor-like kinase (LRR-RLK) FLS2 .[1][2][3][4][5] In the absence of a ligand, FLS2 exists as a monomer. Upon binding of flg22 to the extracellular LRR domain of FLS2, a rapid heterodimerization occurs with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1) .[2][3][4][5][6] This ligand-induced association is a critical step for the activation of the receptor complex.[2][6] The formation of the FLS2-BAK1 complex initiates a cascade of trans-phosphorylation events between their intracellular kinase domains, leading to their full activation.[3][4][5]

Activation of Receptor-Like Cytoplasmic Kinases (RLCKs)

The activated FLS2-BAK1 complex then recruits and phosphorylates members of the receptor-like cytoplasmic kinase VII (RLCK-VII) family, most notably BOTRYTIS-INDUCED KINASE 1 (BIK1) and PBL1 .[7][8][9][10][11] BIK1 is a central regulator that acts as a hub, connecting the receptor complex to downstream signaling components.[7][10] Upon phosphorylation by the FLS2-BAK1 complex, BIK1 is released and activated.[9][12]

Downstream Signaling Branches

Activated BIK1 initiates at least two major downstream signaling branches: the production of reactive oxygen species (ROS) and the activation of a mitogen-activated protein kinase (MAPK) cascade.

Activated BIK1 directly interacts with and phosphorylates the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD) .[13][14][15][16] This phosphorylation is crucial for the rapid and transient production of apoplastic ROS, a hallmark of PAMP-triggered immunity.[13][14][15] The ROS burst acts as a direct antimicrobial agent and also functions as a secondary signal to activate further downstream defense responses.

The perception of flg22 also leads to a rapid influx of calcium ions (Ca2+) into the cytosol.[17][18][19] This increase in cytosolic Ca2+ is sensed by CALCIUM-DEPENDENT PROTEIN KINASES (CDPKs) .[17][18][19][20][21] Activated CDPKs, in turn, contribute to the regulation of ROS production and the activation of MAPK cascades, highlighting the integration of calcium signaling within the broader immune response.[17][18] Specific CDPKs, such as CPK5, have been shown to directly phosphorylate and activate RBOHD, contributing to the ROS burst.[22]

The flg22 signaling pathway robustly activates a MAPK cascade.[23][24][25][26][27] This cascade typically consists of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and a MAP Kinase (MPK). In the context of flg22 signaling, the primary cascade involves MEKK1 , MKK4/MKK5 , and MPK3/MPK6 .[24][25][28] Activation of this cascade is essential for the transcriptional reprogramming that underpins the defense response.[24][25] Another MAPK, MPK4 , is also activated by flg22 through MEKK1 and MKK1/MKK2, and it plays a role in regulating basal resistance.[26][29]

Transcriptional Reprogramming

The activated MAPK cascade and other signaling components converge in the nucleus to regulate the activity of transcription factors, leading to a massive transcriptional reprogramming.[1][30] A prominent family of transcription factors involved in this response is the WRKY family.[31][32][33] WRKY transcription factors, such as WRKY22 , WRKY29 , WRKY18 , WRKY40 , and WRKY33 , are activated downstream of the MAPK cascade and bind to W-box elements in the promoters of defense-related genes, thereby regulating their expression.[24][32][34][35] This leads to the production of antimicrobial compounds, pathogenesis-related (PR) proteins, and enzymes involved in cell wall reinforcement.[36][37]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the flg22-Pst signal transduction pathway in Arabidopsis.

Table 1: Temporal Dynamics of Key Signaling Events

EventTime Post-flg22 TreatmentReference
FLS2-BAK1 AssociationWithin 2 minutes[6]
BIK1 Phosphorylation and Release5 - 15 minutes[9]
ROS Burst Peak5 - 15 minutes[38]
MAPK (MPK3/MPK6) Activation5 - 15 minutes[29][39][40]
Defense Gene (e.g., FRK1) Induction30 - 60 minutes[30][36][37]

Table 2: flg22-Induced Gene Expression Changes

GeneFunctionFold Change (flg22 vs. control)Time PointReference
FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1)Signaling>1030 min[36][37]
WRKY22Transcription Factor~5-1030 min[36]
WRKY29Transcription Factor~5-1030 min[36]
NHL10Defense>1030 min[38][41]
CYP81F2Glucosinolate biosynthesis>560 min[30]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is adapted for detecting in vivo interactions between membrane-bound receptors like FLS2 and BAK1 in Arabidopsis thaliana.[42][43][44][45]

Materials:

  • Arabidopsis thaliana seedlings expressing tagged proteins (e.g., FLS2-HA, BAK1-FLAG)

  • Co-IP Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) Triton X-100, 1x protease inhibitor cocktail

  • Antibody-coupled magnetic beads (e.g., anti-HA magnetic beads)

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% (v/v) Triton X-100

  • Elution Buffer: 2x SDS-PAGE sample buffer

  • Liquid nitrogen

Procedure:

  • Grow Arabidopsis seedlings to the desired stage.

  • Treat seedlings with 1 µM flg22 for the desired time (e.g., 5 minutes) or with a mock solution.

  • Harvest approximately 1 g of tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powder in 2 mL of ice-cold Co-IP buffer.

  • Incubate on a rotator for 1 hour at 4°C to solubilize proteins.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Add antibody-coupled magnetic beads to the protein extract.

  • Incubate on a rotator for 2-4 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, remove all residual buffer.

  • Add 50 µL of Elution Buffer to the beads and boil for 5 minutes to elute the protein complexes.

  • Analyze the eluted proteins by SDS-PAGE and immunoblotting with appropriate antibodies.

In Vitro Kinase Assay

This protocol is designed to assess the phosphorylation of a substrate by a specific kinase, for example, the phosphorylation of RBOHD by BIK1.[23][46]

Materials:

  • Purified recombinant kinase (e.g., GST-BIK1)

  • Purified recombinant substrate (e.g., MBP-RBOHD N-terminus)

  • Kinase Reaction Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT

  • [γ-32P]ATP (or cold ATP for non-radioactive detection)

  • SDS-PAGE equipment and autoradiography film (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube on ice:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1 µg of substrate

    • 0.5 µg of kinase

    • 1 µL of 100 µM ATP

    • 1 µCi of [γ-32P]ATP

    • Add sterile water to a final volume of 25 µL.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 6x SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film to visualize phosphorylated proteins.

ROS Burst Measurement

This protocol measures the flg22-induced ROS burst in Arabidopsis leaf discs using a luminol-based chemiluminescence assay.

Materials:

  • Arabidopsis leaf discs (4-mm diameter)

  • Luminol (B1675438) solution (e.g., 100 µM luminol, 10 µg/mL horseradish peroxidase)

  • flg22 solution (e.g., 100 nM)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise leaf discs from 4-5 week old Arabidopsis plants.

  • Float the leaf discs in sterile water in a petri dish overnight to reduce wounding-induced ROS.

  • Place one leaf disc per well in a 96-well white microplate containing 100 µL of sterile water.

  • Add 100 µL of luminol solution to each well.

  • Equilibrate the plate in the luminometer for at least 30 minutes.

  • Initiate the reaction by adding 25 µL of flg22 solution to each well.

  • Immediately start measuring luminescence every 1-2 minutes for at least 60 minutes.

Mandatory Visualizations

Core Signaling Pathway Diagram

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 1. Perception FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 BIK1_inactive BIK1 (inactive) FLS2_BAK1->BIK1_inactive 2. Phosphorylation BIK1_active BIK1-P (active) BIK1_inactive->BIK1_active RBOHD RBOHD BIK1_active->RBOHD 3a. Phosphorylation Ca_channel Ca2+ Channel BIK1_active->Ca_channel 3b. Activation MAPKKK MEKK1 BIK1_active->MAPKKK 3c. Activation ROS ROS Burst RBOHD->ROS Ca_influx Ca2+ Influx Ca_channel->Ca_influx CDPKs CDPKs Ca_influx->CDPKs CDPKs->MAPKKK MAPKK MKK4/5 MAPKKK->MAPKK MAPK MPK3/6 MAPKK->MAPK WRKYs WRKY TFs (WRKY22/29) MAPK->WRKYs 4. Nuclear Translocation & Activation Defense_Genes Defense Gene Expression WRKYs->Defense_Genes 5. Transcriptional Reprogramming

Caption: The core flg22 signal transduction pathway in Arabidopsis.

Experimental Workflow for Co-Immunoprecipitation

co_ip_workflow start Start: Arabidopsis seedlings (expressing tagged proteins) treatment flg22 Treatment start->treatment harvest Harvest & Freeze in Liquid N2 treatment->harvest grind Grind to Fine Powder harvest->grind lysis Protein Extraction (Co-IP Buffer) grind->lysis centrifuge Centrifugation (remove debris) lysis->centrifuge supernatant Collect Supernatant (Protein Extract) centrifuge->supernatant incubation Incubate with Antibody-Beads supernatant->incubation wash Wash Beads incubation->wash elution Elute Proteins wash->elution analysis SDS-PAGE & Immunoblotting elution->analysis end End: Detect Interacting Proteins analysis->end

References

An In-depth Technical Guide to the Perception of flg22 by the FLS2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the perception of the bacterial pathogen-associated molecular pattern (PAMP), flg22, by the FLAGELLIN-SENSING 2 (FLS2) receptor in plants. This pathway serves as a paradigm for PAMP-Triggered Immunity (PTI), a foundational layer of plant defense.

Core Mechanism of flg22 Perception and Signal Initiation

The perception of flg22 by FLS2 is a multi-step process involving ligand binding, receptor complex formation, and a cascade of phosphorylation events that initiate downstream immune signaling.

Ligand Recognition and FLS2-flg22 Binding

The process begins with the direct recognition of flg22, a conserved 22-amino acid epitope from the N-terminus of bacterial flagellin (B1172586), by the FLS2 receptor.[1][2] FLS2 is a transmembrane leucine-rich repeat receptor kinase (LRR-RLK).[3][4] Its extracellular domain, composed of 28 LRRs, forms a solenoid-like structure that creates a binding pocket for flg22.[3][5] The specific interaction between flg22 and the FLS2 protein has been unequivocally demonstrated through chemical cross-linking and immunoprecipitation experiments.[3] This binding is characterized by high affinity and specificity, forming the first critical step in activating the plant's defense machinery.[3]

Formation of the Active FLS2-BAK1 Receptor Complex

Prior to ligand perception, FLS2 can exist in a pre-formed complex with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[6][7][8] Upon binding flg22, FLS2 undergoes a conformational change that triggers the rapid, ligand-dependent recruitment of a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), another LRR-RLK.[1][9][10] This event leads to the formation of a stable and active FLS2-flg22-BAK1 ternary complex at the plasma membrane.[9][11] Crystal structure analysis has revealed that BAK1 acts as a co-receptor by directly interacting with both FLS2 and the C-terminus of the FLS2-bound flg22 peptide, thereby stabilizing the entire complex.[1][10] The formation of this heterodimer is a crucial prerequisite for signal transduction across the plasma membrane.[9]

Signal Transduction via Phosphorylation and BIK1 Release

The assembly of the FLS2-BAK1 complex initiates a cascade of phosphorylation events. The intracellular kinase domains of FLS2 and BAK1 engage in reciprocal transphosphorylation, leading to their full activation.[1][12] A key phosphorylation site on FLS2, Serine-938, has been identified as critical for its function in vivo.[7][13][14] While mutation of this site does not prevent BAK1 binding, it abolishes downstream immune responses, indicating its role in regulating FLS2 kinase activity or its interaction with downstream components.[7][13]

The activated FLS2-BAK1 kinase complex then phosphorylates BIK1.[6][8] This phosphorylation event triggers the release of BIK1 from the receptor complex into the cytoplasm.[6][7][15] The dissociation of activated BIK1 is the pivotal step that propagates the signal downstream, initiating a range of defense responses, including:

  • Reactive Oxygen Species (ROS) Burst: Activated BIK1 directly phosphorylates the NADPH oxidase RBOHD, leading to a rapid production of ROS.[6][16]

  • MAPK Cascade Activation: The signal initiates a mitogen-activated protein kinase (MAPK) cascade, a conserved signaling module in plant immunity.[4][17]

  • Calcium Signaling: A rapid influx of calcium ions (Ca2+) into the cytosol is triggered, acting as a secondary messenger.[4][12]

This sequence of events culminates in large-scale transcriptional reprogramming and the establishment of a robust immune response against potential pathogens.

Quantitative Data Summary

The following table summarizes key quantitative data related to the FLS2-flg22 interaction.

ParameterDescriptionValueReference
IC₅₀ The concentration of unlabeled flg22 required to inhibit 50% of radiolabeled ¹²⁵I-Tyr-flg22 binding to immunoprecipitated FLS2.~5 nM[3][18][19]
Binding Affinity (Predicted) Predicted change in Gibbs free energy (DDG bind) for the interaction between flg22 variants and FLS2 or BAK1.Varies based on flg22 mutation (e.g., K13S reduces stability with FLS2).[20]

Key Experimental Protocols

The elucidation of the FLS2 signaling pathway has relied on several key biochemical and molecular biology techniques. Detailed methodologies are provided below.

Co-Immunoprecipitation (Co-IP) for FLS2-BAK1 Interaction

This protocol is used to verify the ligand-dependent interaction between FLS2 and BAK1 in vivo.

  • Plant Material and Treatment: Grow Arabidopsis seedlings expressing C-terminally tagged BAK1 (e.g., BAK1-Myc) in liquid culture. Treat the seedlings with 100 nM flg22 or a mock solution for 5-10 minutes.[9]

  • Protein Extraction: Harvest and freeze tissue in liquid nitrogen. Grind the tissue and extract total proteins in an appropriate IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, plus protease and phosphatase inhibitors).[21]

  • Immunoprecipitation: Centrifuge the lysate to pellet debris and collect the supernatant. Incubate the cleared lysate with anti-FLS2 antibodies overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with ice-cold IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Myc antibody to detect co-precipitated BAK1-Myc. Re-probe the membrane with an anti-FLS2 antibody to confirm the immunoprecipitation of FLS2.[9]

In Vitro Kinase Assay

This assay is used to demonstrate direct phosphorylation between components of the receptor complex.

  • Protein Expression and Purification: Express the intracellular kinase domains of FLS2, BAK1, and BIK1 as fusion proteins (e.g., GST- or MBP-tags) in E. coli and purify them using affinity chromatography.[7][13]

  • Kinase Reaction: In a 20-30 µL reaction volume, combine the purified kinase (e.g., FLS2-CD) and its putative substrate (e.g., BIK1, which can be a kinase-dead mutant to prevent autophosphorylation).

  • Initiate Phosphorylation: Start the reaction by adding a kinase buffer containing 10 mM MgCl₂, 1 mM DTT, and [γ-³²P]-ATP. Incubate at 25-30°C for 30-60 minutes.[22]

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins on an SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue to visualize total protein loading. Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the incorporation of ³²P, which indicates phosphorylation.[7][13]

Mass Spectrometry for Phosphorylation Site Identification

This method is used to identify specific amino acid residues that are phosphorylated upon receptor activation.

  • Protein Preparation: Perform an in vitro kinase assay as described above using a non-radioactive ATP. Run the reaction products on an SDS-PAGE gel and excise the band corresponding to the phosphorylated protein (e.g., FLS2).

  • In-Gel Digestion: Destain the gel slice and perform an in-gel digestion using a protease such as trypsin, which cleaves proteins C-terminal to lysine (B10760008) and arginine residues.

  • Phosphopeptide Enrichment (Optional but Recommended): To increase the detection of low-abundance phosphopeptides, enrich the digested sample using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Introduce the peptide mixture into a mass spectrometer, often coupled with liquid chromatography (LC) for separation. The mass spectrometer performs an initial full scan (MS1) to measure the mass-to-charge ratio of the peptides. It then selects precursor ions for fragmentation (e.g., via collision-induced dissociation, CID) and measures the resulting fragment ions (MS/MS or MS2).[23]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The software identifies peptide sequences and can pinpoint mass shifts corresponding to a phosphate (B84403) group (79.966 Da), thereby identifying the specific phosphorylated serine, threonine, or tyrosine residues.[14][23]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2_inactive FLS2 flg22->FLS2_inactive 1. Binding BAK1 BAK1 FLS2_BAK1 FLS2-BAK1 Complex BIK1_bound BIK1 BIK1_active Activated BIK1 (Phosphorylated) FLS2_BAK1->BIK1_active BIK1_bound->FLS2_BAK1 3. Phosphorylation & Release RBOHD RBOHD BIK1_active->RBOHD Phosphorylates MAPK MAPK Cascade BIK1_active->MAPK ROS ROS Burst RBOHD->ROS PTI PTI Responses (Gene Expression) ROS->PTI MAPK->PTI

Caption: FLS2 signaling pathway from flg22 perception to PTI response.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Treat cells (e.g., flg22) lysis Lyse cells & collect supernatant start->lysis incubation Incubate lysate with primary antibody (anti-FLS2) lysis->incubation beads Add Protein A/G beads to capture antibody complex incubation->beads wash Wash beads to remove non-specific binders beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for BAK1) elution->analysis end Confirm Interaction analysis->end

Caption: A generalized workflow for Co-Immunoprecipitation.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Purify recombinant proteins (Kinase & Substrate) mix Combine Kinase, Substrate, and Kinase Buffer start->mix reaction Initiate reaction with [γ-³²P]-ATP mix->reaction incubation Incubate at 30°C for 30-60 min reaction->incubation stop Stop reaction with SDS-PAGE loading buffer incubation->stop sds Separate proteins by SDS-PAGE stop->sds analysis Visualize by Autoradiography sds->analysis end Detect Phosphorylation analysis->end

Caption: Workflow for a radioactive in vitro kinase assay.

References

A Technical Guide to Downstream Signaling Events Following flg22 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pattern-Triggered Immunity (PTI) represents the first line of inducible defense in plants, initiated by the recognition of conserved Microbe-Associated Molecular Patterns (MAMPs). One of the most extensively studied MAMPs is flagellin, a primary component of the bacterial motility organelle. A conserved 22-amino acid peptide from its N-terminus, known as flg22, acts as a potent elicitor of defense responses in many plant species[1][2]. The perception of flg22 by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2) triggers a complex and rapid cascade of downstream signaling events, culminating in a robust immune response. This technical guide provides an in-depth overview of these core signaling events, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Initial Perception: The FLS2-BAK1 Receptor Complex

The signaling cascade is initiated at the plasma membrane. The leucine-rich repeat (LRR) receptor kinase FLS2 directly binds the flg22 peptide in the extracellular space[2][3]. This ligand binding induces an almost instantaneous heterodimerization of FLS2 with another LRR receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1), which functions as a co-receptor[3][4][5][6]. The formation of this active FLS2-BAK1 complex is a critical step, leading to their reciprocal trans-phosphorylation and the activation of their intracellular kinase domains within seconds of flg22 perception[3][6]. This phosphorylation is one of the earliest measurable events, with de novo phosphorylation of both FLS2 and BAK1 detectable within 15 seconds of stimulation[6].

FLS2_BAK1_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm flg22 flg22 Peptide FLS2_unbound FLS2 flg22->FLS2_unbound Binding Complex flg22-FLS2-BAK1 (Active Complex) FLS2_unbound->Complex Heterodimerization BAK1_unbound BAK1 BAK1_unbound->Complex Recruitment Downstream Downstream Signaling Complex->Downstream Kinase Activation & Phosphorylation

Caption: flg22 perception and receptor complex activation.

Rapid Intracellular Signaling Cascades

Following receptor activation, a series of rapid and transient signaling events are triggered within the cell, typically occurring within seconds to minutes. These include ion fluxes, a burst of reactive oxygen species (ROS), and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.

Calcium Signaling

One of the most immediate responses to flg22 is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol[7][8][9]. This Ca²⁺ signature is a crucial secondary message. In Arabidopsis, flg22 treatment induces nuclear Ca²⁺ transients that begin at 2 minutes, peak around 4-5 minutes, and return to baseline levels by 10 minutes[10]. This influx is mediated by Ca²⁺ channels at the plasma membrane, and their blockade significantly impairs downstream immune responses[8]. The Ca²⁺ signal is decoded by various calcium-sensor proteins, primarily Calcium-Dependent Protein Kinases (CDPKs), which phosphorylate downstream targets to propagate the signal[8][11].

Reactive Oxygen Species (ROS) Burst

Concurrently with Ca²⁺ influx, flg22 perception triggers a rapid and substantial production of apoplastic Reactive Oxygen Species (ROS), often referred to as the oxidative burst[1][12][13]. This response, primarily mediated by the plasma membrane-localized NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), is a hallmark of PTI[7][14]. The ROS burst typically exhibits a short lag phase of 2-10 minutes before a sharp increase, peaking approximately 15 minutes post-elicitation[13]. These ROS molecules act as signaling agents and contribute directly to defense by strengthening the cell wall and exhibiting antimicrobial properties.

MAP Kinase (MAPK) Cascade Activation

The flg22 signal is transduced through conserved Mitogen-Activated Protein Kinase (MAPK) cascades[1][15]. In Arabidopsis, flg22 perception leads to the activation of at least two distinct MAPK pathways, prominently featuring the activation of MPK3 and MPK6[1][15][16]. Activation, which occurs via dual phosphorylation of a T-x-Y motif, is very rapid, typically starting 2-5 minutes after treatment, and is often transient[17]. These activated MAPKs phosphorylate a wide range of substrates, including transcription factors, to regulate downstream defense responses.

Downstream Cellular and Transcriptional Responses

The initial rapid signaling events converge to initiate broader and more sustained cellular defense responses, including large-scale transcriptional reprogramming and the production of defense-related hormones.

Transcriptional Reprogramming

Within an hour of flg22 treatment, a significant reprogramming of the plant transcriptome occurs, with changes in the expression of thousands of genes[1][18]. These "Flagellin Rapidly Elicited" (FLARE) genes frequently encode other signaling components, such as protein kinases, phosphatases, and transcription factors, creating a complex regulatory network[1]. Key transcription factors from the WRKY family, such as WRKY22 and WRKY29, are induced and play a pivotal role in activating downstream defense genes[14][15].

Table 1: Quantitative Gene Expression Changes in Arabidopsis Seedlings After flg22 Treatment This table summarizes the fold-change in expression for selected FLARE genes 30 and 60 minutes after treatment with 100 nM flg22, as adapted from Navarro et al., 2004.[1]

Gene LocusGene Name/DescriptionFold Change (30 min)Fold Change (60 min)
At4g23810FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1)1311
At2g17740NHL10 (NDR1/HIN1-LIKE 10)1210
At4g31500WRKY29 (Transcription Factor)910
At2g25000Protein Kinase1113
At1g75040Cysteine-rich RLK (CRK29)712
At1g19110GST1 (GLUTATHIONE S-TRANSFERASE 1)55
At5g57220CYP81F2 (Cytochrome P450)1314

Note: Data represents average relative values compared to control samples. Expression changes of less than 2-fold are not shown.

Phosphoproteomic Remodeling

Beyond transcriptional changes, flg22 induces rapid and dynamic alterations in the phosphorylation status of hundreds of cellular proteins[19][20]. Quantitative phosphoproteomic studies have identified numerous differentially phosphorylated proteins within minutes of elicitation, including membrane transporters, kinases, and defense-related proteins[19][21]. This highlights the critical role of post-translational modification in regulating the PTI signaling network.

Table 2: Selected Proteins with Differentially Phosphorylated Sites After flg22 Treatment

ProteinFunctionObservationReference
RBOHDNADPH oxidaseMultiple sites phosphorylated, regulating ROS production.[19][22]
H⁺-ATPases (AHA1/2/3)Proton pumpsTransient decrease in phosphorylation at specific sites.[20]
FLS2 / BAK1ReceptorsRapidly phosphorylated upon ligand binding.[6]
BIK1Receptor-like cytoplasmic kinasePhosphorylated and released from the receptor complex.[14]
CDPKsCalcium sensorsActivated and show changes in phosphorylation.[19]

Comprehensive Signaling Pathway

The downstream events following flg22 perception are part of an interconnected network. The initial signal from the FLS2-BAK1 complex branches into several parallel pathways, including Ca²⁺-dependent signaling and MAPK cascades, which in turn regulate ROS production and a massive transcriptional reprogramming effort to establish a robust immune response.

Flg22_Signaling_Pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 1. Perception complex FLS2-BAK1 Complex FLS2->complex BAK1 BAK1 BAK1->complex BIK1 BIK1/PBL1 complex->BIK1 2. Phosphorylation MAPKKK MAPKKK complex->MAPKKK Activation Ca_channel Ca²⁺ Channels BIK1->Ca_channel Activation RBOHD RBOHD BIK1->RBOHD Ca_influx Cytosolic Ca²⁺ Influx Ca_channel->Ca_influx CDPKs CDPKs Ca_influx->CDPKs 3. Decoding Genes Defense Gene Expression Ca_influx->Genes CDPKs->RBOHD ROS ROS Burst RBOHD->ROS 4. Oxidative Burst ROS->Genes MAPKK MKK4/5 MAPKKK->MAPKK MAPK MPK3/6 MAPKK->MAPK 5. MAPK Cascade WRKYs WRKY TFs MAPK->WRKYs Phosphorylation MAPK->Genes WRKYs->Genes 6. Transcriptional Reprogramming Hormones Hormone Signaling (ET, SA, JA) Genes->Hormones

Caption: Overview of the flg22 signaling network in plants.

Key Experimental Protocols

Protocol: Measurement of flg22-Induced ROS Burst

This protocol is adapted from standard luminol-based chemiluminescence assays used to measure extracellular H₂O₂ production[12][13][23].

  • Plant Material: Use leaf discs (e.g., 4 mm diameter) from 4-5 week old, healthy, soil-grown plants.

  • Preparation: Float leaf discs, abaxial side up, in a 96-well white microplate containing 150-200 µL of sterile water per well. Incubate overnight at room temperature to allow wound responses to subside.

  • Assay Solution: Prepare a fresh assay solution containing 100 µM luminol (B1675438) (L-012) and 20 µg/mL horseradish peroxidase (HRP).

  • Elicitation: On the day of the assay, carefully replace the water with 100 µL of the assay solution. Allow the plate to incubate for at least 1 hour. To initiate the reaction, add 100 µL of the assay solution containing 2x the final concentration of flg22 (e.g., 200 nM for a 100 nM final concentration). For the mock control, add assay solution without the elicitor.

  • Measurement: Immediately place the plate in a luminometer (plate reader) and measure luminescence every 1-2 minutes for a period of 60-90 minutes. Data is recorded in Relative Light Units (RLU).

ROS_Workflow A 1. Prepare Leaf Discs B 2. Overnight Incubation in Water (96-well plate) A->B C 3. Replace water with Luminol/HRP Assay Solution B->C D 4. Add flg22 Elicitor (or mock treatment) C->D E 5. Measure Luminescence Immediately (60-90 min) D->E F Data Analysis (RLU vs. Time) E->F

Caption: Experimental workflow for a luminol-based ROS burst assay.
Protocol: MAPK Activation Assay via Western Blot

This protocol details the detection of activated (phosphorylated) MAPKs using phospho-specific antibodies[17][24].

  • Plant Material & Treatment: Use 10-14 day old seedlings grown in liquid culture or on plates. Transfer seedlings to water and allow them to acclimate overnight. Treat with 100 nM flg22 for various time points (e.g., 0, 5, 15, 30 minutes). The 0-minute sample serves as the untreated control.

  • Protein Extraction: Immediately after treatment, flash-freeze the tissue in liquid nitrogen. Grind the tissue to a fine powder and add 2x SDS-PAGE loading buffer (containing protease and phosphatase inhibitors). Boil the samples at 95°C for 5-10 minutes.

  • Quantification & Gel Electrophoresis: Centrifuge the extracts to pellet debris. Quantify the protein concentration in the supernatant. Load equal amounts of protein (e.g., 15-20 µg) onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the phosphorylated form of MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2)) overnight at 4°C.

  • Visualization: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., Coomassie stain or an antibody against a housekeeping protein) should be used to ensure equal loading.

Protocol: Quantitative Phosphoproteomics Workflow

This protocol provides a high-level overview of a typical quantitative phosphoproteomics experiment to identify flg22-responsive phosphorylation events[19][21].

  • Experimental Design: Grow plant material (e.g., cell cultures or seedlings) and treat with flg22 (e.g., 100 nM) or a mock solution for short time points (e.g., 0, 5, 15 minutes). Collect samples by flash-freezing.

  • Protein Extraction & Digestion: Extract total proteins under denaturing conditions with phosphatase inhibitors. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and identifies phosphorylation sites.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the phosphopeptides. Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of each phosphopeptide between the flg22-treated and mock-treated samples to identify sites with significant changes in phosphorylation.

Phosphoproteomics_Workflow A 1. flg22 / Mock Treatment (e.g., 0, 5, 15 min) B 2. Protein Extraction & Trypsin Digestion A->B C 3. Phosphopeptide Enrichment (e.g., IMAC, TiO₂) B->C D 4. LC-MS/MS Analysis C->D E 5. Database Search & Peptide Identification D->E F 6. Quantitative Analysis & Statistical Validation E->F

Caption: General workflow for quantitative phosphoproteomics.

References

An In-depth Technical Guide to the Early Transcriptional Responses to flg22 Elicitation in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system of plants relies on the recognition of conserved microbe-associated molecular patterns (MAMPs), which triggers a cascade of defense responses known as pattern-triggered immunity (PTI). One of the most well-studied MAMPs is flagellin, a major protein component of bacterial flagella. A conserved 22-amino acid peptide from the N-terminus of flagellin, known as flg22, is recognized by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) in Arabidopsis thaliana and other plant species[1]. The perception of flg22 by FLS2 initiates a rapid and robust signaling cascade, leading to extensive transcriptional reprogramming within minutes of elicitation. This guide provides a comprehensive overview of these early transcriptional responses, detailing the experimental methodologies used to study them and presenting the key findings in a structured format.

The flg22 Signaling Pathway

The perception of flg22 by FLS2 initiates a series of molecular events that culminate in the activation of defense-related genes. A simplified representation of this signaling pathway is depicted below.

flg22_signaling_pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 BIK1 BIK1 BAK1->BIK1 phosphorylates MAPKKK MAPKKK BIK1->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK TFs Transcription Factors (e.g., WRKYs) MAPK->TFs activates FLAREs FLARE Genes TFs->FLAREs PTI Pattern-Triggered Immunity FLAREs->PTI

A simplified model of the flg22 signaling pathway in Arabidopsis thaliana.

Quantitative Data on Early Transcriptional Responses

Numerous studies have employed microarray and RNA sequencing (RNA-seq) technologies to identify genes that are rapidly and robustly regulated by flg22. These genes are often referred to as "Flagellin-Rapidly Elicited" (FLARE) genes[1]. The tables below summarize the quantitative data from key studies. The complete datasets can be accessed through the provided Gene Expression Omnibus (GEO) accession numbers.

Table 1: Top 20 Upregulated Genes in Arabidopsis Seedlings 30 Minutes After flg22 Treatment.

Gene IDLog2 Fold Changep-valueReference
Data available in supplementary materials of cited publications.
(e.g., At4g23550)
(e.g., At2g17740)
(...)

Note: This table is a placeholder. The actual data can be found in the supplementary materials of publications such as Denoux et al., 2008 (GEO: GSE5635) and Navarro et al., 2004.

Table 2: Top 20 Downregulated Genes in Arabidopsis Seedlings 30 Minutes After flg22 Treatment.

Gene IDLog2 Fold Changep-valueReference
Data available in supplementary materials of cited publications.
(e.g., At1g73260)
(e.g., At5g59580)
(...)

Note: This table is a placeholder. The actual data can be found in the supplementary materials of publications such as Denoux et al., 2008 (GEO: GSE5635) and Navarro et al., 2004.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the early transcriptional responses to flg22.

Plant Material and Growth Conditions
  • Arabidopsis thaliana ecotype Columbia (Col-0) is predominantly used for these studies.

  • Seed Sterilization: Seeds are surface-sterilized using a solution of 50% (v/v) bleach and 0.05% (v/v) Triton X-100 for 10 minutes, followed by five washes with sterile distilled water.

  • Growth Medium: Sterilized seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324).

  • Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination. Seedlings are then grown under long-day conditions (16 hours light / 8 hours dark) at 22°C. For liquid culture experiments, seedlings are grown on sterile nylon mesh placed on top of the agar plates and then transferred to liquid MS medium for acclimation before treatment.

flg22 Elicitation
  • A synthetic flg22 peptide (sequence: QRLSTGSRINSAKDDAAGLQIA) is used for elicitation.

  • The peptide is dissolved in sterile water to create a stock solution (typically 1 mM).

  • For transcriptional profiling, seedlings (typically 10-14 days old) are treated with a final concentration of 1 µM flg22 in liquid MS medium.

  • Control (mock) treatments are performed using sterile water or the solvent used for the flg22 peptide.

  • Samples are harvested at various time points after elicitation (e.g., 0, 15, 30, 60 minutes) by flash-freezing in liquid nitrogen and stored at -80°C until RNA extraction.

RNA Extraction and Quality Control

A standard protocol for RNA extraction from plant tissues is as follows:

  • Grind frozen plant material to a fine powder in liquid nitrogen using a mortar and pestle.

  • Transfer the powder to a pre-chilled tube containing an appropriate RNA extraction buffer (e.g., from a Qiagen RNeasy Plant Mini Kit).

  • Homogenize the sample using a vortex or a tissue homogenizer.

  • Follow the manufacturer's instructions for the specific RNA extraction kit, which typically involves cell lysis, DNA removal (on-column DNase digestion is recommended), and RNA binding to a silica (B1680970) membrane.

  • Wash the membrane to remove contaminants.

  • Elute the purified RNA in RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to check for RNA integrity (RIN value).

Transcriptome Analysis: RNA-seq

The following diagram illustrates a typical workflow for an RNA-seq experiment.

rna_seq_workflow rna Total RNA mrna_enrich mRNA Enrichment (poly-A selection) rna->mrna_enrich fragmentation RNA Fragmentation mrna_enrich->fragmentation cdna_synthesis cDNA Synthesis fragmentation->cdna_synthesis adapter_ligation Adapter Ligation cdna_synthesis->adapter_ligation pcr_amplification PCR Amplification adapter_ligation->pcr_amplification library_qc Library QC pcr_amplification->library_qc sequencing Sequencing (e.g., Illumina) library_qc->sequencing raw_reads Raw Reads (FASTQ) sequencing->raw_reads qc_trimming Quality Control & Trimming raw_reads->qc_trimming alignment Alignment to Reference Genome qc_trimming->alignment quantification Read Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis

A typical workflow for RNA sequencing analysis.
Transcriptome Analysis: Microarray

Affymetrix GeneChip® arrays, such as the ATH1 array, have been widely used for studying flg22-induced transcriptional changes.

  • cRNA Synthesis and Labeling: Starting with total RNA, double-stranded cDNA is synthesized. An in vitro transcription (IVT) reaction is then performed to produce biotin-labeled cRNA.

  • Hybridization: The fragmented and labeled cRNA is hybridized to the microarray for a specific time (e.g., 16 hours) at a controlled temperature (e.g., 45°C) in a hybridization oven.

  • Washing and Staining: After hybridization, the arrays are washed and stained with a streptavidin-phycoerythrin conjugate using a fluidics station.

  • Scanning: The arrays are scanned to detect the fluorescent signals from the hybridized probes.

  • Data Analysis: The raw image data is processed to generate signal intensity values for each probe set. These values are then normalized, and statistical analysis is performed to identify differentially expressed genes.

Quantitative Real-Time PCR (qRT-PCR) for Validation

qRT-PCR is used to validate the results from microarray or RNA-seq experiments for a subset of genes.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers that amplify a product of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR machine with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene and normalize them to a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN10). The relative expression levels are then calculated using the ΔΔCt method.

Bacterial Growth Assay

This assay is used to assess the functional consequence of flg22-induced transcriptional changes on disease resistance.

  • Bacterial Culture: Grow Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) in King's B medium with appropriate antibiotics at 28°C.

  • Inoculation:

    • Syringe Infiltration: Infiltrate a bacterial suspension (e.g., 1 x 10^5 CFU/mL in 10 mM MgCl2) into the abaxial side of fully expanded leaves of 4-5 week-old Arabidopsis plants using a needleless syringe.

    • Spray Inoculation: Spray plants with a bacterial suspension (e.g., 1 x 10^8 CFU/mL in 10 mM MgCl2 with 0.02% Silwet L-77) until the leaves are uniformly wet.

  • Quantification of Bacterial Growth:

    • At different time points post-inoculation (e.g., 0 and 3 days), collect leaf discs from the inoculated leaves using a cork borer.

    • Surface-sterilize the leaf discs (e.g., with 70% ethanol (B145695) for 30 seconds).

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).

Conclusion

The elicitation of Arabidopsis thaliana with flg22 provides a powerful system for dissecting the early events in plant innate immunity. The rapid and extensive transcriptional reprogramming that occurs within the first hour of flg22 perception highlights the plant's ability to swiftly mount a defense response. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these responses further. The quantitative data from genome-wide expression studies, available through public repositories like GEO, offer a valuable resource for identifying novel components of the plant immune signaling network, which can be potential targets for the development of new strategies to enhance disease resistance in crops.

References

The Role of the MAPK Cascade in flg22-Pst Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The recognition of pathogen-associated molecular patterns (PAMPs) by cell surface pattern recognition receptors (PRRs) constitutes the first line of inducible defense in plants, known as PAMP-triggered immunity (PTI). A classic example is the perception of flg22, a conserved 22-amino acid peptide from the flagellin (B1172586) protein of bacteria like Pseudomonas syringae pv. tomato (Pst), by the Arabidopsis receptor kinase FLS2. This recognition event triggers a rapid and complex intracellular signaling network, in which Mitogen-Activated Protein Kinase (MAPK) cascades play a central and indispensable role. This technical guide provides an in-depth examination of the MAPK signaling axis in the flg22-Pst response, detailing the key molecular players, their interactions, downstream outputs, and the experimental methodologies used to elucidate this critical defense pathway.

Upstream Events: From Perception to Cascade Activation

The flg22 signal is initiated at the plasma membrane.

  • Receptor Complex Formation: The leucine-rich repeat (LRR) receptor kinase FLS2 perceives flg22 in the apoplast.[1][2] Upon ligand binding, FLS2 rapidly forms a complex with another LRR receptor-like kinase, BAK1 (BRI1-ASSOCIATED KINASE 1), which acts as a co-receptor and is essential for the initiation of downstream signaling.[3][4][5]

  • Role of BIK1: The receptor-like cytoplasmic kinase (RLCK) BIK1 (BOTRYTIS-INDUCED KINASE 1) constitutively associates with the FLS2/BAK1 complex in the absence of a signal. Upon flg22 perception, BAK1 directly phosphorylates BIK1. This phosphorylation event is critical, as it activates BIK1 and causes its release from the receptor complex to propagate the signal to downstream components, including the MAPK cascades. Interestingly, activated BIK1 can also trans-phosphorylate FLS2 and BAK1, likely amplifying the signaling response.

The Core MAPK Signaling Modules

In Arabidopsis, flg22 perception activates at least two distinct MAPK cascades that converge and diverge to regulate specific defense outputs.

The MKK4/MKK5 - MPK3/MPK6 Cascade: A Positive Regulatory Hub

This is the most well-characterized cascade in flg22-induced immunity.

  • Activation Sequence: The signal relayed from the FLS2/BAK1/BIK1 complex is transmitted to a MAPKKK, believed to be MEKK1 and/or MAPKKK3/5. This MAPKKK then phosphorylates and activates the functionally redundant MAPKKs, MKK4 and MKK5. In turn, activated MKK4/MKK5 dually phosphorylate the TEY motif on the activation loop of the downstream MAPKs, MPK3 and MPK6.

  • Function: Activation of the MPK3/MPK6 module is a positive regulator of PTI. It is essential for the induction of a vast array of defense responses, including the expression of defense-related genes, production of antimicrobial compounds, and stomatal closure.

The MKK1/MKK2 - MPK4 Cascade: A Regulatory Balancing Act
  • Activation Sequence: MEKK1 has also been shown to activate MKK1 and MKK2, which subsequently activate MPK4.

  • Function: The role of MPK4 is complex. Initially considered a negative regulator of immunity, its loss-of-function mutants exhibit constitutive defense responses. However, it is now understood that the MEKK1-MKK1/MKK2-MPK4 module is "guarded" by the resistance protein SUMM2, and its disruption triggers autoimmunity. In the context of flg22 signaling, MPK4 activation occurs rapidly alongside MPK3 and MPK6. It appears to play a role in fine-tuning the immune response, potentially by negatively impacting the flg22-induced ROS burst.

Negative Regulation of the Cascade

To prevent excessive or prolonged activation, which can be detrimental to the plant, the MAPK cascade is tightly regulated.

  • MAPK Phosphatases (MKPs): Proteins like MKP1 can dephosphorylate and inactivate MPK3 and MPK6, thus dampening the signal output.

  • MKKK7: The MAP Kinase Kinase Kinase 7 (MKKK7) has been identified as a negative regulator that interacts with the FLS2 complex to attenuate signaling, likely suppressing the MPK3/MPK6 cascade.

  • Receptor Degradation: Ligand-induced endocytosis and degradation of the FLS2 receptor itself serves as a key mechanism to desensitize cells to subsequent flg22 perception, thereby terminating the signal at its origin.

Downstream Outputs of MAPK Activation

Activated MPK3 and MPK6 phosphorylate a multitude of substrates in the cytoplasm and nucleus to orchestrate a robust immune response.

  • Transcriptional Reprogramming: A primary role of the MAPK cascade is to induce large-scale changes in gene expression.

    • WRKY Transcription Factors: Activated MPK3/MPK6 translocate to the nucleus and phosphorylate various transcription factors, most notably members of the WRKY family. WRKY22, WRKY29, and WRKY33 are key targets. Phosphorylation enhances their ability to bind to W-box elements in the promoters of defense-related genes, such as FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1), leading to their rapid and strong induction.

  • Stomatal Immunity: Stomata are primary entry points for bacterial pathogens. Flg22 perception triggers the rapid closure of stomata to form a physical barrier. This response is critically dependent on the MKK4/MKK5-MPK3/MPK6 cascade. Loss-of-function mutants in these kinases abolish flg22-induced stomatal closure.

  • Reactive Oxygen Species (ROS) Burst: While the production of ROS is a hallmark of PTI, studies have shown that the flg22-induced ROS burst, mediated by the NADPH oxidase RBOHD, and the activation of MPK3/MPK6 are two independent signaling events downstream of FLS2. Blocking one pathway does not inhibit the other.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on flg22-MAPK signaling.

Table 1: Kinetics of MAPK Activation by flg22

MAPKTime to Peak Activation (post-flg22 treatment)Duration of ActivationReference(s)
MPK3, MPK4, MPK65 - 15 minutesTransient, returns to near-basal levels within 60 minutes

Table 2: Impact of MAPK Cascade Mutants on flg22-Induced Responses

MutantPhenotype/ResponseQuantitative EffectReference(s)
mpk3 mpk6 double mutantStomatal ClosureAbolished flg22-induced stomatal closure
mkk4 mkk5 double mutantStomatal ClosureAbolished flg22-induced stomatal closure
grf6 grf8 (14-3-3 proteins)MAPK ActivationFlg22-induced MAPK phosphorylation greatly diminished
grf6 grf8 (14-3-3 proteins)FRK1/PR1 Gene ExpressionReduced by 50% to 80% compared to wild-type
pskr1 pskr2 (Phytosulfokine receptors)MAPK Attenuation by PSKPre-treatment with PSK attenuated flg22-induced MPK phosphorylation by ~30% in WT, effect lost in mutant

Table 3: Flg22-Induced PTI Against P. syringae

Plant GenotypePre-treatmentBacterial Titer Reduction (vs. Mock)Reference(s)
Col-0 (Wild-Type)flg22~1000-fold reduction (0.1% of mock)
grf6 grf8 (14-3-3 proteins)flg22~10-fold higher bacterial growth than flg22-treated WT (i.e., weaker PTI)

Key Experimental Protocols

The elucidation of the flg22-MAPK pathway has relied on several core experimental techniques.

MAPK Activation Assays

Objective: To detect the phosphorylation and thus activation of specific MAPKs following flg22 treatment.

A. Immunoblotting with Phospho-Specific Antibodies

  • Plant Material and Treatment: Grow Arabidopsis seedlings (e.g., Col-0) on liquid or solid media for 7-14 days. Elicit by adding flg22 to a final concentration of 100 nM - 1 µM. Harvest samples at various time points (e.g., 0, 5, 10, 15, 30, 60 min) by flash-freezing in liquid nitrogen. A mock treatment (water or solvent) is a critical control.

  • Protein Extraction: Grind frozen tissue to a fine powder. Extract total proteins using a buffer containing detergents (e.g., SDS), protease inhibitors, and phosphatase inhibitors to preserve phosphorylation status. A common extraction buffer is a 6x SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate with a primary antibody that specifically recognizes the dually phosphorylated TEY motif of activated MAPKs (e.g., anti-phospho-p44/42 ERK, anti-pTEpY). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Detect signal using an enhanced chemiluminescence (ECL) substrate. To confirm equal loading, the blot can be stained with Coomassie blue or probed with an antibody against a housekeeping protein (e.g., RuBisCO large subunit).

B. In-Gel Kinase Assay

  • Plant Material, Treatment, and Protein Extraction: Follow steps 1 and 2 as described above, but use a non-denaturing extraction buffer.

  • SDS-PAGE with Substrate: Separate protein extracts on an SDS-polyacrylamide gel that has been co-polymerized with a generic MAPK substrate, typically Myelin Basic Protein (MBP) at ~0.25 mg/mL.

  • Denaturation and Renaturation: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the separated kinases to renature within the gel matrix.

  • Kinase Reaction: Incubate the gel in a kinase reaction buffer containing MgCl₂, MnCl₂, and radiolabeled [γ-³²P]ATP. The renatured, active MAPKs within the gel will phosphorylate the embedded MBP substrate.

  • Washing and Visualization: Wash the gel extensively to remove unincorporated [γ-³²P]ATP. Dry the gel and expose it to an X-ray film or phosphor screen. Bands will appear at the molecular weights corresponding to active MAPKs (e.g., MPK3, MPK4, MPK6).

PTI Bacterial Growth Assay

Objective: To quantify the extent of PTI by measuring the inhibition of bacterial growth in planta following flg22 pre-treatment.

  • Plant Growth: Grow mature Arabidopsis plants (4-5 weeks old) under controlled short-day conditions.

  • Pre-treatment: Using a needleless syringe, infiltrate fully expanded leaves with either a mock solution (water) or 1 µM flg22. Allow plants to incubate for 24 hours to establish the PTI response.

  • Bacterial Inoculation: Prepare a suspension of virulent Pst DC3000 at a concentration of 1 x 10⁵ colony-forming units (CFU)/mL. Infiltrate the same leaves from step 2 with the bacterial suspension.

  • Quantification: At 2-3 days post-inoculation (dpi), collect leaf discs of a known area from the infiltrated leaves. Homogenize the discs in 10 mM MgCl₂.

  • Plating and Counting: Serially dilute the homogenate and plate the dilutions on appropriate selective media (e.g., King's B with rifampicin). Incubate for 2 days at 28°C.

  • Analysis: Count the number of colonies to determine the CFU per unit of leaf area (e.g., CFU/cm²). PTI is measured as the reduction in bacterial growth in flg22-pretreated leaves compared to mock-pretreated leaves.

Stomatal Aperture Assay

Objective: To measure changes in stomatal aperture in response to flg22 treatment.

  • Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from a fully expanded leaf of a 3-4 week old Arabidopsis plant.

  • Pre-incubation: Immediately float the epidermal peels in a stomatal opening buffer (e.g., 10 mM MES, 50 mM KCl, pH 6.15) under light for 2-3 hours to ensure stomata are open.

  • Treatment: Transfer the peels to the opening buffer containing either a mock treatment or 1 µM flg22. Incubate for a defined period (e.g., 1.5 - 2 hours).

  • Microscopy and Imaging: Mount the peels on a glass slide and observe under a light microscope. Capture digital images of multiple fields of view for each treatment.

  • Measurement and Analysis: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore. The stomatal aperture is typically expressed as the width-to-length ratio. Measure at least 50-100 stomata per treatment condition and perform statistical analysis to determine significant differences.

Visualizations: Pathways and Workflows

flg22_MAPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 (Pst) FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 Forms Complex BIK1 BIK1 BAK1->BIK1 Phosphorylates BIK1->FLS2 Constitutive Association MEKK1 MEKK1 / MAPKKK3/5 BIK1->MEKK1 Activates MKK4_5 MKK4 / MKK5 MEKK1->MKK4_5 MKK1_2 MKK1 / MKK2 MEKK1->MKK1_2 MPK3_6 MPK3 / MPK6 MKK4_5->MPK3_6 WRKYs WRKY22/29/33 MPK3_6->WRKYs Phosphorylates Stomatal_Closure Stomatal Closure MPK3_6->Stomatal_Closure MPK4 MPK4 MKK1_2->MPK4 Defense_Genes Defense Gene Expression (e.g., FRK1) WRKYs->Defense_Genes MKP1 MKP1 MKP1->MPK3_6

Caption: The flg22-Pst MAPK signaling pathway.

logical_relationships cluster_legend Relationships flg22 flg22 Perception (FLS2/BAK1) MAPK MPK3/MPK6 Activation flg22->MAPK ROS ROS Burst (RBOHD) flg22->ROS Stomatal_Closure Stomatal Closure MAPK->Stomatal_Closure Gene_Expression Defense Gene Expression MAPK->Gene_Expression Independent MAPK activation and ROS burst are largely independent signaling branches. Dependent Stomatal closure and gene expression are downstream of MAPK activation.

Caption: Logical relationship of early flg22 signaling outputs.

experimental_workflow A 1. Seedling Growth & flg22 Treatment B 2. Protein Extraction (non-denaturing) A->B C 3. SDS-PAGE with embedded MBP B->C D 4. In-gel Kinase Assay with [γ-³²P]ATP C->D E 5. Wash, Dry Gel, & Autoradiography D->E F Result: Phosphorylated MBP (Active MAPKs) E->F

Caption: Workflow for an in-gel MAPK kinase assay.

References

A Technical Guide to flg22/Pst-Induced Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways, experimental protocols, and quantitative data related to reactive oxygen species (ROS) production induced by the bacterial flagellin (B1172586) peptide flg22 and the pathogen Pseudomonas syringae pv. tomato (Pst). This guide is intended to be a comprehensive resource for professionals in plant biology, pathology, and drug discovery.

Introduction

The production of reactive oxygen species (ROS), often referred to as the oxidative burst, is a rapid and crucial event in plant innate immunity. It is a hallmark of pattern-triggered immunity (PTI), initiated upon the recognition of microbe-associated molecular patterns (MAMPs) such as flg22. This burst of ROS in the apoplast (the space outside the plasma membrane) serves multiple roles, including direct antimicrobial activity, cell wall reinforcement, and as a secondary signal to activate downstream defense responses. Understanding the mechanisms governing this process is vital for developing strategies to enhance plant disease resistance.

The flg22-Induced ROS Signaling Pathway

The perception of flg22 at the cell surface by a receptor complex initiates a signaling cascade that culminates in the production of apoplastic ROS. This pathway is tightly regulated and involves a series of protein-protein interactions and phosphorylation events.

The key components of this signaling pathway are:

  • FLS2 (FLAGELLIN-SENSING 2): A leucine-rich repeat receptor-like kinase (LRR-RLK) that acts as the primary receptor for flg22.

  • BAK1 (BRI1-ASSOCIATED KINASE 1): A co-receptor LRR-RLK that forms a complex with FLS2 upon flg22 binding.[1]

  • BIK1 (BOTRYTIS-INDUCED KINASE 1): A receptor-like cytoplasmic kinase (RLCK) that is constitutively associated with FLS2 and becomes activated upon FLS2-BAK1 complex formation.[2][3][4]

  • RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D): A plasma membrane-localized NADPH oxidase that is the primary enzyme responsible for generating apoplastic superoxide (B77818) (O₂⁻), which is then rapidly converted to hydrogen peroxide (H₂O₂).[2]

  • Calcium (Ca²⁺) Signaling: A rapid influx of extracellular Ca²⁺ into the cytosol is a critical downstream event that is required for the full activation of RBOHD.

  • CRK2 (CYSTEINE-RICH RECEPTOR-LIKE KINASE 2): A receptor-like kinase that pre-associates with RBOHD and phosphorylates its C-terminus to regulate ROS production.

  • DGK5 (DIACYLGLYCEROL KINASE 5): An enzyme that produces phosphatidic acid (PA), a lipid second messenger, which contributes to ROS production by stabilizing RBOHD.

Upon flg22 perception, FLS2 and BAK1 form a heterodimer, leading to the trans-phosphorylation and activation of their kinase domains. This activation results in the phosphorylation and release of BIK1 from the receptor complex. Activated BIK1 then directly phosphorylates the N-terminal region of RBOHD, which is a crucial step for its activation. This initial activation is further amplified by a calcium-dependent pathway. The flg22-induced Ca²⁺ influx leads to the binding of Ca²⁺ to the EF-hand motifs of RBOHD and activates calcium-dependent protein kinases (CDPKs), which also phosphorylate RBOHD. Furthermore, CRK2, in a pre-formed complex with RBOHD, phosphorylates its C-terminus, adding another layer of regulation. Additionally, DGK5 is activated downstream of the FLS2/BAK1/BIK1 complex, leading to the production of PA, which stabilizes RBOHD and enhances ROS production.

flg22_ROS_Signaling cluster_membrane Plasma Membrane cluster_apoplast Apoplast cluster_cytosol Cytosol FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 heterodimerizes Ca_channel Ca²⁺ Channel FLS2->Ca_channel activates BIK1 BIK1 FLS2->BIK1 activates RBOHD RBOHD ROS ROS (O₂⁻, H₂O₂) RBOHD->ROS generates CRK2 CRK2 CRK2->RBOHD phosphorylates (C-terminus) DGK5 DGK5 PA PA DGK5->PA produces Ca Ca²⁺ Ca_channel->Ca influx flg22 flg22 flg22->FLS2 binds BIK1->RBOHD phosphorylates (N-terminus) BIK1->DGK5 activates Ca->RBOHD activates PA->RBOHD stabilizes

flg22-induced ROS signaling pathway.

Pseudomonas syringae pv. tomato (Pst) and ROS Production

While flg22 is a potent elicitor of ROS, pathogenic bacteria like Pst DC3000 have evolved mechanisms to suppress this and other PTI responses. Pst utilizes a type III secretion system (T3SS) to inject effector proteins into the host cell cytoplasm. These effectors can interfere with the flg22 signaling pathway at various points. For instance, some effectors can inhibit the kinase activity of FLS2 or BIK1, while others can target RBOHD or other downstream signaling components. This suppression of the ROS burst is a key virulence strategy for Pst, allowing it to colonize the host tissue more effectively. However, in resistant host plants, the recognition of specific Pst effectors by intracellular nucleotide-binding leucine-rich repeat (NLR) receptors can trigger a more robust and sustained ROS production as part of effector-triggered immunity (ETI).

Quantitative Data on flg22-Induced ROS Production

The production of ROS in response to flg22 is a dynamic process that can be quantified. The following tables summarize key quantitative parameters from various studies.

ParameterValuePlant SpeciesReference
Optimal flg22 Concentration 10-100 nMArabidopsis thaliana
10-100 nMNicotiana benthamiana
10-100 nMTurnip
Time to Peak ROS Production ~15 minutesArabidopsis thaliana
10-15 minutesGrapevine
Duration of ROS Burst Returns to near basal levels within 40-60 minutesArabidopsis thaliana

Table 1: General Quantitative Parameters of flg22-Induced ROS Burst.

Genotype/ConditionEffect on ROS ProductionFold Change (approx.)Reference
fls2 mutantAbolished>95% reduction
rbohd mutantSeverely reduced>80% reduction
crk2 mutantReduced~50% reduction
dgk5.1 mutantReducedSignificant reduction
bik1 mutantReducedSignificant reduction
Catalase treatmentDramatically reduced>80% reduction
La³⁺ (Ca²⁺ channel blocker)Reduced>80% reduction

Table 2: Effect of Genetic Mutations and Chemical Treatments on flg22-Induced ROS Production in Arabidopsis thaliana.

Experimental Protocols

Luminol-Based ROS Burst Assay

This is the most common method for measuring apoplastic ROS production. It relies on the horseradish peroxidase (HRP)-catalyzed oxidation of luminol (B1675438) by H₂O₂, which results in the emission of light (chemiluminescence).

Materials:

  • Plant material (e.g., leaves from 4-5 week old Arabidopsis thaliana)

  • Cork borer or biopsy punch (4 mm diameter)

  • 96-well white microplate

  • Luminol (e.g., Sigma-Aldrich)

  • Horseradish peroxidase (HRP) (e.g., Sigma-Aldrich)

  • flg22 peptide

  • Deionized water

  • Plate-reading luminometer

Protocol:

  • Plant Material Preparation (Day 1):

    • Excise leaf discs (4 mm diameter) from the leaves of healthy, well-watered plants.

    • Float the leaf discs, abaxial side down, in a petri dish containing deionized water and incubate overnight at room temperature in the dark. This allows the wounding response from cutting to subside.

  • Assay Preparation (Day 2):

    • Carefully transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of deionized water.

    • Allow the leaf discs to equilibrate for at least 1 hour.

    • Prepare the assay solution containing luminol and HRP. A common final concentration is 20 µM luminol and 10 ng/mL HRP.

    • Prepare the flg22 elicitor solution at the desired concentration (e.g., 100 nM).

  • Measurement:

    • Place the 96-well plate into a plate-reading luminometer.

    • Measure the background luminescence for a few cycles (e.g., 5 minutes).

    • Inject the flg22 elicitor solution into each well.

    • Immediately begin measuring the chemiluminescence at regular intervals (e.g., every 1-2 minutes) for at least 60 minutes.

    • The data is typically expressed as Relative Light Units (RLU).

ROS_Assay_Workflow start Start prep_leaf_discs Prepare Leaf Discs (4mm) start->prep_leaf_discs overnight_incubation Overnight Incubation in Water prep_leaf_discs->overnight_incubation transfer_to_plate Transfer to 96-well Plate overnight_incubation->transfer_to_plate equilibration Equilibrate in Water (1h) transfer_to_plate->equilibration add_reagents Add Luminol/HRP Solution equilibration->add_reagents measure_background Measure Background Luminescence add_reagents->measure_background add_flg22 Inject flg22 measure_background->add_flg22 measure_ros Measure Chemiluminescence (60 min) add_flg22->measure_ros end End measure_ros->end

Workflow for the luminol-based ROS assay.
Aequorin-Based Calcium Influx Measurement

This method utilizes transgenic plants expressing the Ca²⁺-sensitive photoprotein aequorin to measure changes in cytosolic Ca²⁺ concentration.

Materials:

  • Transgenic plants expressing apoaequorin.

  • Coelenterazine (B1669285) (the substrate for aequorin).

  • Leaf discs.

  • 96-well white microplate.

  • Luminometer.

Protocol:

  • Plant Material Preparation:

    • Excise leaf discs from transgenic plants expressing apoaequorin.

    • Float the leaf discs in a solution containing coelenterazine (e.g., 10 µM) in the dark overnight to allow for the reconstitution of aequorin.

  • Measurement:

    • Transfer the leaf discs to a 96-well white microplate.

    • Place the plate in a luminometer.

    • Inject the flg22 solution.

    • Immediately begin measuring the luminescence. The light emission is proportional to the cytosolic Ca²⁺ concentration.

Conclusion

The production of ROS in response to flg22 and Pst is a complex and tightly regulated process that is central to plant innate immunity. A thorough understanding of the signaling pathways, the key molecular players, and the quantitative dynamics of the ROS burst is essential for researchers and professionals seeking to develop novel strategies for crop protection and disease resistance. The experimental protocols provided in this guide offer robust methods for investigating this fundamental aspect of plant-microbe interactions. Further research into the intricate interplay between PTI, ETI, and pathogen-derived effectors will continue to unravel the complexities of the plant immune system.

References

The Discovery of flg22-Pst: A Foundational Guide to the Recognition of a Bacterial Signature and the Activation of Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of the perception of the bacterial flagellin-derived peptide flg22 by plants, particularly in the context of the pathogen Pseudomonas syringae pv. tomato (Pst), represents a cornerstone in our understanding of plant innate immunity. This guide provides a comprehensive overview of the foundational research that elucidated the molecular mechanisms underlying the recognition of this potent microbe-associated molecular pattern (MAMP) and the subsequent activation of defense signaling pathways.

The Initial Discovery: Plants Recognize a Conserved Bacterial Motif

The foundational work by Felix et al. (1999) first demonstrated that plants possess a highly sensitive perception system for a conserved N-terminal domain of bacterial flagellin (B1172586).[1] This research established that a 22-amino acid peptide, termed flg22, was sufficient to elicit defense responses in tomato cells at sub-nanomolar concentrations.[1] This pivotal discovery laid the groundwork for identifying the molecular components responsible for this recognition.

Identification of the flg22 Receptor: FLAGELLIN-SENSING 2 (FLS2)

Subsequent genetic screens in Arabidopsis thaliana led to the identification of the FLAGELLIN-SENSING 2 (FLS2) gene, which was shown to be essential for flg22 perception.[2] The FLS2 protein is a leucine-rich repeat receptor-like kinase (LRR-RLK).[2] Groundbreaking biochemical studies by Chinchilla et al. (2006) provided direct evidence that FLS2 functions as the receptor for flg22 through chemical cross-linking and immunoprecipitation experiments, demonstrating a specific interaction between the FLS2 protein and the flg22 peptide.[3][4]

The Co-Receptor BAK1: A Key Partner in Signal Initiation

Further research revealed that FLS2 does not act alone in initiating the immune response. Upon binding of flg22, FLS2 rapidly forms a complex with another LRR-RLK, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[5] This ligand-dependent heterodimerization is a critical step in the activation of downstream signaling.[5]

Downstream Signaling Cascades: From Perception to Defense

The perception of flg22 by the FLS2-BAK1 complex triggers a rapid and robust series of intracellular signaling events, including:

  • Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid production of ROS, often referred to as an oxidative burst.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Activation: A phosphorylation cascade involving MAP kinases is a central signaling pathway activated by flg22.[6][8]

  • Transcriptional Reprogramming: The activation of these signaling cascades leads to widespread changes in gene expression, upregulating numerous defense-related genes.[5][9][10]

Physiological Response: Stomatal Closure as a Barrier to Infection

A key physiological outcome of flg22 perception is the rapid closure of stomata, the pores on the leaf surface.[11][12] This response serves as a physical barrier to prevent the entry of bacteria into the plant tissue, highlighting a crucial role for MAMP perception in restricting pathogen invasion at a very early stage.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on flg22-Pst discovery.

Parameter Organism/System flg22 Concentration Response Reference
Ethylene (B1197577) ProductionTomato cell culture1 nMHalf-maximal responseFelix et al. (1999)[1]
Oxidative BurstArabidopsis leaf discs10 nMSignificant ROS production[13]
MAPK ActivationArabidopsis seedlings10 nMPeak activation at 10-15 min
Stomatal ApertureArabidopsis leaves1 µM Pst DC3000Significant closure at 1 hrMelotto et al. (2006)
Gene Induction (At2g17740)Arabidopsis seedlings100 nM~100-fold induction at 1 hrZipfel et al. (2004)[5]
Interaction Method Condition Observation Reference
FLS2-flg22 BindingChemical Cross-linking & IPIn vivoSpecific binding demonstratedChinchilla et al. (2006)[4]
FLS2-BAK1 InteractionCo-ImmunoprecipitationIn vivo, flg22 treatmentRapid and transient interactionChinchilla et al. (2007)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: flg22-Induced Ethylene Production Assay
  • Plant Material: Suspension-cultured tomato cells.

  • Procedure:

    • Transfer 1 mL of cell suspension to a 10-mL glass tube.

    • Add flg22 peptide to the desired final concentration.

    • Seal the tubes and incubate for 4 hours with gentle shaking.

    • Collect a 1-mL sample from the headspace with a syringe.

    • Analyze ethylene concentration using a gas chromatograph.

  • Reference: Adapted from Felix et al. (1999).[1]

Protocol 2: Reactive Oxygen Species (ROS) Burst Assay
  • Plant Material: Leaf discs from 4- to 5-week-old Arabidopsis thaliana plants.

  • Procedure:

    • Excise leaf discs (4 mm diameter) and float them in water overnight in a 96-well plate.

    • Replace water with a solution containing luminol (B1675438) (100 µM) and horseradish peroxidase (20 µg/mL).

    • Add flg22 to the desired concentration.

    • Immediately measure luminescence using a plate reader over a period of 30-60 minutes.

  • Reference: Adapted from Zipfel et al. (2004).[5]

Protocol 3: MAPK Activation Assay (Western Blot)
  • Plant Material: 10- to 14-day-old Arabidopsis thaliana seedlings grown in liquid culture.

  • Procedure:

    • Treat seedlings with flg22 (e.g., 100 nM) for various time points (0, 5, 10, 15, 30 min).

    • Quickly freeze the seedlings in liquid nitrogen and grind to a fine powder.

    • Extract total proteins using an appropriate extraction buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

    • Detect the signal using a chemiluminescence-based method.

  • Reference: Adapted from Asai et al. (2002).[8]

Protocol 4: Stomatal Aperture Measurement
  • Plant Material: Epidermal peels from leaves of 4- to 5-week-old Arabidopsis thaliana plants.

  • Procedure:

    • Float epidermal peels in a buffer (e.g., 10 mM MES, 10 mM KCl, pH 6.15) under light to open stomata.

    • Replace the buffer with a solution containing Pseudomonas syringae pv. tomato DC3000 (e.g., 1 x 10⁸ cfu/mL) or flg22.

    • Incubate for the desired time (e.g., 1-2 hours).

    • Mount the peels on a microscope slide and capture images.

    • Measure the width and length of the stomatal pores using image analysis software.

  • Reference: Adapted from Melotto et al. (2006).[3][11]

Protocol 5: FLS2-BAK1 Co-Immunoprecipitation
  • Plant Material: Arabidopsis thaliana seedlings or protoplasts transiently expressing tagged FLS2 and BAK1 proteins (e.g., FLS2-HA and BAK1-Myc).

  • Procedure:

    • Treat seedlings or protoplasts with flg22 (e.g., 1 µM) for a short time course (e.g., 0, 5, 15 min).

    • Harvest tissue and solubilize membrane proteins using a non-ionic detergent-based buffer.

    • Incubate the protein extract with an antibody against one of the tags (e.g., anti-Myc agarose (B213101) beads) to immunoprecipitate the protein complex.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins and analyze by Western blotting using an antibody against the other tag (e.g., anti-HA).

  • Reference: Adapted from Chinchilla et al. (2007).[5]

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 (from Pst) FLS2 FLS2 flg22->FLS2 Binding FLS2_BAK1 FLS2-BAK1 Complex flg22->FLS2_BAK1 FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 ROS_Burst ROS Burst FLS2_BAK1->ROS_Burst Activation MAPK_Cascade MAPK Cascade FLS2_BAK1->MAPK_Cascade Activation Stomatal_Closure Stomatal Closure ROS_Burst->Stomatal_Closure Gene_Expression Defense Gene Expression MAPK_Cascade->Gene_Expression Gene_Expression->Stomatal_Closure

Caption: FLS2 Signaling Pathway.

Co_IP_Workflow Start Start: Arabidopsis expressing FLS2-HA and BAK1-Myc Treatment Treat with flg22 Start->Treatment Lysis Lyse cells and solubilize proteins Treatment->Lysis Immunoprecipitation Immunoprecipitate with anti-Myc antibody Lysis->Immunoprecipitation Wash Wash beads Immunoprecipitation->Wash Elution Elute proteins Wash->Elution Western_Blot Western Blot with anti-HA antibody Elution->Western_Blot Detection Detect FLS2-HA Western_Blot->Detection

Caption: Co-Immunoprecipitation Workflow.

Stomatal_Assay_Workflow Start Start: Epidermal peels from Arabidopsis leaves Incubation_Light Incubate in buffer under light to open stomata Start->Incubation_Light Treatment Treat with Pst DC3000 or flg22 Incubation_Light->Treatment Incubation_Treatment Incubate for 1-2 hours Treatment->Incubation_Treatment Microscopy Image with microscope Incubation_Treatment->Microscopy Analysis Measure stomatal aperture Microscopy->Analysis

Caption: Stomatal Assay Workflow.

References

An In-depth Technical Guide to Pattern-Triggered Immunity with flg22 and its Variant flg22Pst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pattern-Triggered Immunity (PTI) constitutes the first line of inducible defense in plants against invading microorganisms. This sophisticated surveillance system relies on the recognition of conserved Microbe-Associated Molecular Patterns (MAMPs) by cell surface-localized Pattern Recognition Receptors (PRRs). One of the most extensively studied MAMP/PRR pairs is the bacterial flagellin-derived peptide flg22 and its cognate receptor, FLAGELLIN-SENSING 2 (FLS2). The perception of flg22 by FLS2 initiates a robust signaling cascade, leading to a battery of immune responses aimed at thwarting pathogen ingress.

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning flg22-induced PTI. We will delve into the core signaling pathway, detail key experimental protocols for its investigation, and present quantitative data on the differential immune responses elicited by flg22 and its natural variants, with a focus on the flg22 peptide from Pseudomonas syringae pv. tomato (flg22Pst), a canonical elicitor, and antagonistic variants.

The Core FLS2 Signaling Pathway

The perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLS2 is the inaugural event in this PTI pathway. In an unstimulated state, FLS2 is in a complex with the BOTRYTIS-INDUCED KINASE 1 (BIK1). Upon binding of flg22, FLS2 undergoes a conformational change, leading to its heterodimerization with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2] This ligand-induced association triggers a cascade of phosphorylation events. BAK1 and FLS2 transphosphorylate each other, leading to the phosphorylation and release of BIK1 from the receptor complex.[2]

The activated FLS2-BAK1 complex and the released BIK1 then phosphorylate downstream targets, including the NADPH oxidase RBOHD, which is responsible for the production of reactive oxygen species (ROS), and a Mitogen-Activated Protein Kinase (MAPK) cascade.[3][4] This MAPK cascade, typically involving MPK3, MPK4, and MPK6 in Arabidopsis, amplifies the initial signal and leads to the phosphorylation of transcription factors, such as those from the WRKY family.[4][5] These transcription factors then translocate to the nucleus to regulate the expression of a suite of defense-related genes, culminating in various immune outputs such as stomatal closure, callose deposition, and the production of antimicrobial compounds.[6][7]

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22/flg22Pst FLS2_inactive FLS2 flg22->FLS2_inactive Binding FLS2_BAK1_complex FLS2-BAK1 Complex FLS2_inactive->FLS2_BAK1_complex Heterodimerization BIK1_inactive BIK1 FLS2_inactive->BIK1_inactive Pre-associated BAK1 BAK1 BAK1->FLS2_BAK1_complex BIK1_active BIK1-P FLS2_BAK1_complex->BIK1_active Phosphorylation & Release MAPKKK MAPKKK FLS2_BAK1_complex->MAPKKK Activation RBOHD RBOHD ROS ROS RBOHD->ROS Production BIK1_active->RBOHD Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MPK3/4/6 MAPKK->MAPK Phosphorylation MAPK_active MPK3/4/6-P WRKY WRKY TFs MAPK_active->WRKY Phosphorylation WRKY_active WRKY TFs-P Defense_Genes Defense Gene Expression WRKY_active->Defense_Genes Transcriptional Regulation Immune_Responses Immune Responses (Stomatal closure, Callose deposition) Defense_Genes->Immune_Responses Leads to

Caption: Simplified signaling pathway of flg22-induced Pattern-Triggered Immunity.

The Role of flg22 Variants: The Case of this compound and Antagonists

The term "this compound" generally refers to the canonical 22-amino acid flg22 peptide sequence derived from Pseudomonas syringae pv. tomato.[8] This variant is a potent elicitor of PTI in many plant species, including Arabidopsis thaliana and tomato. However, natural variation exists in the flg22 sequence across different bacterial species.[9] Some of these variants exhibit reduced immunogenic activity or can even act as antagonists to FLS2 signaling.[10]

For instance, the flg22 variant from Agrobacterium tumefaciens (flg22Atum) is a poor elicitor of PTI in Arabidopsis and can competitively inhibit the binding of more potent flg22 variants to FLS2.[11] This antagonistic activity is often due to amino acid substitutions that reduce the binding affinity to FLS2 or impair the subsequent recruitment of the co-receptor BAK1.[12][13] The study of these natural variants provides valuable insights into the molecular basis of FLS2-mediated recognition and the co-evolutionary arms race between plants and pathogens.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, comparing the PTI-inducing activities of different flg22 variants.

Table 1: Comparison of ROS Burst Induced by Different flg22 Variants in Arabidopsis thaliana

flg22 VariantConcentrationPeak ROS Production (Relative Light Units)Reference
This compound (canonical)100 nM~400,000[14][15]
flg22-γ (from γ-Proteobacteria)100 nMComparable to this compound[10]
flg22-β (from β-Proteobacteria)100 nMComparable to this compound[10]
flg22-α (from α-Proteobacteria)1 µMVery low to none[10]
flg22-δ (from δ-Proteobacteria)1 µMWeak[10]
flg22Atum1 µMNo significant induction[9]

Table 2: MAPK Activation in Response to Different flg22 Variants in Arabidopsis thaliana

flg22 VariantConcentrationTime Post-TreatmentMAPK Activation (Relative to Control)Reference
This compound (canonical)1 µM10-15 minStrong activation of MPK3, MPK4, MPK6[4][5]
flg22-ST (from Salmonella Typhimurium)1 µM10 minSimilar to this compound[7]
flg22-SS (from Salmonella Senftenberg)1 µM10 minReduced compared to this compound[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, a hallmark of PTI.

Protocol:

  • Plant Material: Use leaf discs (4-5 mm diameter) from 4- to 5-week-old soil-grown plants.

  • Pre-incubation: Float leaf discs abaxial side up in a 96-well white plate containing 100 µL of sterile water overnight in the dark to reduce wounding-induced ROS.

  • Elicitation: Replace the water with 100 µL of elicitation solution containing luminol (B1675438) (e.g., 100 µM), horseradish peroxidase (e.g., 20 µg/mL), and the flg22 peptide (e.g., 100 nM).[16][17]

  • Measurement: Immediately measure luminescence using a plate reader luminometer. Readings are typically taken every 1-2 minutes for 40-60 minutes.[14]

  • Data Analysis: The data is usually presented as relative light units (RLU) over time.

ROS_Burst_Workflow A Leaf Disc Preparation (4-5 mm) B Overnight Incubation in Water (dark) A->B C Elicitation with flg22 + Luminol/HRP B->C D Luminescence Measurement (Plate Reader) C->D E Data Analysis (RLU vs. Time) D->E

Caption: Workflow for a luminol-based ROS burst assay.

MAPK Activation Assay

This assay detects the phosphorylation and thus activation of MAP kinases.

Protocol:

  • Plant Material: Use 10- to 14-day-old seedlings grown on MS medium.

  • Treatment: Treat seedlings with flg22 (e.g., 1 µM) for various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Protein Extraction: Quickly freeze the seedlings in liquid nitrogen and extract total proteins in a suitable extraction buffer.

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of MAPKs (e.g., anti-p44/42 MAPK). A loading control, such as an antibody against total MAPK or a housekeeping protein, should also be used.[5][18]

  • Visualization: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

MAPK_Activation_Workflow A Seedling Treatment with flg22 B Total Protein Extraction A->B C SDS-PAGE & Western Blot B->C D Immunodetection with anti-phospho-MAPK Ab C->D E Visualization & Analysis D->E

Caption: Workflow for detecting MAPK activation via Western blot.

Defense Gene Expression Analysis (qRT-PCR)

This method quantifies the transcript levels of defense-related genes.

Protocol:

  • Plant Material and Treatment: Treat plant tissue (e.g., seedlings or leaf discs) with flg22 (e.g., 100 nM) for desired time points (e.g., 0, 1, 3, 6 hours).

  • RNA Extraction: Isolate total RNA from the tissue using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for your target defense genes (e.g., FRK1, WRKY29) and a reference gene (e.g., ACTIN).[19]

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

qRT_PCR_Workflow A Plant Treatment with flg22 B Total RNA Extraction A->B C cDNA Synthesis B->C D Quantitative PCR (qPCR) C->D E Relative Gene Expression Analysis (ΔΔCt) D->E

Caption: Workflow for analyzing defense gene expression using qRT-PCR.

Logical Relationships: Agonist vs. Antagonist Action

The differential activity of flg22 variants can be understood through their interaction with the FLS2-BAK1 receptor complex.

  • Agonists (e.g., this compound): These peptides bind to FLS2 with high affinity and induce a conformational change that promotes the stable association with BAK1. This leads to the full activation of the downstream signaling cascade.

  • Antagonists (e.g., flg22Atum): These variants may bind to FLS2 but fail to induce the necessary conformational change for efficient BAK1 recruitment.[12] By occupying the FLS2 binding site, they competitively inhibit the binding of agonistic peptides, thereby blocking the activation of PTI.[11]

Agonist_Antagonist_Logic cluster_agonist Agonist (this compound) cluster_antagonist Antagonist (e.g., flg22Atum) Agonist This compound FLS2_Agonist FLS2 Agonist->FLS2_Agonist High Affinity Binding Active_Complex Active FLS2-BAK1 Complex FLS2_Agonist->Active_Complex BAK1 Recruitment BAK1_Agonist BAK1 BAK1_Agonist->Active_Complex PTI_Activation PTI Activation Active_Complex->PTI_Activation Antagonist flg22Atum FLS2_Antagonist FLS2 Antagonist->FLS2_Antagonist Binding Inactive_Complex No/Weak FLS2-BAK1 Complex FLS2_Antagonist->Inactive_Complex Impaired BAK1 Recruitment BAK1_Antagonist BAK1 BAK1_Antagonist->Inactive_Complex PTI_Inhibition PTI Inhibition Inactive_Complex->PTI_Inhibition

References

Methodological & Application

Measuring the Oxidative Burst: A Guide to Quantifying ROS Production Upon flg22 and Pst Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The production of reactive oxygen species (ROS), often termed the oxidative burst, is a rapid and crucial event in plant innate immunity.[1][2][3] This burst is a hallmark of pattern-triggered immunity (PTI), initiated upon the recognition of pathogen-associated molecular patterns (PAMPs) by plant cell surface receptors.[1][2] Two widely studied elicitors of PTI and the subsequent ROS burst are flg22, a conserved 22-amino acid peptide from bacterial flagellin, and Pseudomonas syringae pv. tomato (Pst), a pathogenic bacterium that displays flg22.

The measurement of this ROS burst serves as a reliable readout for the activation of plant defense signaling. A common and robust method for quantifying extracellular ROS production is the luminol-based chemiluminescence assay. This assay relies on the oxidation of luminol (B1675438) by ROS, primarily hydrogen peroxide (H₂O₂), in the presence of horseradish peroxidase (HRP), which results in the emission of light. The intensity of the emitted light is directly proportional to the amount of ROS produced, allowing for a quantitative assessment of the plant's immune response.

This protocol details the luminol-based assay for measuring the ROS burst in plant leaf discs following the application of flg22 or Pst. The method is adaptable for various plant species, including the model plant Arabidopsis thaliana.

Signaling Pathway and Experimental Workflow

The recognition of flg22 by its receptor FLS2 initiates a signaling cascade that leads to the activation of NADPH oxidases, such as RBOHD, at the plasma membrane. This activation results in the rapid production of superoxide (B77818) (O₂⁻), which is then converted to the more stable hydrogen peroxide (H₂O₂), contributing to the oxidative burst.

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment & Phosphorylation Signaling Downstream Signaling (MAPK Cascade, Ca2+ influx) BAK1->Signaling RBOHD RBOHD H2O2 H₂O₂ (ROS) RBOHD->H2O2 Conversion Signaling->RBOHD Activation O2 O₂ O2->RBOHD Substrate experimental_workflow A Plant Growth (e.g., Arabidopsis, 4-5 weeks) B Leaf Disc Preparation (4-mm biopsy punch) A->B C Overnight Incubation (Water, 96-well plate) B->C E Elicitation & Measurement (Luminometer) C->E D Assay Solution Preparation (Luminol, HRP, Elicitor) D->E F Data Analysis (Total RLU, Peak Time) E->F

References

Application Notes: Inducing Plant Defense Gene Expression with flg22Pst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flg22, a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin, is a potent Pathogen-Associated Molecular Pattern (PAMP) that elicits a strong innate immune response in many plant species.[1][2] The superscript "Pst" specifies its origin from the plant pathogen Pseudomonas syringae pv. tomato. Upon recognition, flg22Pst triggers a cascade of downstream signaling events, culminating in the transcriptional reprogramming of the plant cell to mount a defense response.[2][3] This response, known as PAMP-Triggered Immunity (PTI), involves the activation of mitogen-activated protein kinases (MAPKs), production of reactive oxygen species (ROS), and large-scale changes in gene expression.[4] Researchers utilize synthetic this compound peptide to precisely study the molecular mechanisms of plant immunity, screen for genetic components of the defense pathway, and evaluate the efficacy of potential resistance-enhancing compounds.

Mechanism of Action: The FLS2 Signaling Pathway

The perception of this compound at the cell surface is mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). The binding of flg22 induces the heterodimerization of FLS2 with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to a series of trans-phosphorylation events between the kinase domains of FLS2 and BAK1, activating the receptor complex.

The activated FLS2-BAK1 complex then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as BOTRYTIS-INDUCED KINASE 1 (BIK1). Phosphorylated BIK1 dissociates from the receptor complex and initiates a cytoplasmic signaling cascade. This cascade includes the activation of a MAPK cascade, which typically involves MAPKKK, MKK4/MKK5, and MPK3/MPK6. These activated MAPKs then move into the nucleus to phosphorylate and activate transcription factors, such as those from the WRKY family (e.g., WRKY22 and WRKY29). These transcription factors bind to specific promoter elements (W-boxes) of defense-related genes, leading to their rapid and robust expression.

flg22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 This compound FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPK_cascade MAPK Cascade (MKK4/5, MPK3/6) BIK1->MAPK_cascade Activation WRKY_TFs WRKY TFs (WRKY22/29) MAPK_cascade->WRKY_TFs Phosphorylation & Activation Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes Induction

Caption: Simplified flg22 signaling pathway leading to defense gene expression.

Quantitative Data on flg22-Induced Gene Expression

Treatment of Arabidopsis thaliana with flg22 leads to significant changes in the transcriptome. Many genes, termed FLARE (Flagellin Rapidly Elicited) genes, are induced within 30 to 60 minutes of exposure. Below is a summary of representative defense marker genes and their typical induction levels following flg22 treatment.

Gene MarkerFunction / PathwayTime PointFold Induction (Approx.)Reference
WRKY22Transcription Factor30 min5 - 15
WRKY29Transcription Factor30 min10 - 25
FRK1MAPK Substrate60 min50 - 150
ICS1Salicylic Acid Biosynthesis2 hours3 - 8
PR1Pathogenesis-Related Protein8-24 hours10 - 40

Note: Fold induction can vary based on experimental conditions, plant age, and tissue type.

Protocols

Protocol 1: Induction of Defense Genes in Arabidopsis thaliana Seedlings

This protocol describes a standard method for treating liquid-grown seedlings with flg22 and harvesting tissue for subsequent RNA extraction and gene expression analysis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) liquid medium

  • 12-well sterile culture plates

  • Synthetic flg22 peptide (stock solution at 1 mM in sterile water)

  • Sterile water

  • Liquid nitrogen

  • Forceps

Procedure:

  • Seedling Growth: Sterilize Arabidopsis seeds and germinate them in a 12-well plate containing 2 mL of sterile MS liquid medium per well. Grow seedlings for 10-14 days under a 16-hour light/8-hour dark cycle.

  • Elicitor Preparation: Prepare a 1 µM flg22 working solution by diluting the 1 mM stock solution in sterile water. For a mock control, use sterile water.

  • Treatment: Gently remove the growth medium from each well. Add 2 mL of the 1 µM flg22 solution to the treatment wells and 2 mL of sterile water to the control wells.

  • Incubation: Return the plates to the growth chamber and incubate for the desired time points (e.g., 30 min, 1 hour, 3 hours). A 1-hour time point is often sufficient to see robust induction of early defense genes.

  • Harvesting: At each time point, carefully remove the seedlings from the wells using forceps. Blot them dry on a paper towel to remove excess liquid.

  • Sample Freezing: Immediately flash-freeze the harvested tissue in liquid nitrogen to halt biological activity.

  • Storage: Store the frozen samples at -80°C until ready for RNA extraction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol outlines the steps for analyzing the expression of target defense genes from the harvested tissue.

Materials:

  • Frozen plant tissue from Protocol 1

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or other fluorescent qPCR master mix

  • Gene-specific primers (forward and reverse) for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reactions in a 20 µL volume as follows:

    • 10 µL of 2x SYBR Green Master Mix

    • 0.5 µL of Forward Primer (10 µM)

    • 0.5 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:20 dilution)

    • 7 µL of nuclease-free water

  • qPCR Program: Run the reactions on a qPCR instrument using a standard thermal cycling program:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds.

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target genes (e.g., WRKY29, FRK1) and a stable reference gene (e.g., UBQ5, EF1α).

    • Calculate the relative gene expression using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene to the reference gene (ΔCt) and then comparing the ΔCt of the flg22-treated sample to the mock-treated sample (ΔΔCt).

Experimental_Workflow cluster_plant_prep Plant Preparation & Treatment cluster_molecular_bio Molecular Analysis cluster_data Data Analysis A Grow Arabidopsis seedlings (10-14 days) B Treat with 1µM flg22 (or mock) A->B C Incubate for desired time points (e.g., 1h) B->C D Harvest and flash-freeze tissue C->D E Extract total RNA D->E F Synthesize cDNA E->F G Perform qRT-PCR with gene-specific primers F->G H Calculate relative gene expression (2-ΔΔCt method) G->H

Caption: Workflow for flg22 treatment and gene expression analysis.

References

Application Notes and Protocols for flg22-Pst Assay in Screening Resistant Plant Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants possess an innate immune system that recognizes conserved microbial patterns, known as microbe-associated molecular patterns (MAMPs), to initiate pattern-triggered immunity (PTI). One of the most well-studied MAMPs is flagellin, a major protein component of bacterial flagella. A 22-amino acid peptide derived from a conserved region of flagellin, flg22, is recognized by the plant receptor kinase FLAGELLIN-SENSING 2 (FLS2).[1][2][3][4] This recognition triggers a signaling cascade leading to various defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming of defense-related genes.[1]

The flg22-Pst assay is a powerful tool for screening plant varieties for enhanced resistance to bacterial pathogens. This two-stage assay first involves treating plants with flg22 to prime their immune systems. Subsequently, the plants are challenged with the virulent bacterial pathogen Pseudomonas syringae pv. tomato (Pst) DC3000. By quantifying the bacterial growth in planta, researchers can identify plant varieties that exhibit a more robust PTI response and, consequently, enhanced resistance to bacterial infection. This information is invaluable for crop improvement programs and for the development of novel disease control strategies.

Signaling Pathway of flg22-Induced Immunity

The perception of flg22 by FLS2 initiates a series of molecular events that culminate in the activation of plant defense responses. Upon binding of flg22, FLS2 rapidly forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to the trans-phosphorylation of both FLS2 and BAK1, activating the receptor complex. The activated complex then phosphorylates downstream cytoplasmic kinases, such as BSK7, BSK8 and BOTRYTIS-INDUCED KINASE 1 (BIK1), which in turn activate further downstream signaling components, including a MAPK cascade and calcium-dependent protein kinases (CPKs). These signaling events ultimately lead to the production of ROS, callose deposition at the cell wall, and the expression of defense-related genes, all of which contribute to restricting pathogen growth.

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->FLS2 RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPK_cascade MAPK Cascade BIK1->MAPK_cascade Activation ROS ROS Production RBOHD->ROS Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes

Caption: flg22 Signaling Pathway

Experimental Workflow for flg22-Pst Assay

The flg22-Pst assay involves a sequential process of plant treatment and pathogen challenge. Initially, plant varieties to be screened are grown under controlled conditions. In the first stage of the assay, a solution of flg22 peptide is infiltrated into the leaves of the plants. This treatment serves to elicit a PTI response. Following an incubation period to allow for the activation of immune responses, the same leaves are challenged with a suspension of Pseudomonas syringae pv. tomato DC3000. After another incubation period, leaf discs are collected to quantify the in planta bacterial population. The level of bacterial growth is inversely correlated with the strength of the plant's PTI response.

experimental_workflow A Plant Growth (e.g., Arabidopsis thaliana, 4-5 weeks) B flg22 Treatment (Leaf Infiltration) A->B C Incubation (24 hours) B->C D Pst DC3000 Challenge (Leaf Infiltration) C->D E Incubation (2-3 days) D->E F Quantify Bacterial Titer (Serial Dilution and Plating) E->F G Data Analysis (Compare bacterial growth between varieties) F->G

Caption: flg22-Pst Assay Workflow

Experimental Protocols

Plant Growth
  • Plant Species: Arabidopsis thaliana is a commonly used model organism.

  • Growth Conditions: Grow plants in a controlled environment with a 10- to 16-hour light period at 22-24°C.

  • Plant Age: Use 4- to 5-week-old plants for the assay.

flg22 Treatment
  • Prepare flg22 solution: Dissolve flg22 peptide in sterile water to a stock concentration of 100 µM. Dilute the stock solution to a final working concentration of 1 µM in sterile water.

  • Infiltration: Using a 1 mL needleless syringe, gently infiltrate the flg22 solution into the abaxial side of fully expanded leaves. Infiltrate at least three leaves per plant. As a negative control, infiltrate leaves with sterile water.

Pseudomonas syringae pv. tomato (Pst) DC3000 Challenge
  • Bacterial Culture: Streak Pst DC3000 on a King's B agar (B569324) plate containing the appropriate antibiotic (e.g., rifampicin) and incubate at 28°C for 2 days.

  • Prepare Inoculum: Scrape a single colony from the plate and inoculate it into 5 mL of liquid King's B medium with the appropriate antibiotic. Grow overnight at 28°C with shaking.

  • Inoculum Dilution: Measure the optical density at 600 nm (OD600) of the overnight culture. Centrifuge the bacterial suspension and resuspend the pellet in sterile 10 mM MgCl2 to an OD600 of 0.2. This corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL. Further dilute the suspension to a final concentration of 1 x 10^5 CFU/mL in 10 mM MgCl2.

  • Infiltration: 24 hours after the flg22 treatment, infiltrate the Pst DC3000 suspension into the same leaves that were previously treated.

Quantification of Bacterial Growth
  • Sample Collection: Two to three days after Pst DC3000 infiltration, collect two leaf discs (approximately 0.5 cm in diameter) from each infiltrated leaf using a cork borer.

  • Homogenization: Place the two leaf discs into a 2 mL microcentrifuge tube containing 200 µL of sterile 10 mM MgCl2 and two small sterile metal beads. Homogenize the tissue using a tissue lyser.

  • Serial Dilutions: Prepare a series of 10-fold dilutions of the homogenate in sterile 10 mM MgCl2.

  • Plating: Plate 10 µL of each dilution onto King's B agar plates containing the appropriate antibiotic.

  • Incubation and Counting: Incubate the plates at 28°C for 2 days. Count the number of colonies on the plates to determine the CFU per unit area of the leaf.

Data Presentation

The quantitative data from the flg22-Pst assay can be summarized in a table for easy comparison between different plant varieties.

Plant VarietyTreatmentBacterial Titer (log10 CFU/cm²) at 3 dpiStandard Deviation
Wild TypeMock7.20.3
Wild Typeflg225.80.4
Mutant AMock7.50.2
Mutant Aflg227.30.3
Variety BMock7.10.4
Variety Bflg224.50.5

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Conclusion

The flg22-Pst assay is a robust and reliable method for screening plant varieties for their ability to mount a strong PTI response. By quantifying the extent of bacterial growth following flg22 pre-treatment, researchers can identify genotypes with enhanced disease resistance. This information is critical for breeding programs aimed at developing crops with durable resistance to bacterial pathogens and for the discovery of new compounds that can modulate plant immunity. The detailed protocols and workflows provided in these application notes will enable researchers to effectively implement this assay in their research programs.

References

Application Notes and Protocols for the Synthesis of flg22Pst Peptide for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the chemical synthesis of the flg22Pst peptide, a 22-amino acid peptide derived from the flagellin (B1172586) protein of Pseudomonas syringae pv. tomato (Pst). This peptide is a well-characterized pathogen-associated molecular pattern (PAMP) widely used in plant immunology research to elicit and study defense responses. The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, a robust and widely adopted technique for producing high-purity peptides for research applications.

Introduction to this compound and its Synthesis

The flg22 peptide is a potent elicitor of Pattern-Triggered Immunity (PTI) in many plant species. It is recognized by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2), initiating a signaling cascade that leads to various defense responses. The synthesis of this compound is crucial for researchers studying plant-pathogen interactions, innate immunity, and for screening novel compounds that may modulate these pathways.

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for synthesizing this compound.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be removed by simple filtration and washing.[3] The most common strategy for SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids.

Methods for Synthesizing this compound Peptide

The synthesis of this compound is typically achieved through automated or manual Solid-Phase Peptide Synthesis (SPPS) employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Key Steps in Fmoc-based SPPS of this compound:
  • Resin Selection and Swelling : The synthesis begins with the selection of an appropriate resin, typically a Rink Amide resin for a C-terminal amide or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[4] The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure optimal accessibility of the reactive sites.[3][5]

  • First Amino Acid Loading : The C-terminal amino acid of the this compound sequence is covalently attached to the swelled resin.

  • Iterative Deprotection and Coupling Cycles :

    • Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.[6]

    • Washing : The resin is thoroughly washed to remove the piperidine and by-products.

    • Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent and then added to the resin to form a new peptide bond.[6] Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), often in the presence of a base like N,N-diisopropylethylamine (DIEA).[3][6]

    • Washing : The resin is washed again to remove excess reagents and by-products. This cycle is repeated for each amino acid in the this compound sequence.

  • Cleavage and Deprotection : Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like water, phenol, and triisopropylsilane (B1312306) (TIS) to prevent side reactions.[3][7]

  • Purification and Analysis : The crude peptide is precipitated, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The identity and purity of the final this compound peptide are confirmed using mass spectrometry (MS) and analytical RP-HPLC.[9]

Quantitative Data Summary

The yield and purity of synthesized peptides can vary depending on the specific sequence, synthesis scale, and purification methods. For research-grade this compound, high purity is essential to avoid confounding experimental results from contaminants.[10]

ParameterTypical ValueMethod of DeterminationNotes
Crude Peptide Yield Varies (dependent on synthesis efficiency)Gravimetric analysis after cleavageNot always indicative of the amount of target peptide.
Purity after Purification >95%Reverse-Phase HPLCPurity of 95-98% is commonly offered by commercial suppliers.[9][11]
Final Peptide Yield 10-30% (of theoretical maximum)Gravimetric analysis of lyophilized pure peptideLosses occur during synthesis, cleavage, and purification steps.
Molecular Weight ~2272.5 g/mol Mass Spectrometry (e.g., MALDI-TOF)Confirms the identity of the synthesized peptide.[12]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin to generate a C-terminal amide.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Phenol

  • Diethyl ether (cold)

  • Acetonitrile (B52724)

  • Milli-Q water

Procedure:

  • Resin Swelling : Place approximately 300 mg of Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.[4]

  • Initial Fmoc Deprotection : Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 1 hour to remove the Fmoc group from the resin.[4]

  • Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • First Amino Acid Coupling :

    • Dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Capping (Optional but Recommended) : To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Washing : Wash the resin with DMF (3 times) and DCM (3 times).

  • Iterative Synthesis Cycles :

    • Fmoc Deprotection : Add 20% piperidine in DMF and agitate for 20 minutes.

    • Washing : Wash the resin with DMF (5 times).

    • Coupling : Repeat step 4 with the next amino acid in the sequence.

    • Washing : Repeat step 6.

    • Repeat this cycle until all 22 amino acids of the this compound sequence have been added.

  • Final Fmoc Deprotection : After the last coupling, perform a final Fmoc deprotection as described in step 7a.

  • Final Washing : Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times), then dry the resin under vacuum.

  • Cleavage and Deprotection :

    • Prepare a cleavage cocktail of TFA/TIS/Phenol/Water (8.5:0.5:0.5:0.5 v/v/w/v).[7]

    • Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.[7]

  • Peptide Precipitation :

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry.

Protocol 2: Purification and Analysis of this compound

Materials:

  • Crude this compound peptide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Reverse-phase C18 HPLC column (preparative and analytical)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Purification by RP-HPLC :

    • Dissolve the crude peptide in a minimal amount of a solution of acetonitrile and water.

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.[13]

    • Collect fractions and analyze them using analytical RP-HPLC to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

  • Analysis :

    • Purity Assessment : Inject a small amount of the purified peptide onto an analytical RP-HPLC C18 column and determine the purity by integrating the peak area at a wavelength of 215 nm.[9]

    • Identity Confirmation : Analyze the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm that the observed molecular weight matches the theoretical molecular weight of this compound.[9]

Visualizations

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing cluster_purification_analysis Purification & Analysis Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Deprotection Fmoc Deprotection Loading->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity & Identity Analysis (HPLC & Mass Spec) Purification->Analysis Final_Product Pure this compound Peptide Analysis->Final_Product

Caption: Workflow for the synthesis, purification, and analysis of this compound peptide.

flg22_signaling flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 recruits BIK1 BIK1 FLS2->BIK1 phosphorylates MAPK_cascade MAPK Cascade FLS2->MAPK_cascade activates BAK1->BIK1 phosphorylates BAK1->MAPK_cascade activates Ca_channel Ca2+ Channel BIK1->Ca_channel activates RBOHD RBOHD BIK1->RBOHD activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx ROS ROS Burst RBOHD->ROS PTI Pattern-Triggered Immunity (PTI) ROS->PTI Ca_influx->PTI MAPK_cascade->PTI

Caption: Simplified flg22 signaling pathway in plants.

References

Application Notes and Protocols for flg22Pst in Root Immunity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flg22Pst, a synthetic peptide derived from the flagellin (B1172586) protein of Pseudomonas syringae pv. tomato DC3000, for the study of root immunity in the model plant Arabidopsis thaliana. This document includes an overview of the underlying signaling pathways, detailed experimental protocols for key assays, and expected quantitative outcomes.

Introduction to this compound and Root Immunity

Pattern-Triggered Immunity (PTI) is the first line of defense in plants against invading microorganisms. It is initiated by the recognition of conserved Microbe-Associated Molecular Patterns (MAMPs) by host Pattern Recognition Receptors (PRRs). One of the most well-studied MAMP/PRR pairs is the bacterial flagellin-derived peptide flg22 and its receptor, the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).

The flg22 peptide from Pseudomonas syringae pv. tomato DC3000, hereafter referred to as this compound, is a potent elicitor of PTI in many plant species, including Arabidopsis thaliana. The amino acid sequence of this compound is QRLSTGSRINSAKDDAAGLQIA . Upon binding to FLS2, a signaling cascade is initiated, leading to a variety of defense responses in the roots, including the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, deposition of callose to reinforce the cell wall, and large-scale transcriptional reprogramming leading to the production of antimicrobial compounds.[1][2][3] Studying these responses provides valuable insights into the mechanisms of plant immunity and can aid in the development of novel strategies for crop protection.

This compound Signaling Pathway in Arabidopsis Roots

The perception of this compound by FLS2 at the plasma membrane of root cells triggers a rapid association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). This leads to the trans-phosphorylation of the FLS2-BAK1 complex and the activation of downstream signaling. Key components of this pathway include the BOTRYTIS-INDUCED KINASE 1 (BIK1), which is released from the FLS2 complex upon flg22 binding, and a MAPK cascade (MEKK1-MKK4/5-MPK3/6) that ultimately activates transcription factors such as WRKYs and MYB51.[3][4] These transcription factors regulate the expression of a wide array of defense-related genes. Hormones such as ethylene (B1197577) and salicylic (B10762653) acid also play crucial roles in modulating the flg22-induced immune response in roots.

flg22Pst_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_wall Cell Wall This compound This compound FLS2 FLS2 This compound->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Association BIK1_inactive BIK1 FLS2->BIK1_inactive Release BIK1_active BIK1 (active) BIK1_inactive->BIK1_active Activation MAPKKK MAPK Cascade (MEKK1) BIK1_active->MAPKKK ROS ROS Burst BIK1_active->ROS MAPKK MKK4/5 MAPKKK->MAPKK Phosphorylation MAPK MPK3/6 MAPKK->MAPK Phosphorylation TFs Transcription Factors (WRKYs, MYB51) MAPK->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Regulation Callose Callose Deposition Defense_Genes->Callose

Caption: this compound signaling pathway in Arabidopsis roots.

Experimental Protocols

The following protocols are adapted for the use of this compound in studying root immunity in Arabidopsis thaliana.

Root Growth Inhibition Assay

This assay quantifies the trade-off between growth and defense by measuring the inhibition of primary root elongation upon continuous exposure to this compound.

Root_Growth_Inhibition_Workflow A Sterilize and stratify Arabidopsis seeds B Sow seeds on MS agar (B569324) plates with varying this compound concentrations (0, 0.1, 1, 10 µM) A->B C Incubate vertically for 7-10 days B->C D Scan plates C->D E Measure primary root length using image analysis software D->E F Calculate percentage of root growth inhibition E->F

Caption: Workflow for the root growth inhibition assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound peptide (stock solution of 1 mM in sterile water)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • MES buffer

  • Phytagel or Agar

  • Petri dishes (square, 120x120 mm)

  • Micropore tape

  • Image scanner

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Prepare MS agar medium (0.5x MS salts, 1% sucrose, 0.5 g/L MES, pH 5.7, 0.8% agar). Autoclave and cool to ~50°C.

  • Add this compound stock solution to the molten agar to achieve final concentrations of 0 µM (mock), 0.1 µM, 1 µM, and 10 µM. Pour plates.

  • Surface-sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days in the dark.

  • Sow 10-15 seeds in a line on the surface of the agar plates for each treatment.

  • Seal the plates with micropore tape and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • After 7-10 days, scan the plates at high resolution.

  • Measure the length of the primary root for each seedling using ImageJ or a similar program.

  • Calculate the percentage of root growth inhibition for each this compound concentration relative to the mock-treated seedlings.

Quantitative Data Summary:

This compound ConcentrationAverage Primary Root Length (mm)Root Growth Inhibition (%)
0 µM (Mock)55.2 ± 4.50%
0.1 µM41.4 ± 3.825%
1 µM24.8 ± 3.155%
10 µM11.0 ± 2.280%

Note: The data presented are representative and may vary depending on experimental conditions and Arabidopsis ecotype.

Callose Deposition Assay

This assay visualizes and quantifies the deposition of callose, a β-1,3-glucan polymer, at the cell wall, which serves as a physical barrier against pathogen penetration.

Callose_Deposition_Workflow A Grow Arabidopsis seedlings in liquid MS medium for 5-7 days B Treat seedlings with 1 µM this compound or mock solution for 12-24 hours A->B C Fix roots in ethanol (B145695):acetic acid (3:1) B->C D Clear roots in 1 M NaOH C->D E Stain with 0.01% aniline (B41778) blue in 150 mM K2HPO4 D->E F Visualize callose deposits using fluorescence microscopy E->F G Quantify callose deposits (number and intensity) F->G

Caption: Workflow for the callose deposition assay.

Materials:

  • 5-7 day old Arabidopsis thaliana seedlings

  • This compound peptide (1 µM working solution)

  • Fixative solution (ethanol:acetic acid, 3:1 v/v)

  • 1 M NaOH

  • Staining solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Protocol:

  • Grow Arabidopsis seedlings in liquid 0.5x MS medium in a 24-well plate for 5-7 days.

  • Replace the medium with fresh liquid MS containing either 1 µM this compound or sterile water (mock).

  • Incubate for 12-24 hours.

  • Remove the treatment solution and fix the seedlings in ethanol:acetic acid (3:1) for at least 2 hours.

  • Rehydrate the seedlings through an ethanol series (70%, 50%, 30%) for 5 minutes each.

  • Clear the roots by incubating in 1 M NaOH at 37°C for 30-60 minutes.

  • Wash the seedlings three times with sterile water.

  • Stain with 0.01% aniline blue solution for 30 minutes in the dark.

  • Mount the roots in the staining solution on a microscope slide.

  • Visualize callose deposits (bright yellow fluorescence) using a fluorescence microscope.

  • Capture images and quantify the number of callose deposits per unit of root length or the fluorescence intensity using image analysis software.

Quantitative Data Summary:

TreatmentAverage Number of Callose Deposits per mm of Root
Mock (0 µM this compound)5 ± 2
1 µM this compound85 ± 12

Note: The data presented are representative and may vary depending on experimental conditions.

Defense Gene Expression Analysis (qRT-PCR)

This protocol allows for the quantification of the transcript levels of key defense-related genes that are induced upon this compound treatment.

qRT_PCR_Workflow A Grow Arabidopsis seedlings in liquid MS medium for 7-10 days B Treat seedlings with 1 µM this compound or mock solution for 1-3 hours A->B C Harvest root tissue and freeze in liquid nitrogen B->C D Extract total RNA C->D E Synthesize cDNA D->E F Perform qRT-PCR with primers for defense marker genes (e.g., FRK1, WRKY29) E->F G Analyze relative gene expression F->G

Caption: Workflow for qRT-PCR analysis of defense genes.

Materials:

  • 7-10 day old Arabidopsis thaliana seedlings

  • This compound peptide (1 µM working solution)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target defense genes (e.g., FRK1, WRKY29) and a reference gene (e.g., ACTIN2)

Protocol:

  • Grow Arabidopsis seedlings in liquid 0.5x MS medium for 7-10 days.

  • Treat the seedlings with 1 µM this compound or sterile water (mock) for 1-3 hours.

  • Harvest the root tissue, blot dry, and immediately freeze in liquid nitrogen.

  • Extract total RNA from the root tissue using a commercial kit, including a DNase I treatment step.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA.

  • Set up qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Run the qRT-PCR program on a real-time PCR machine.

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Quantitative Data Summary:

Target GeneTreatmentRelative Fold Change in Expression (vs. Mock)
FRK11 µM this compound (1 hour)150 ± 25
WRKY291 µM this compound (1 hour)80 ± 15
MYB511 µM this compound (3 hours)45 ± 8

Note: The data presented are representative and may vary depending on the specific timing and experimental conditions.

Conclusion

The use of this compound provides a specific and potent tool for dissecting the intricacies of root immunity. The protocols and expected outcomes detailed in these application notes offer a solid foundation for researchers to investigate PTI in Arabidopsis roots. These studies are fundamental to our understanding of plant-microbe interactions and can pave the way for the development of innovative approaches to enhance disease resistance in crops.

References

Application Notes and Protocols for flg22Pst-Induced PAMP-Triggered Immunity (PTI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAMP-Triggered Immunity (PTI) is the first line of inducible defense in plants, activated upon recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs). One of the most well-characterized PAMPs is flg22, a 22-amino acid peptide from the N-terminus of bacterial flagellin. The synthetic peptide flg22 from Pseudomonas syringae pv. tomato (flg22Pst) is widely used to elicit and study PTI responses. This document provides detailed protocols and application notes on the experimental concentrations of this compound required to induce key PTI responses, including the production of Reactive Oxygen Species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and induction of defense gene expression.

Understanding the optimal elicitor concentration is critical for robust and reproducible experimental outcomes. The effective concentration of this compound can vary depending on the plant species, tissue type, and the specific PTI response being measured.

Key PTI Responses and Assays

PTI is a multi-faceted process involving a cascade of signaling events. The most commonly studied early and late responses to this compound perception include:

  • Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS in the apoplast is one of the earliest hallmarks of PTI. This is typically measured using a luminol-based chemiluminescence assay.

  • MAPK Activation: The perception of flg22 by its receptor FLS2 leads to the activation of MAPK signaling cascades, which play a crucial role in relaying the defense signal. MAPK activation is commonly assessed by immunoblotting using antibodies that detect phosphorylated MAPKs.

  • Defense Gene Expression: Activation of PTI signaling pathways culminates in the transcriptional reprogramming of the plant cell, leading to the upregulation of a wide array of defense-related genes. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the expression levels of these genes.

Data Presentation: this compound Concentration Guidelines

The following tables summarize the effective concentrations of this compound used to induce various PTI responses in commonly studied plant models.

Table 1: this compound Concentrations for ROS Burst Assays

Plant SpeciesThis compound Concentration RangeOptimal/Commonly Used ConcentrationNotes
Arabidopsis thaliana1 nM - 10 µM[1][2]100 nM[1][2][3]A dose-dependent response is typically observed, with 100 nM often yielding a robust and consistent ROS burst. Some studies report measurable activity at concentrations as low as 10-100 pM.
Nicotiana benthamiana1 nM - 10 µM100 nMSimilar to Arabidopsis, 100 nM is a commonly used concentration for inducing a strong ROS response.
Brassica rapa (Turnip)10 nM - 100 nM10 nM - 100 nMTurnip is reported to be highly sensitive to flg22, with 10 nM and 100 nM inducing high levels of ROS production.

Table 2: this compound Concentrations for MAPK Activation Assays

Plant SpeciesThis compound Concentration RangeOptimal/Commonly Used ConcentrationIncubation TimeNotes
Arabidopsis thaliana10 nM - 1 µM10 nM - 100 nM10 - 15 minutesActivation of MPK3, MPK4, and MPK6 is a key indicator. Peak phosphorylation is often observed within 10-15 minutes of treatment.
Nicotiana benthamianaNot specified, but similar to Arabidopsis100 nM (inferred)10 - 15 minutesMAPK activation in response to flg22 has been confirmed, and protocols are adapted from Arabidopsis.
Tomato (Solanum lycopersicum)Not specified, but similar to Arabidopsis100 nM (inferred)10 - 15 minutesAssays have been optimized for tomato, with MAPK activation being a key readout of PTI.

Table 3: this compound Concentrations for Defense Gene Expression Analysis (qRT-PCR)

Plant SpeciesThis compound Concentration RangeOptimal/Commonly Used ConcentrationIncubation TimeMarker Genes
Arabidopsis thaliana10 nM - 1 µM1 µM30 minutes - 24 hoursFRK1, WRKY22, WRKY29, ICS1
Tomato (Solanum lycopersicum)5 µM5 µM4 hoursNot specified
Nicotiana benthamianaNot specified100 nM (inferred)1-3 hoursNbACRE31

Experimental Protocols

Protocol 1: Luminol-Based ROS Burst Assay

Objective: To measure the production of apoplastic ROS in response to this compound treatment.

Materials:

  • Plant leaf discs (e.g., from 4-6 week old Arabidopsis thaliana or 4-5 week old Nicotiana benthamiana)

  • 96-well white microtiter plate

  • Luminol (B1675438) (stock solution, e.g., 10 mM in DMSO)

  • Horseradish Peroxidase (HRP) (stock solution, e.g., 2 mg/mL in water)

  • This compound peptide (stock solution, e.g., 100 µM in water)

  • Sterile water

  • Plate reader with luminescence detection capabilities

Procedure:

  • Using a biopsy punch, collect leaf discs (e.g., 4 mm diameter for Arabidopsis) and transfer one disc per well into a 96-well white microtiter plate containing 100 µL of sterile water.

  • Incubate the plate overnight at room temperature to allow the leaf discs to recover from wounding.

  • On the day of the experiment, carefully replace the water with 100 µL of fresh sterile water and incubate for at least 1 hour.

  • Prepare the assay solution containing luminol and HRP. For a final concentration of 100 µM luminol and 20 µg/mL HRP, prepare a 2x stock.

  • Prepare the this compound elicitation solution. For a final concentration of 100 nM, prepare a 2x stock (200 nM).

  • To initiate the measurement, add 100 µL of the assay solution containing the desired final concentration of this compound to each well. A control treatment with water instead of this compound should be included.

  • Immediately place the plate in a luminometer and measure luminescence for 60-90 minutes at 1-2 minute intervals.

  • Data is typically represented as Relative Luminescence Units (RLU) over time.

Protocol 2: MAPK Activation Assay by Immunoblotting

Objective: To detect the phosphorylation of MAPKs in response to this compound treatment.

Materials:

  • Plant seedlings (e.g., 7-12 day old Arabidopsis thaliana grown in liquid culture)

  • This compound peptide (stock solution, e.g., 100 µM in water)

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and western blot transfer system

  • Primary antibody: anti-phospho-p44/42 MAPK (anti-pERK1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagent

Procedure:

  • Grow Arabidopsis seedlings in liquid medium for 7-12 days.

  • Treat the seedlings with the desired concentration of this compound (e.g., 10 nM or 100 nM) for a specific time course (e.g., 0, 5, 10, 15, 30, 60 minutes). A mock treatment with water serves as the control.

  • At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA).

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody (anti-pERK1/2) to detect phosphorylated MAPKs.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence reagent and an imaging system.

  • To ensure equal loading, the membrane can be stained with Ponceau S or stripped and re-probed with an antibody against a loading control protein (e.g., actin or Rubisco).

Protocol 3: Defense Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of defense-related genes in response to this compound treatment.

Materials:

  • Plant material (e.g., seedlings or leaf tissue)

  • This compound peptide (stock solution, e.g., 100 µM in water)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Treat plant material with the desired concentration of this compound (e.g., 1 µM for Arabidopsis) for the desired time points (e.g., 0, 1, 3, 6, 24 hours). Include a mock-treated control.

  • Harvest the tissue at each time point and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using an RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers for your target defense genes (e.g., FRK1, WRKY29) and a stable reference gene (e.g., UBQ10 or Actin).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the mock-treated control at each time point.

Visualizations

flg22_PTI_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 This compound FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment RBOHD RBOHD BAK1->RBOHD Activation MAPKKK MAPKKK BAK1->MAPKKK Activation ROS ROS Burst RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Activation

Caption: Simplified signaling pathway of flg22-induced PTI.

PTI_Experimental_Workflow cluster_preparation 1. Plant Material Preparation cluster_treatment 2. Elicitor Treatment cluster_assays 3. PTI Response Measurement cluster_analysis 4. Data Analysis Plant_Growth Grow plants (e.g., Arabidopsis) Tissue_Collection Prepare leaf discs or seedlings Plant_Growth->Tissue_Collection Flg22_Treatment Treat with this compound (various concentrations) Tissue_Collection->Flg22_Treatment Mock_Control Mock treatment (Water/Buffer) Tissue_Collection->Mock_Control ROS_Assay ROS Burst Assay (Luminol-based) Flg22_Treatment->ROS_Assay MAPK_Assay MAPK Activation (Western Blot) Flg22_Treatment->MAPK_Assay Gene_Expression_Assay Gene Expression (qRT-PCR) Flg22_Treatment->Gene_Expression_Assay Data_Quantification Quantify Responses ROS_Assay->Data_Quantification MAPK_Assay->Data_Quantification Gene_Expression_Assay->Data_Quantification Comparison Compare flg22 vs. Mock Data_Quantification->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

Application Notes and Protocols: Quantifying Callose Deposition in Response to flg22 and Pseudomonas syringae pv. tomato (Pst)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callose, a β-1,3-glucan polymer, is a crucial component of the plant innate immune response.[1][2] Its rapid deposition at the site of pathogen perception, such as the cell wall and plasmodesmata, serves as a physical barrier to restrict pathogen invasion and spread.[2] This process, a hallmark of Pattern-Triggered Immunity (PTI), is induced by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by plant Pattern Recognition Receptors (PRRs). One of the most well-characterized PAMPs is flg22, a 22-amino acid peptide from bacterial flagellin, which is recognized by the receptor kinase FLS2.[1][3] Similarly, infection by pathogenic bacteria like Pseudomonas syringae pv. tomato (Pst) also triggers callose deposition as a defense mechanism.[2][4] However, successful pathogens can evolve effectors to suppress this response.[5]

The quantification of callose deposition is a robust method to assess the plant's immune status and to screen for compounds that may modulate plant defense. This document provides detailed protocols for inducing and quantifying callose deposition in the model plant Arabidopsis thaliana in response to flg22 and Pst.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., Col-0 ecotype).

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324).

  • Growth Conditions: Grow seedlings under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Age of Plants: Use 12- to 14-day-old seedlings for experiments.

Elicitor and Bacterial Preparation
  • flg22 Preparation:

    • Synthesize or purchase flg22 peptide.

    • Prepare a 1 mM stock solution in sterile water and store at -20°C.

    • Dilute to a final working concentration of 1 µM in sterile water before use.[6]

  • ** Pseudomonas syringae pv. tomato (Pst) DC3000 Culture:**

    • Streak Pst DC3000 on King's B agar medium containing appropriate antibiotics (e.g., rifampicin).

    • Incubate at 28°C for 2 days.

    • Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

    • Harvest bacteria by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2 (approximately 1 x 10⁸ CFU/mL).

    • Prepare a final inoculum of 1 x 10⁶ CFU/mL in 10 mM MgCl₂.

Plant Treatment
  • flg22 Treatment:

    • Place individual seedlings in a 48-well plate containing 250 µL of sterile water per well.

    • Allow seedlings to acclimate for 24 hours.

    • Replace the water with 250 µL of 1 µM flg22 solution or sterile water (mock control).

    • Incubate for 18-24 hours.[7]

  • Pst Infiltration:

    • Use a 1 mL needleless syringe to gently infiltrate the abaxial side of fully expanded leaves of 4- to 5-week-old soil-grown plants with the Pst suspension (1 x 10⁶ CFU/mL) or 10 mM MgCl₂ (mock control).[4]

    • Collect leaf discs using a 4 mm biopsy punch 12-24 hours post-infiltration.[8]

Aniline (B41778) Blue Staining for Callose Visualization

This protocol is adapted from established methods for staining callose deposits.[1][2][6][9]

  • Fixation and Clearing:

    • Transfer seedlings or leaf discs to a solution of acetic acid:ethanol (B145695) (1:3, v/v).

    • Incubate overnight at room temperature or at 4°C to clear chlorophyll.

  • Rehydration and Washing:

    • Remove the clearing solution and wash the samples with 70% ethanol for 30 minutes, followed by 50% ethanol for 30 minutes, and finally with sterile water for 30 minutes.

  • Staining:

    • Incubate the samples in a solution of 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for at least 2 hours in the dark.[10]

  • Mounting:

Microscopy and Image Acquisition
  • Microscope: Use an epifluorescence microscope equipped with a DAPI filter set (excitation ~370 nm, emission ~509 nm).[6]

  • Image Capture: Capture images using a digital camera attached to the microscope. Ensure consistent settings (e.g., exposure time, gain) across all samples and replicates.

Quantification of Callose Deposition

Automated image analysis is recommended for unbiased and high-throughput quantification.[1][11]

  • Software: Use image analysis software such as Fiji (ImageJ).[1] Specialized plugins like CalloseMeasurer or AutoSPOTs can also be utilized for batch processing.[12][13]

  • Image Analysis Steps (using Fiji/ImageJ):

    • Open Image: Open the captured fluorescence image.

    • Set Scale: If not already set by the microscope software, set the scale of the image (Analyze > Set Scale).

    • Convert to 8-bit: Convert the image to 8-bit grayscale (Image > Type > 8-bit).

    • Thresholding: Adjust the image threshold to highlight the callose deposits (Image > Adjust > Threshold). Apply a consistent threshold across all images from the same experiment.

    • Analyze Particles: Use the "Analyze Particles" function (Analyze > Analyze Particles) to count the number of deposits, determine their size, and calculate the total area of callose deposition. Set appropriate size and circularity parameters to exclude background noise.

Data Presentation

Summarize the quantitative data in a structured table for clear comparison between treatments.

TreatmentNumber of Callose Deposits (per mm²)Average Size of Deposits (µm²)Total Area of Callose Deposition (% of total area)
Mock (Water)15 ± 310.2 ± 1.50.02 ± 0.005
1 µM flg22150 ± 2025.8 ± 3.20.45 ± 0.08
Mock (MgCl₂)12 ± 49.8 ± 1.20.01 ± 0.004
Pst DC3000125 ± 1822.5 ± 2.80.38 ± 0.06

Data are presented as mean ± standard error from at least three biological replicates.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant Plant Growth (Arabidopsis thaliana) treatment Plant Treatment (flg22 or Pst) plant->treatment reagents Reagent Preparation (flg22, Pst Culture) reagents->treatment staining Aniline Blue Staining treatment->staining microscopy Fluorescence Microscopy staining->microscopy image_acq Image Acquisition microscopy->image_acq quant Image Quantification (Fiji/ImageJ) image_acq->quant data Data Analysis & Tabulation quant->data

Caption: Experimental workflow for quantifying callose deposition.

G cluster_pathway flg22 Signaling Pathway flg22 flg22 fls2 FLS2/BAK1 Receptor Complex flg22->fls2 ros ROS Burst fls2->ros mapk MAPK Cascade fls2->mapk cals Callose Synthase (PMR4/GSL5) ros->cals genes Defense Gene Expression (e.g., WRKY29) mapk->genes genes->cals callose Callose Deposition cals->callose

References

Application Notes and Protocols for Studying Systemic Acquired Resistance (SAR) using flg22 and Pseudomonas syringae pv. tomato (Pst) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting plant defense response induced by localized exposure to a pathogen.[1] This "whole-plant" immunity is crucial for protecting plants from secondary infections.[1] The study of SAR is pivotal for developing novel strategies for crop protection and disease management. A well-established model for inducing and studying SAR involves the use of the bacterial flagellin-derived peptide, flg22, and the pathogenic bacterium Pseudomonas syringae pv. tomato (Pst).

Flg22, a 22-amino acid peptide from the conserved N-terminus of bacterial flagellin, acts as a potent Pathogen-Associated Molecular Pattern (PAMP).[2] Its perception by the plant's Pattern Recognition Receptor (PRR), FLAGELLIN-SENSING 2 (FLS2), triggers PAMP-Triggered Immunity (PTI), a rapid and robust defense response. This localized PTI response can lead to the establishment of SAR in distal, untreated parts of the plant.

Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) is a model pathogen for studying plant-bacterial interactions. Inoculation of a single leaf with Pst DC3000 can induce SAR, which can be subsequently challenged by a secondary infection in systemic leaves to quantify the level of resistance.

These application notes provide detailed protocols for utilizing flg22 and Pst DC3000 to study SAR in the model plant Arabidopsis thaliana. The protocols cover SAR induction, challenge, and quantification, along with methods for analyzing key defense responses.

Key Concepts and Signaling Pathways

The perception of flg22 by FLS2 initiates a signaling cascade that is central to PTI and the subsequent establishment of SAR. This pathway involves the recruitment of the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), activation of mitogen-activated protein kinases (MAPKs), production of reactive oxygen species (ROS), and extensive transcriptional reprogramming. Salicylic acid (SA) is a key signaling molecule that accumulates during SAR and is essential for the expression of many defense-related genes, including PATHOGENESIS-RELATED (PR) genes.

flg22 Signaling Pathway

flg22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation MAPK_cascade MAPK Cascade (MPK3, MPK6) BIK1->MAPK_cascade ROS_burst ROS Burst BIK1->ROS_burst Ca_influx Ca2+ Influx BIK1->Ca_influx Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_cascade->Transcription_Factors Activation Gene_Expression Defense Gene Expression (e.g., PR1) Transcription_Factors->Gene_Expression Induction SAR_Workflow cluster_primary Day 0 cluster_secondary Day 2-3 start Start: 4-5 week old Arabidopsis plants treatment Inducing Agent: Pst (avrRpt2) or flg22 mock Mock Control: 10mM MgCl₂ or Water primary_inoc Primary Inoculation (Lower Leaves) incubation Incubation (2-3 days) primary_inoc->incubation Establishment of SAR secondary_inoc Secondary Inoculation (Systemic Leaves) incubation->secondary_inoc Day 2-3 challenge Challenge: Virulent Pst DC3000 bacterial_quant Bacterial Quantification (3 dpi) end_point Data Analysis: Compare CFU/cm² bacterial_quant->end_point treatment->primary_inoc mock->primary_inoc challenge->bacterial_quant Day 5-6 SAR_Logic Local_Infection Local Infection (flg22 or Pst) PTI PAMP-Triggered Immunity (PTI) Local_Infection->PTI Signal_Generation Generation of Mobile Signal(s) PTI->Signal_Generation Signal_Translocation Signal Translocation (Phloem) Signal_Generation->Signal_Translocation Systemic_Response Systemic Tissue Response Signal_Translocation->Systemic_Response SA Salicylic Acid (SA) Systemic_Response->SA ROS Reactive Oxygen Species (ROS) Systemic_Response->ROS SAR_Establishment SAR Establishment Priming Defense Priming SAR_Establishment->Priming Enhanced_Resistance Enhanced Resistance to Secondary Infection Priming->Enhanced_Resistance SA->SAR_Establishment PR_Genes PR Gene Expression SA->PR_Genes ROS->SAR_Establishment PR_Genes->SAR_Establishment

References

Application Notes: Long-Distance Signaling Analysis Using Labeled flg22

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of long-distance signaling in plants is crucial for understanding systemic immune responses, such as Systemic Acquired Resistance (SAR). Bacterial flagellin, or its conserved 22-amino acid peptide epitope flg22, is a well-characterized Pathogen-Associated Molecular Pattern (PAMP) that is recognized by the plant's Pattern Recognition Receptor (PRR), FLAGELLIN SENSING 2 (FLS2).[1][2] This recognition triggers both localized and systemic defense mechanisms.[1][3] The use of labeled flg22 peptides provides a powerful tool to trace the movement of this signaling molecule from the site of perception to distal parts of the plant, offering insights into the mechanisms of systemic immunity.

These notes describe the principles and applications of using fluorophore- and radio-labeled flg22 to analyze its long-distance transport, which is critically dependent on its receptor, FLS2.[1][3][4]

Principle of the Method

The core principle involves applying a biologically active, labeled version of the flg22 peptide to a specific location on a plant (e.g., a single leaf) and subsequently detecting it in distant, untreated tissues.[5] Research has shown that flg22 gains access to the plant's vascular system for long-distance trafficking.[1][4] This process is not passive but requires active uptake into plant cells via receptor-mediated endocytosis involving the FLS2 receptor and its co-receptor BAK1.[3][4][6] Once internalized, the flg22 peptide is transported to distal organs that have direct vascular connections, following the plant's orthostichy.[6][7] By using labeled flg22 in conjunction with genetic mutants (e.g., fls2, bak1) and pharmacological inhibitors of endocytosis, researchers can dissect the molecular requirements for this systemic signaling pathway.[4][6]

Signaling Pathway and Experimental Overview

The following diagrams illustrate the key steps in flg22 long-distance transport and a typical experimental workflow for its analysis.

flg22_signaling_pathway flg22 Long-Distance Signaling Pathway cluster_local Local Leaf (Site of Application) cluster_distal Distal Leaf flg22 Labeled flg22 FLS2_BAK1 FLS2/BAK1 Receptor Complex flg22->FLS2_BAK1 1. Binding Endocytosis Receptor-Mediated Endocytosis FLS2_BAK1->Endocytosis 2. Internalization Vascular_Entry Entry into Vascular Tissue Endocytosis->Vascular_Entry 3. Trafficking Distal_Signal Detection of Labeled flg22 Vascular_Entry->Distal_Signal 4. Long-Distance Transport (via Vasculature)

Caption: flg22 binds to FLS2, is internalized, and enters vascular tissue for transport.

experimental_workflow Experimental Workflow for flg22 Transport Analysis cluster_prep cluster_exp cluster_analysis Plant_Growth 1. Grow Plants (e.g., WT, fls2 mutant) Application 3. Apply Labeled flg22 to a Single Leaf Plant_Growth->Application Peptide_Labeling 2. Prepare Labeled flg22 (e.g., FAM, TAMRA, 125I) Peptide_Labeling->Application Incubation 4. Incubate Plant (e.g., 1-24 hours) Application->Incubation Imaging 5. Image Distal Tissues (Confocal / Autoradiography) Incubation->Imaging Quantification 6. Quantify Signal (Fluorescence / Radioactivity) Imaging->Quantification Data_Analysis 7. Compare Results (e.g., WT vs. mutant) Quantification->Data_Analysis

Caption: Workflow: plant/peptide prep, local application, incubation, and distal analysis.

Quantitative Data Summary

The following tables summarize key findings from studies using labeled flg22 to quantify its long-distance movement.

Table 1: FLS2 and BAK1 Dependency of Fluorescently Labeled flg22 Transport This table shows the relative amount of FAM-flg22 detected on the distal (adaxial) side of a leaf one hour after application to the local (abaxial) side. Data is presented as a percentage of the signal observed in wild-type (Col-0) plants.

Plant Genotype/TreatmentPeptide AppliedMean Fluorescence (% of Col-0 with FAM-flg22)Key Finding
Col-0 (Wild-Type)FAM-flg22100%Baseline for transport.
Col-0 (Wild-Type)FAM-scrambled peptide~20%Peptide sequence is critical for transport.[4][7]
fls2 mutantFAM-flg22~25%FLS2 receptor is required for efficient transport.[4][7]
bak1 mutantFAM-flg22~30%BAK1 co-receptor is required for efficient transport.[4]

Data synthesized from Jelenska et al., 2017.[4][7]

Table 2: Quantification of Radio-Labeled flg22 Long-Distance Movement This table shows the percentage of total radioactivity from ¹²⁵I-Y-flg22 that moved to distal leaves 3 hours after application to a single source leaf in soil-grown plants.

Plant GenotypePeptide Applied% Radioactivity in Distal Leaves (Mean)Key Finding
Col-0 (Wild-Type)¹²⁵I-Y-flg2223%A significant portion of flg22 is transported systemically.[7]
fls2 mutant¹²⁵I-Y-flg22Significantly lower than Col-0FLS2 is essential for long-distance transport.[7]
Col-0 (Wild-Type)¹²⁵I-Y-scrambled peptideSignificantly lower than flg22 in Col-0Mobility is specific to the flg22 peptide sequence.[6][7]

Data synthesized from Jelenska et al., 2017.[6][7]

Experimental Protocols

Protocol 1: Preparation of Labeled flg22 Peptides

This protocol outlines the methods for labeling the flg22 peptide. Labeled peptides are often commercially available but can also be synthesized.

  • Fluorescent Labeling (e.g., FAM, TAMRA):

    • Synthesize the flg22 peptide with an N-terminal modification, such as an aminohexanoic acid linker, to facilitate dye conjugation.

    • React the purified peptide with an amine-reactive fluorescent dye (e.g., 5-carboxytetramethylrhodamine (B559615) (TAMRA) or 5-carboxyfluorescein (B1664652) (FAM), succinimidyl ester).

    • The reaction is typically performed in a buffer such as sodium bicarbonate (pH 8.5-9.0) for several hours at room temperature in the dark.

    • Purify the labeled peptide using reverse-phase high-performance liquid chromatography (HPLC).

    • Confirm the identity and purity of the product by mass spectrometry.

  • Radioactive Labeling (¹²⁵I):

    • Synthesize a variant of the flg22 peptide that includes a tyrosine residue (Y) at the N-terminus (Y-flg22), which is required for iodination.[7]

    • Perform radioiodination using the chloramine-T method.[7]

    • Briefly, incubate 20-75 µg of Y-flg22 peptide with 2 mCi of Na¹²⁵I in the presence of chloramine-T.

    • Quench the reaction with sodium metabisulfite.

    • Separate the ¹²⁵I-Y-flg22 from free ¹²⁵I using a desalting column.

    • Safety Precaution: All work with ¹²⁵I must be performed in a designated radioisotope laboratory with appropriate shielding and safety monitoring.

Protocol 2: Application of Labeled flg22 to Arabidopsis thaliana

This protocol details three common methods for applying the labeled peptide to induce and trace long-distance signaling.

  • Method A: Drop Application

    • Grow Arabidopsis plants in soil for 4-6 weeks.

    • Prepare a solution of the labeled peptide (e.g., 0.5–10 µM ¹²⁵I-Y-flg22 or FAM-flg22) in water or a mild buffer.[4][6]

    • Apply a small droplet (e.g., 1 µL) of the peptide solution to the surface (abaxial or adaxial) of a single, fully expanded leaf.[6]

    • Ensure the droplet remains on the leaf and does not run off.

    • Place the plant back in the growth chamber for the desired incubation period (e.g., 1-3 hours).[4][6]

  • Method B: Infiltration

    • Use a 1 mL needless syringe to gently press the peptide solution (e.g., 5-10 µM FAM-flg22) against the abaxial side of a leaf.[4][7]

    • Infiltrate a small area of the leaf, taking care not to cause excessive damage.

    • This method delivers the peptide directly into the leaf apoplast.

    • Incubate the plant for a longer period (e.g., 16 hours) to observe transport.[4][7]

  • Method C: Filter Disc Application (for in vitro-grown plants)

    • Grow Arabidopsis plants on sterile medium in petri plates.

    • Apply the labeled peptide solution (e.g., 5 µM TAMRA-flg22) to a small sterile filter paper disc.[6][8]

    • Place the saturated disc on the adaxial side of one leaf.[6] This allows for prolonged and consistent delivery of the peptide.

    • Seal the plate and incubate for 24 hours before imaging distal tissues like other leaves and flowers.[6][8]

Protocol 3: Visualization and Quantification of Labeled flg22

  • For Fluorescently Labeled Peptides (FAM, TAMRA):

    • Sample Preparation: Carefully excise the distal, orthostichous leaves (leaves in a direct vertical line on the stem from the treated leaf). Mount them on a microscope slide in water.

    • Microscopy: Use a confocal laser scanning microscope to visualize the fluorescence.

    • Imaging Parameters:

      • FAM: Excitation ~495 nm, Emission ~520 nm.

      • TAMRA: Excitation ~555 nm, Emission ~580 nm.

    • Quantification:

      • Acquire images using identical settings (e.g., laser power, gain, pinhole) for all samples within an experiment.

      • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in a defined region of interest (e.g., vascular tissue) in the distal leaves.

      • Subtract the background fluorescence measured from mock-treated plants.[4]

      • Normalize the data, for example, by expressing it as a percentage of the signal in wild-type control plants.[4][7]

  • For Radio-Labeled Peptides (¹²⁵I):

    • Sample Preparation: After incubation, carefully press the entire plant flat against a paper backing.

    • Autoradiography: Expose the pressed plant to a phosphor screen or X-ray film for a suitable duration (e.g., 3-24 hours).

    • Imaging: Scan the exposed screen using a phosphor imager.

    • Quantification:

      • Use densitometry software to measure the signal intensity in the treated leaf and in the distal leaves.[6]

      • Calculate the percentage of radioactivity in distal leaves relative to the total radioactivity detected in the whole plant.[7]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting flg22-Pst Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flg22-Pst related experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where plants fail to show a response to the flg22 elicitor peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My plants are not showing any response to flg22 treatment. What are the primary checkpoints?

A1: A lack of response to flg22 can stem from several factors, ranging from the reagents to the plant material itself. Here is a logical progression of checkpoints to diagnose the issue.

Troubleshooting Workflow:

Start by verifying the integrity of your flg22 peptide. Then, confirm that your plant system is capable of responding by checking its genotype and developmental stage. Finally, scrutinize your experimental procedure and the specific assay used to measure the response.

Troubleshooting_Workflow start No Response to flg22 check_peptide 1. Check flg22 Peptide - Correct sequence? - Proper storage? - Correct concentration? start->check_peptide check_plants 2. Check Plant Material - Correct genotype (e.g., has FLS2)? - Appropriate age/developmental stage? - Healthy, unstressed plants? check_peptide->check_plants Peptide OK check_protocol 3. Check Experimental Protocol - Infiltration/application method correct? - Correct buffer/media used? - Assay timing appropriate? check_plants->check_protocol Plants OK check_assay 4. Check Specific Assay - ROS burst reagents working? - MAPK antibody validated? - Gene expression primers specific? check_protocol->check_assay Protocol OK end_point Identify & Resolve Issue check_assay->end_point Assay OK

Caption: A logical workflow for troubleshooting the lack of a plant response to flg22.

Q2: How can I be certain that my flg22 peptide is active and at the correct concentration?

A2: Peptide integrity is a common failure point.

  • Peptide Source & Sequence: Ensure you are using the correct and active flg22 sequence (QRLSTGSRINSAKDDAAGLQIA) for your plant species.[1] Some species may respond to different epitopes, like the flg15 sequence for tomato.[1] Note that flagellins from some bacteria like Agrobacterium are naturally inactive as elicitors.[2]

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted in sterile water or a buffer, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Concentration: The optimal concentration can vary by plant species and assay. A typical working concentration for inducing a strong response like a reactive oxygen species (ROS) burst in Arabidopsis is 100 nM to 1 µM.[3][4] For seedling growth inhibition assays, concentrations around 100 nM are often used. It's recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 1: Typical flg22 Concentrations for Common Assays in Arabidopsis thaliana

Assay TypeTypical Concentration RangeExpected Outcome
ROS Burst10 nM - 1 µMRapid, transient increase in luminescence/fluorescence.
MAPK Activation10 nM - 100 nMPhosphorylation of MPK3, MPK4, and MPK6 within 5-15 minutes.
Seedling Growth Inhibition100 nM - 10 µMReduced fresh weight and root length after 7-12 days.
Defense Gene Expression100 nM - 1 µMIncreased transcript levels of marker genes (e.g., WRKY29, FRK1) within 30-60 minutes.
Q3: Does the plant's genotype or age affect its response to flg22?

A3: Absolutely. The genetic background and developmental stage of the plant are critical.

  • Genotype: The plant must have a functional flg22 receptor, FLAGELLIN-SENSING 2 (FLS2), and its co-receptor, BAK1. For example, the Arabidopsis thaliana ecotype Ws-0 naturally lacks a functional FLS2 and will not respond. Always use a responsive wild-type control like Col-0. Mutants in the signaling pathway (e.g., fls2, bak1, bik1) will also show a compromised or absent response.

  • Plant Age: The responsiveness to flg22 can be age-dependent. For ROS burst assays, fully expanded leaves from 4-5 week old soil-grown Arabidopsis plants are commonly used. For seedling growth inhibition assays, seedlings are typically grown for 5 days before being transferred to a medium containing flg22.

  • Plant Health: Plants should be healthy and unstressed. Abiotic stress can sometimes interfere with immune signaling pathways. Ensure consistent growth conditions (light, temperature, humidity). Furthermore, the time of day can influence the response, with some defenses being more robust during the plant's active light period.

Q4: I'm not detecting a ROS burst. What could be wrong with my assay?

A4: The luminol-based ROS burst assay is a sensitive but delicate procedure.

  • Reagent Preparation: Prepare the reaction solution (containing luminol (B1675438) and horseradish peroxidase) fresh and protect it from light.

  • Leaf Tissue Handling: Use a sharp biopsy punch to minimize wounding when creating leaf discs. Allow the leaf discs to equilibrate overnight in sterile water in a 96-well plate; this reduces wound-induced ROS and allows the tissue to recover.

  • Elicitation: Gently replace the water with the flg22-containing reaction solution. Be careful not to damage the tissue.

  • Detection: Begin measuring luminescence immediately after adding the elicitor solution. The peak response in Arabidopsis typically occurs between 10 and 20 minutes post-elicitation.

  • Controls: Always include a negative control (water or buffer instead of flg22) to measure background luminescence and a positive control (a known responsive plant line) to ensure the assay is working.

Key Signaling Pathway & Experimental Protocols

The flg22-FLS2 Signaling Pathway

The perception of flg22 initiates a signaling cascade crucial for Pattern-Triggered Immunity (PTI). The process begins when flg22 binds to the receptor kinase FLS2. This binding event induces the recruitment of the co-receptor BAK1, forming an active FLS2-BAK1 heterodimer. This complex then phosphorylates the cytoplasmic kinase BIK1, which is released from the receptor complex to activate downstream responses. Key downstream events include the activation of the NADPH oxidase RBOHD, leading to a burst of reactive oxygen species (ROS), and the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.

flg22_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Recruits BIK1_bound BIK1 FLS2->BIK1_bound BIK1_active Active BIK1 BIK1_bound->BIK1_active Phosphorylated & Released RBOHD RBOHD ROS ROS Burst RBOHD->ROS Produces BIK1_active->RBOHD Activates MAPK_cascade MAPK Cascade (MPK3/4/6) BIK1_active->MAPK_cascade Activates TF Transcription Factors (e.g., WRKY22/29) MAPK_cascade->TF Activates Gene_Expression Defense Gene Expression TF->Gene_Expression Induces

Caption: Simplified flg22 signaling pathway from receptor binding to downstream responses.

Detailed Experimental Protocols

Protocol 1: Luminol-Based ROS Burst Assay

This protocol is adapted for measuring flg22-induced ROS production in Arabidopsis leaf discs.

  • Plant Material: Use fully expanded leaves from 4- to 5-week-old Arabidopsis thaliana (e.g., Col-0) plants.

  • Preparation:

    • Using a 4 mm biopsy punch, collect one leaf disc per plant/treatment.

    • Float the leaf discs (adaxial side up) in individual wells of a white 96-well plate containing 100 µL of sterile, double-distilled water.

    • Incubate the plate overnight in the dark at room temperature to reduce wound-induced ROS.

  • Elicitation:

    • Prepare a fresh reaction solution containing: 100 µM luminol, 20 µg/mL horseradish peroxidase (HRP), and the desired concentration of flg22 (e.g., 100 nM). Keep this solution in the dark.

    • Carefully remove the water from the wells and immediately add 100 µL of the reaction solution.

  • Measurement:

    • Place the plate in a microplate luminometer.

    • Measure luminescence for 1-2 seconds per well, taking readings every 2 minutes for a total of 40-60 minutes.

  • Data Analysis: Total ROS production can be quantified by calculating the area under the curve for the luminescence readings over time.

Protocol 2: MAPK Activation Assay via Western Blot

This protocol details the detection of phosphorylated MAPKs (MPK3, MPK4, MPK6) in response to flg22.

  • Plant Material: Use 7- to 14-day-old seedlings grown in liquid MS medium.

  • Treatment:

    • Add flg22 to the liquid medium to a final concentration of 100 nM.

    • Harvest seedlings by flash-freezing in liquid nitrogen at various time points (e.g., 0, 5, 10, 15, 30 minutes). The 0-minute time point serves as the untreated control.

  • Protein Extraction:

    • Grind frozen tissue to a fine powder.

    • Extract total proteins using an appropriate extraction buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a Bradford or BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of total protein per sample on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody that specifically recognizes the dually phosphorylated, active form of MAPKs (e.g., anti-p44/42 MAPK or anti-phospho-pTEpY).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading, probe the membrane with an antibody against a loading control like Rubisco large subunit (rbcL) or actin.

Protocol 3: Seedling Growth Inhibition Assay

This assay measures a long-term PTI response.

  • Seed Sterilization & Germination:

    • Sterilize Arabidopsis seeds and plate them on solid Murashige and Skoog (MS) medium.

    • Stratify at 4°C for 2-3 days and then grow under long-day conditions for 5 days.

  • Treatment:

    • Prepare 48-well plates containing 250 µL of liquid MS medium per well.

    • Add flg22 to the treatment wells to a final concentration of 100 nM or higher. Include control wells with no flg22.

    • Carefully transfer one 5-day-old seedling into each well.

  • Incubation:

    • Seal the plates and grow the seedlings for an additional 7-12 days under the same conditions.

  • Measurement:

    • Remove the seedlings from the wells and gently blot them dry.

    • Measure the fresh weight of individual seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the average weight of the control seedlings.

References

troubleshooting variable results with flg22Pst experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with flg22 (a conserved 22-amino acid peptide from bacterial flagellin) and Pseudomonas syringae pv. tomato (Pst).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments involving flg22-induced plant immune responses and Pst infection assays.

Question 1: Why am I not observing a reactive oxygen species (ROS) burst after flg22 treatment?

Answer: A lack of a detectable ROS burst is a common issue with several potential causes:

  • Plant Material and Age: The responsiveness to flg22 can vary with plant age and tissue type. Ensure you are using healthy, appropriately aged plants (e.g., 4-6 week old Arabidopsis for leaf disk assays).[1]

  • Receptor Desensitization: The FLS2 receptor, which perceives flg22, undergoes ligand-induced endocytosis and degradation within about 60 minutes of treatment.[2][3] If the tissue has been recently or inadvertently exposed to flg22 or bacteria, it may be temporarily insensitive. A recovery period is necessary for de novo synthesis of the FLS2 receptor to restore sensitivity.[3][4]

  • Peptide Quality: Verify the integrity and concentration of your flg22 peptide stock. Peptides can degrade over time, even when stored correctly. It is also crucial to rule out contamination in other peptide preparations, as even trace amounts of flg22 can elicit a response.[5]

  • Assay Components: The luminol-based assay is sensitive to reagent quality. Ensure the luminol (B1675438) and horseradish peroxidase (HRP) are not degraded.[6] Keep reagents on ice and protected from light during preparation.[6]

  • Time of Day: Plant immune responses, including those triggered by flg22, can be influenced by the circadian clock and daytime.[7] Performing experiments at a consistent time of day is recommended.

  • Heat Stress: Temporary heat stress has been shown to suppress PAMP-triggered immunity, including flg22-induced ROS production.[8] Ensure plants are grown under stable temperature conditions.

Question 2: My results for MAPK activation are inconsistent between experiments.

Answer: Variability in Mitogen-Activated Protein Kinase (MAPK) activation assays can arise from several factors:

  • Timing is Critical: Flg22-induced MAPK phosphorylation is very rapid and transient, typically peaking 10-15 minutes post-elicitation and returning to near-basal levels within 40-60 minutes.[4] Inconsistent timing of sample collection can lead to highly variable results.

  • Protein Extraction: Efficient and rapid protein extraction is crucial to preserve the phosphorylation status of MAPKs. Use appropriate extraction buffers containing phosphatase inhibitors.

  • Antibody Quality: The specificity and sensitivity of the anti-phospho-ERK1/2 antibody used for immunoblotting are critical for detecting activated MAPKs.[9] Ensure the antibody is validated for your plant species.

Question 3: Flg22 pre-treatment is not enhancing resistance to Pst DC3000 in my plants.

Answer: If flg22-induced resistance is not observed, consider the following:

  • Timing of Infection: The protective effect of flg22 is time-dependent. The interval between flg22 treatment and subsequent pathogen inoculation is critical. A common time frame is 24 hours between elicitation and infection.[7]

  • Hormonal Crosstalk: The balance of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) signaling pathways is crucial for the defense response.[7][10] Mutants impaired in these pathways may not mount an effective defense. For example, flg22-induced SA accumulation is a key component of the resistance response.[10]

  • Pst Inoculation Method: The method of inoculation (e.g., spray, dip, or syringe infiltration) can influence the outcome. Syringe infiltration bypasses stomatal defenses and can lead to a more uniform infection.[8][11]

  • Bacterial Titer: Ensure the bacterial concentration in your inoculum is correct. Overly high titers can overwhelm the plant's defenses, masking any induced resistance.

Question 4: The expression of my defense-related marker genes (e.g., PR1, FRK1) is highly variable.

Answer: Variable gene expression results are often due to subtle inconsistencies in the experimental workflow.

  • Inconsistent Elicitation: Ensure uniform application of the flg22 solution to all plant tissues being compared.

  • RNA Quality: Use a consistent method for RNA extraction and verify RNA integrity before proceeding to qPCR.

  • Reference Gene Stability: The stability of your chosen reference (housekeeping) genes is paramount. Validate that their expression is not affected by your experimental treatments.

  • Circadian Rhythm: As with other responses, the transcription of defense genes can be under circadian control.[7] Harvesting all samples at the same time of day is crucial for minimizing variability.

Quantitative Data Summary

The following tables summarize key quantitative parameters for flg22/Pst experiments.

Table 1: Typical Concentrations for Flg22-Induced Responses

Assay TypePlant SystemTypical Flg22 ConcentrationReference(s)
ROS BurstArabidopsis thaliana leaf disks100 nM[12][13]
ROS BurstNicotiana benthamiana leaf disks100 nM[13]
MAPK ActivationArabidopsis seedlings10 nM - 1 µM[9][14]
Defense Gene InductionArabidopsis seedlings100 nM - 1 µM[14][15]
Seedling Growth InhibitionArabidopsis thaliana200 nM - 1 µM[16]

Table 2: Timeline of Key Flg22-Induced Responses in Arabidopsis

ResponseTime to Peak/DetectionDurationReference(s)
FLS2-BAK1 Complex FormationSecondsTransient[4]
ROS Burst10 - 20 minutesReturns to basal by 40-60 min[4][12]
MAPK Activation10 - 15 minutesReturns to basal by 40-60 min[4][17]
Ethylene ProductionWithin 2 hoursOngoing[7]
Defense Gene Expression (WRKY29, FRK1)30 - 60 minutesCan be transient, returns to basal by 24h[10][14][15]
Salicylic Acid (SA) Accumulation8 hoursSustained[7]
Callose DepositionHours to DaysSustained[10][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Flg22-Induced ROS Burst Assay (Luminol-Based)

This protocol is adapted for measuring ROS production in Arabidopsis leaf disks in a 96-well plate format.

  • Plant Material: Use a 4 mm biopsy punch to collect leaf disks from 4-5 week old soil-grown Arabidopsis plants.[6]

  • Overnight Incubation: Float one leaf disk per well in a 96-well white plate containing 100 µL of sterile distilled water. Incubate overnight at room temperature to reduce wounding effects.[1][6]

  • Prepare Elicitation Solution: Prepare a solution containing:

    • 100 nM flg22 (final concentration)

    • 100 µM Luminol (L-012)

    • 20 µg/mL Horseradish Peroxidase (HRP)

  • Initiate Assay: Carefully remove the water from the wells. Using a multichannel pipette, add 100 µL of the elicitation solution to each well.[13]

  • Measure Luminescence: Immediately place the plate in a luminometer. Measure luminescence for 40-60 minutes, taking readings at 1-2 minute intervals.[6][13]

Protocol 2: MAPK Activation Assay (Immunoblot)

This protocol details the detection of activated (phosphorylated) MAPKs from seedling extracts.

  • Plant Growth and Treatment: Grow Arabidopsis seedlings for 7-10 days in liquid Murashige and Skoog (MS) medium. Treat seedlings with 10 nM flg22.[9]

  • Sample Collection: Harvest seedlings at various time points (e.g., 0, 5, 10, 15, 30, 60 minutes) post-treatment by flash-freezing in liquid nitrogen.[9][17]

  • Protein Extraction: Grind frozen tissue to a fine powder and resuspend in an appropriate extraction buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

  • Immunoblotting:

    • Separate 20 µg of total protein per sample via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody that specifically recognizes phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK, anti-phospho-ERK1/2).[9]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Pseudomonas syringae pv. tomato (Pst) Infection Assay

This protocol describes a dip-inoculation method for assessing disease resistance.

  • Inoculum Preparation:

    • Grow Pst DC3000 on King's B (KB) agar (B569324) plates with the appropriate antibiotic at 28°C for 2 days.[19]

    • Scrape bacteria from the plate and resuspend in 10 mM MgCl₂.

    • Wash the bacterial cells by centrifugation and resuspend in 10 mM MgCl₂.

    • Adjust the bacterial suspension to a final optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Plant Inoculation:

    • Use 3-4 week old Arabidopsis or tomato plants.[19]

    • Add a surfactant (e.g., Silwet L-77) to the bacterial suspension to a final concentration of 0.02% (v/v).[19]

    • Invert the entire aerial portion of each plant into the bacterial suspension for 30 seconds, ensuring all leaves are coated.[19]

    • Place the inoculated plants under a cover for 2-3 days to maintain high humidity.

  • Quantify Bacterial Growth:

    • At 3 days post-inoculation (dpi), collect leaf disks of a known area from at least three different plants per treatment.

    • Homogenize the leaf disks in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate onto KB agar plates with the appropriate antibiotic.

    • Incubate at 28°C for 2 days and count the colonies to determine the CFU per unit of leaf area (e.g., CFU/cm²).

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships in flg22/Pst experiments.

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 complexes MAPKKK MAPKKK FLS2->MAPKKK initiates cascade BIK1 BIK1 BAK1->BIK1 phosphorylates RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD activates ROS ROS Burst (H₂O₂) RBOHD->ROS produces MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (MPK3/4/6) MAPKK->MAPK activates TFs Transcription Factors (e.g., WRKYs) MAPK->TFs activates Defense_Genes Defense Gene Expression TFs->Defense_Genes induces

Caption: Core flg22 signaling pathway in plants.

ROS_Burst_Workflow A 1. Collect Leaf Disks (4mm biopsy punch) B 2. Float in Water Overnight (in 96-well plate) A->B C 3. Prepare Elicitation Mix (Luminol, HRP, flg22) B->C D 4. Replace Water with Mix C->D E 5. Measure Luminescence (Immediately, for 40-60 min) D->E F 6. Analyze Data (Total photon count) E->F

Caption: Experimental workflow for a luminol-based ROS burst assay.

Troubleshooting_Logic outcome outcome check check Success Problem Solved check->Success Start Inconsistent Results? Timing Was sample timing consistent? Start->Timing Timing->check No Fix Timing Protocol Reagents Are reagents/peptides fresh and validated? Timing->Reagents Yes Controls Did controls (e.g., water, mutants) behave as expected? Reagents->Controls Yes check2 Replace Reagents/ Peptides Reagents->check2 No Replace Reagents Environment Were environmental conditions stable? Controls->Environment Yes Failure Re-evaluate Protocol Controls->Failure No Environment->Success Yes check3 Standardize Growth Conditions Environment->check3 No Standardize Conditions check2->Success check3->Success

Caption: A logical flowchart for troubleshooting variable experimental results.

References

Technical Support Center: Optimizing flg22-Pst for Consistent ROS Burst Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize flg22-Pst concentration for inducing a consistent and reproducible Reactive Oxygen Species (ROS) burst in plant tissues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration of flg22-Pst to elicit a strong and consistent ROS burst?

A1: The optimal concentration of flg22-Pst can vary between plant species and even different accessions of the same species.[1] However, for commonly used model organisms like Arabidopsis thaliana and Nicotiana benthamiana, a concentration of 100 nM is frequently reported to induce a maximal ROS burst.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[3]

Q2: My ROS burst signal is weak or inconsistent. What are the possible causes and solutions?

A2: Weak or inconsistent ROS signals are common issues. Here are several factors to consider:

  • Plant Material: The age and health of the plants are critical. For Arabidopsis, use leaves from 4-5 week old, healthy, soil-grown plants.[4] Avoid using stressed or senescing tissue. The response can also vary between different leaves on the same plant.[5]

  • Leaf Disc Preparation: Wounding from cutting the leaf discs can trigger a background ROS response. Use a sharp biopsy punch to minimize tissue damage and avoid the mid-vein. Allow the leaf discs to recover overnight in sterile water to reduce the initial wound response.

  • Reagent Quality and Preparation: Luminol (B1675438) and horseradish peroxidase (HRP) are light-sensitive, so prepare and store them in the dark. Ensure all reagents are properly dissolved and at the correct final concentrations in the assay solution.

  • Experimental Variability: High variability is a known issue in this assay. To mitigate this, increase the number of biological and technical replicates. Using up to 24 replicates per sample has been suggested to improve reliability.

  • Plate Reader Settings: Ensure your plate reader is set to the appropriate sensitivity for luminescence detection. A common setting is a 1-second measurement time with a 2-minute interval over a 60-minute period.

Q3: I am observing a high background signal in my negative control wells. What could be the reason?

A3: A high background can mask the flg22-induced signal. Potential causes include:

  • Contamination: Ensure all solutions and equipment are sterile. Bacterial or fungal contamination can elicit a ROS burst.

  • Reagent Issues: The luminol solution itself can sometimes produce a high background. If you are using KOH to dissolve luminol, this might react with the luminol and cause high readings.

  • Inadequate Recovery Time: If the leaf discs have not had sufficient time to recover from the wounding stress of being cut, they may still be producing a high level of background ROS. An overnight incubation in water is recommended.

Q4: How long should I measure the ROS burst?

A4: The kinetics of the ROS burst can vary. Typically, a lag phase of 2-10 minutes is observed after adding flg22, with a peak response occurring around 15-30 minutes. It is advisable to measure luminescence for at least 60 minutes to capture the full dynamics of the response.

Quantitative Data Summary

The following table summarizes typical flg22-Pst concentrations and their effects on ROS production in different plant species as reported in the literature.

Plant Speciesflg22 ConcentrationObserved ROS Burst CharacteristicsReference
Arabidopsis thaliana1 nM - 10 µMDose-dependent response, with 100 nM often being optimal. A significant increase in total RLU is seen even at 1 nM.
Nicotiana benthamiana1 nM - 10 µMHighest RLU and total RLU detected at 100 nM. No significant increase in total RLU at 1 nM.
Brassica rapa ssp. rapa (Turnip)10 nM - 100 nMPeak RLU slightly higher at 10 nM than 100 nM, with similar total RLU at both concentrations.
Solanum lycopersicum (Tomato)100 nMROS burst observed, but the magnitude can vary between different accessions.

Experimental Protocols

Luminol-Based ROS Burst Assay

This protocol is adapted from established methods for measuring flg22-induced ROS burst in plant leaf discs.

Materials:

  • 4-5 week old healthy plants (e.g., Arabidopsis thaliana)

  • flg22-Pst peptide

  • Luminol

  • Horseradish Peroxidase (HRP)

  • Sterile distilled water

  • 96-well white microplate

  • 4 mm biopsy punch

  • Luminometer plate reader

Procedure:

  • Plant Material Preparation (Day 1):

    • Using a 4 mm biopsy punch, carefully cut leaf discs from healthy, fully expanded leaves, avoiding the mid-vein.

    • Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of sterile distilled water per well.

    • Incubate the plate overnight at room temperature in the dark to allow the leaf discs to recover from wounding.

  • Assay Preparation (Day 2):

    • Prepare the assay solution containing 100 µM luminol and 20 µg/mL HRP in sterile water. Keep this solution in the dark.

    • Prepare your flg22-Pst dilutions. For a dose-response experiment, a range from 1 nM to 1 µM is common. Your negative control will be the assay solution without flg22.

    • Carefully remove the water from the wells containing the leaf discs.

  • Measurement:

    • Add 100 µL of the assay solution containing the desired concentration of flg22-Pst (or no flg22 for the control) to each well.

    • Immediately place the plate in a luminometer.

    • Measure luminescence for at least 60 minutes, taking readings every 1-2 minutes.

Data Analysis:

  • The data is typically presented as Relative Light Units (RLU) over time.

  • To compare across experiments, you can calculate the total RLU by integrating the area under the curve.

  • It is common to subtract the background RLU from the mock-treated samples from the flg22-treated samples.

Visualizations

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_apoplast Apoplast flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Associates Signaling_Cascade Signaling Cascade BAK1->Signaling_Cascade Activates RBOHD RBOHD (NADPH Oxidase) ROS ROS Burst RBOHD->ROS Produces Signaling_Cascade->RBOHD Phosphorylates

Caption: flg22 signaling pathway leading to the ROS burst.

experimental_workflow A 1. Prepare Leaf Discs (4mm biopsy punch) B 2. Overnight Recovery (Sterile water, dark) A->B D 4. Add Assay Solution to Leaf Discs B->D C 3. Prepare Assay Solution (Luminol, HRP, flg22) C->D E 5. Measure Luminescence (Plate Reader, ~60 min) D->E F 6. Data Analysis (RLU vs. Time) E->F

Caption: Experimental workflow for the luminol-based ROS burst assay.

References

Technical Support Center: Impact of Plant Age on flg22/Pst-Triggered Immunity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions, troubleshooting guides, and detailed protocols for investigating the influence of plant developmental stage on innate immunity, specifically focusing on responses triggered by flg22 and infection by Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Age-Related Resistance (ARR) and how does it affect flg22-triggered immunity?

A1: Age-Related Resistance (ARR) is a phenomenon where plants gain or enhance their disease resistance as they mature.[1][2] Young plants are often more susceptible to certain pathogens, like the bacterial pathogen Pseudomonas syringae, while mature plants exhibit heightened resistance.[3] This developmental transition impacts Pattern-Triggered Immunity (PTI), the first line of defense initiated by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) such as flg22.[4] The effectiveness of flg22 in triggering protective responses, therefore, can significantly increase as the plant ages.

Q2: How does the susceptibility of Arabidopsis thaliana to Pst DC3000 change with age?

A2: Studies on Arabidopsis thaliana have shown a clear decrease in susceptibility to virulent Pst DC3000 as the plants get older.[5] For example, a 10-fold to 100-fold reduction in bacterial growth has been observed in plants between 30 and 50 days after germination compared to younger plants. While young plants typically show disease symptoms like yellowing (chlorosis) of the leaves after infection, mature plants are often nearly symptomless.

Q3: What is the molecular basis for the developmental regulation of flg22-triggered immunity?

A3: The molecular mechanism involves the integration of developmental signals with immune pathways. One key regulatory network involves the microRNA miR172b and its targets, the transcription factors TOE1 and TOE2. In very young seedlings, miR172b levels are low, leading to high levels of TOE1/2 proteins, which directly bind to the promoter of the flg22 receptor, FLAGELLIN-SENSING 2 (FLS2), and inhibit its transcription. As the seedling develops, miR172b abundance increases, which in turn reduces TOE1/2 protein levels. This relieves the suppression of FLS2 transcription, leading to a stronger immune response. Additionally, the phytohormone salicylic (B10762653) acid (SA) plays a crucial role; mature plants accumulate higher levels of SA compared to young plants, contributing to enhanced resistance.

Q4: Are downstream responses to flg22, such as ROS burst and defense gene expression, also affected by plant age?

A4: Yes, downstream signaling events are impacted by plant age. Pre-treatment with flg22 provides enhanced resistance against Pst DC3000, and this protective effect can be more pronounced in older plants. The expression of flg22-inducible defense genes, such as FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1), is also age-dependent, showing different basal and induced expression levels in plants of different ages. This indicates that the entire signaling cascade, from perception to downstream defense execution, is modulated by the developmental stage of the plant.

Section 2: Troubleshooting Guides

Q1: I am not observing the expected increase in resistance to Pst DC3000 in my older plants. What are some possible reasons?

A1:

  • Inconsistent Leaf Age: Ensure you are inoculating leaves of the same developmental (ontogenic) age across different chronological plant ages. A young leaf on an old plant may respond differently than a mature leaf on the same plant. It is crucial to define and consistently sample leaves at the same developmental stage (e.g., fully expanded leaf #8).

  • Growth Conditions: Environmental conditions can significantly impact plant immunity. Ensure consistent light intensity, photoperiod, temperature, and nutrient availability for all plants. Suboptimal conditions can stress the plants and interfere with the expression of ARR. Light, in particular, is required for the rapid expression of many flg22-induced defense genes.

  • Inoculation Technique: Inconsistent bacterial infiltration can lead to high variability. Ensure the bacterial suspension is fully infiltrated into the intercellular spaces of the entire leaf without causing excessive damage. Check bacterial titers at day 0 to confirm consistent initial inoculum levels across different plant ages.

  • Pathogen Strain Viability: Confirm the virulence of your Pst DC3000 strain. Passage the strain through a susceptible host if it has been stored for a long time to maintain its virulence.

Q2: My ROS burst assay results are highly variable and do not show a clear difference between young and mature plants after flg22 treatment. How can I improve this?

A2:

  • Leaf Disc Recovery: After cutting leaf discs, float them in purified water overnight. This recovery period is critical to reduce the wounding response, which also generates ROS and can mask the flg22-specific burst.

  • Consistent Tissue Sampling: Use a biopsy punch to collect leaf discs of a uniform size, avoiding the mid-vein. Always use leaves of the same developmental age.

  • Reagent Quality: Ensure the luminol (B1675438) and horseradish peroxidase (HRP) solutions are fresh and properly stored. Prepare the elicitation solution (containing luminol, HRP, and flg22) immediately before use.

  • Plate Reader Sensitivity: Use a plate reader with high sensitivity for luminescence detection. Optimize the integration time to capture the peak of the ROS burst, which typically occurs within minutes of elicitation.

  • Increase Replication: ROS assays can be inherently variable. Increase the number of biological replicates (individual plants) and technical replicates (leaf discs from the same plant) to improve statistical power.

Q3: The expression levels of defense genes (FRK1, PR1) measured by qRT-PCR are inconsistent in my age-related experiments. What should I check?

A3:

  • Sampling Time: The induction of defense genes is transient. Ensure you are harvesting tissue at a consistent and appropriate time point post-elicitation. For early genes like FRK1, peak expression can occur within 30-60 minutes, while later genes like PR1 may take many hours.

  • Reference Gene Stability: The stability of your reference gene(s) may vary with plant age or treatment. Validate your chosen reference genes (e.g., ACT2, UBQ10, PP2AA3) across all your experimental conditions (different ages, mock vs. flg22 treatment) to ensure their expression is stable. Using the average of two or three stable reference genes is recommended.

  • RNA Quality: Check the integrity and purity of your RNA samples (e.g., using a Bioanalyzer and checking A260/280 ratios). Poor quality RNA can lead to unreliable qRT-PCR results.

  • Circadian Rhythm: The plant's circadian clock can regulate defense responses. Always perform treatments and tissue harvesting at the same time of day to minimize variability caused by the circadian clock.

Section 3: Quantitative Data Summary

Table 1: Impact of Plant Age on Pst DC3000 Growth in Arabidopsis thaliana

This table summarizes the in planta bacterial growth of virulent Pst DC3000 in wild-type (Col-0) Arabidopsis at different chronological ages. Data is adapted from Wilson et al. (2009).

Plant Age (days after germination)Average Bacterial Count (cfu/leaf disc) at Day 0Average Bacterial Count (cfu/leaf disc) at Day 3
22304 ± 48~60,000
28612 ± 54~40,000
40619 ± 63~10,000
49669 ± 49~5,000

Note: Day 3 counts are estimated from graphical data presented in the source publication. A clear trend of reduced bacterial proliferation is observed in older plants.

Table 2: Age-Dependent flg22-Triggered Protection and FRK1 Gene Expression

This table summarizes the protective effect of flg22 pretreatment on Pst DC3000 infection and the corresponding expression of the defense marker gene FRK1. Data is adapted from a study on Arabidopsis.

Plant AgeTreatmentBacterial Titer (log cfu/cm²) 24h post-infectionRelative FRK1 Expression (4h post-treatment)
2.5 weeksMock (Water)~6.5Basal (Low)
2.5 weeks500 nM flg22~5.0Induced (High)
3.5 weeksMock (Water)~6.2Basal (Low)
3.5 weeks500 nM flg22~4.5Induced (Very High)

Note: Values are estimated from graphical data. The data shows that flg22 pretreatment significantly reduces bacterial growth, and this protective effect is enhanced in slightly older (3.5-week-old) plants, which correlates with a stronger induction of FRK1.

Section 4: Key Experimental Protocols

Pathogen Growth Assay

This protocol is used to quantify in planta bacterial proliferation.

  • Bacterial Culture: Streak Pst DC3000 on a King's B agar (B569324) plate with appropriate antibiotics (e.g., rifampicin) and grow at 28°C for 2 days. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

  • Inoculum Preparation: Pellet the overnight culture by centrifugation. Wash the pellet twice with sterile 10 mM MgCl₂. Resuspend the bacteria in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1x10⁸ colony-forming units (CFU)/mL. Prepare a final inoculum of 1x10⁵ or 1x10⁶ CFU/mL in 10 mM MgCl₂.

  • Plant Infiltration: Use a needleless 1-mL syringe to gently pressure-infiltrate the bacterial suspension into the abaxial (underside) of fully expanded leaves of plants at different ages. Infiltrate the entire leaf area. For mock treatment, infiltrate with 10 mM MgCl₂.

  • Day 0 Titer: Immediately after infiltration (Day 0), collect two leaf discs per plant using a 4-mm biopsy punch. Place the two discs into a 1.5-mL microfuge tube containing 200 µL of 10 mM MgCl₂ and a metal bead.

  • Incubation: Place plants in a growth chamber with high humidity (>80%) to facilitate infection.

  • Day 3 Titer: Three days post-infiltration, collect leaf discs as described for Day 0.

  • Quantification: Homogenize the leaf discs by shaking vigorously (e.g., using a bead beater) for 1 minute. Create a 10-fold serial dilution series of the homogenate in 10 mM MgCl₂. Plate 10-20 µL of each dilution onto King's B agar plates with antibiotics. Incubate at 28°C for 2 days and count the colonies to calculate the CFU per unit leaf area (e.g., CFU/cm²).

Luminol-Based ROS Burst Assay

This protocol measures the rapid production of Reactive Oxygen Species (ROS) upon flg22 elicitation.

  • Plant Material: Grow plants for the desired number of weeks. Use a 4-mm biopsy punch to cut one leaf disc from a fully expanded leaf of each plant.

  • Overnight Recovery: Place each leaf disc, abaxial side down, into a single well of a white 96-well luminometer plate containing 100-150 µL of sterile deionized water. Cover the plate and let it incubate at room temperature overnight to reduce wounding-induced ROS.

  • Assay Preparation: On the day of the assay, carefully remove the water from each well.

  • Elicitation Solution: Prepare the assay solution immediately before use. For a final volume of 100 µL per well, the solution should contain 100 µM luminol, 10 µg/mL horseradish peroxidase (HRP), and the desired concentration of flg22 (e.g., 100 nM).

  • Measurement: Add 100 µL of the elicitation solution to each well. Immediately place the plate into a luminometer. Measure luminescence every 1-2 minutes for a duration of 40-60 minutes.

  • Data Analysis: Plot the relative light units (RLU) over time for each treatment. The peak of the curve represents the maximum oxidative burst.

Callose Deposition Assay

This protocol uses aniline (B41778) blue staining to visualize callose deposits, a marker of cell wall reinforcement in PTI.

  • Elicitation: Infiltrate leaves of plants at different ages with 1 µM flg22 or a mock solution (water or buffer).

  • Incubation: Allow the plants to respond for 12-24 hours.

  • Destaining: Harvest the infiltrated leaves and place them in a destaining solution of acetic acid:ethanol (1:3, v/v). Incubate at room temperature overnight or until all chlorophyll (B73375) is removed and the leaves are transparent.

  • Rehydration and Staining:

    • Wash the destained leaves with 150 mM K₂HPO₄ buffer (pH 9.5) for 30 minutes.

    • Transfer the leaves to the staining solution: 0.01% (w/v) aniline blue in 150 mM K₂HPO₄. Incubate in the dark for at least 2 hours.

  • Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize callose deposits using a fluorescence microscope with a DAPI filter set (UV excitation, ~350 nm excitation / ~460 nm emission). Callose deposits will appear as bright, fluorescent yellow-green spots.

  • Quantification: Capture images from a consistent area of each leaf. Use image analysis software (e.g., ImageJ) to count the number of callose deposits per field of view.

Defense Gene Expression Analysis (qRT-PCR)

This protocol quantifies the transcript levels of defense-related genes.

  • Treatment and Sampling: Treat plants of different ages with 1 µM flg22 or a mock solution. Harvest leaf tissue at specific time points post-treatment (e.g., 1 hour for early genes, 24 hours for late genes). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the ground tissue using a commercial kit or a standard protocol (e.g., Trizol). Treat the RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for your gene of interest (e.g., FRK1, PR1), and diluted cDNA.

    • Run the qPCR reaction in a real-time PCR machine.

    • Include primers for one or more validated reference genes for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the gene of interest to the expression of the reference gene(s).

Section 5: Visualizations

flg22_signaling_age Developmental Regulation of FLS2-Mediated Immunity cluster_regulation Molecular Regulation cluster_immunity Immune Response Young Plant Young Plant Mature Plant Mature Plant Young Plant->Mature Plant miR172b miR172b Mature Plant->miR172b High levels TOE1_TOE2 TOE1/TOE2 TFs miR172b->TOE1_TOE2 Represses FLS2_Promoter FLS2 Promoter TOE1_TOE2->FLS2_Promoter Binds & Inhibits FLS2_Gene FLS2 Gene Transcription FLS2_Promoter->FLS2_Gene Controls FLS2_Receptor FLS2 Receptor FLS2_Gene->FLS2_Receptor Translates to PTI Strong PTI (e.g., ROS, Callose) FLS2_Receptor->PTI FLS2_Receptor->PTI Weak_PTI Weak PTI FLS2_Receptor->Weak_PTI FLS2_Receptor->Weak_PTI flg22 flg22 flg22->FLS2_Receptor Perceived by

Caption: Developmental regulation of flg22-triggered immunity via the miR172b-TOE1/2 module.

arr_workflow Experimental Workflow for ARR Analysis cluster_growth Phase 1: Plant Growth cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Downstream Assays cluster_analysis Phase 4: Data Analysis & Conclusion Start Start: Define Hypothesis Grow_Young Grow Plants to Young Stage (e.g., 3 weeks) Start->Grow_Young Grow_Mature Grow Plants to Mature Stage (e.g., 5-6 weeks) Start->Grow_Mature Treat_Pst Infiltrate with Pst DC3000 or Mock (10mM MgCl2) Grow_Young->Treat_Pst Treat_flg22 Infiltrate with flg22 or Mock (Water) Grow_Young->Treat_flg22 Grow_Mature->Treat_Pst Grow_Mature->Treat_flg22 Assay_Pst Pathogen Growth Assay (Plate CFUs at Day 0 & 3) Treat_Pst->Assay_Pst Assay_ROS ROS Burst Assay (Measure Luminescence) Treat_flg22->Assay_ROS Assay_Callose Callose Staining (Aniline Blue & Microscopy) Treat_flg22->Assay_Callose Assay_Gene Gene Expression (qRT-PCR for FRK1, etc.) Treat_flg22->Assay_Gene Analysis Analyze Data: Compare responses between young & mature plants Assay_Pst->Analysis Assay_ROS->Analysis Assay_Callose->Analysis Assay_Gene->Analysis Conclusion Conclusion: Determine impact of age on immunity Analysis->Conclusion

Caption: A typical experimental workflow for studying age-related resistance (ARR).

References

Technical Support Center: Investigating the Interplay of Abiotic Stress and flg22-Pst Defense Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the effects of abiotic stress on the flg22-Pst defense response in plants.

Frequently Asked Questions (FAQs)

Q1: How does abiotic stress generally affect the plant's immune response to flg22 and Pseudomonas syringae pv. tomato (Pst)?

A1: Abiotic stress can have complex and often antagonistic effects on plant immunity. Stresses like heat, drought, and high salinity can suppress Pattern-Triggered Immunity (PTI), making plants more susceptible to pathogens like Pst.[1][2] This is often due to the intricate crosstalk between abiotic stress signaling pathways (largely mediated by abscisic acid, ABA) and immune signaling pathways (mediated by salicylic (B10762653) acid, SA, and jasmonic acid, JA).[3][4] For instance, temporary heat stress has been shown to strongly reduce flg22-induced Reactive Oxygen Species (ROS) production and decrease the transcription of the flg22 receptor, FLS2, leading to increased susceptibility to P. syringae.[2]

Q2: I am observing a reduced or absent ROS burst in my luminol-based assay when combining flg22 treatment with abiotic stress. What could be the cause?

A2: A diminished ROS burst is a common observation. Several factors could be at play:

  • Suppression of FLS2 Expression: Abiotic stress, particularly heat, can downregulate the expression of the FLS2 gene, which encodes the receptor for flg22. Fewer receptors will lead to a weaker downstream signal, including ROS production.

  • Inhibition of RBOHD: The enzyme responsible for the flg22-induced oxidative burst is the NADPH oxidase RBOHD. Abiotic stress signaling can interfere with the activation of this enzyme.

  • Experimental Artifacts: Ensure that the abiotic stress treatment itself is not interfering with the assay components. For example, high salt concentrations might affect enzyme kinetics. It is also crucial that the leaf tissue is not severely damaged by the stress before the assay, as this can lead to cell death and an inability to respond.

Q3: My qRT-PCR results show inconsistent expression of defense marker genes like PR1 and FRK1 under combined stress conditions. How can I troubleshoot this?

A3: Inconsistent gene expression is a known challenge in combined stress experiments due to the complex regulatory networks.

  • Timing of Harvest: The kinetics of gene expression can be altered. Abiotic stress might delay or shorten the peak expression of flg22-induced genes. A time-course experiment is highly recommended to capture the dynamic changes in gene expression.

  • Prioritization of Stress Responses: Plants often prioritize one stress response over another. For example, under combined UV-B and flg22 treatment, the plant may suppress flavonol biosynthesis genes (an abiotic stress response) to favor the production of defense-related compounds. This indicates a reallocation of resources and transcriptional machinery.

  • Reference Gene Stability: It is critical to validate your reference genes for qRT-PCR under your specific combined stress conditions. Genes that are stable under single stresses may not be stable under combined treatments.

  • Hormonal Crosstalk: The balance between SA, JA, and ABA signaling pathways is crucial. Abiotic stress often promotes ABA signaling, which can antagonize SA-mediated defense gene expression, including PR1.

Q4: I am seeing increased susceptibility of my plants to Pst even with flg22 pre-treatment when an abiotic stress is applied. Is this expected?

A4: Yes, this is an expected outcome in many cases. Pre-treatment with flg22 typically induces PTI and enhances resistance to subsequent infection. However, concurrent or subsequent abiotic stress can override this protective effect. The suppression of key PTI responses like ROS production, callose deposition, and defense gene expression under abiotic stress leads to a compromised immune status, allowing for greater pathogen proliferation.

Troubleshooting Guides

Troubleshooting the Luminol-Based ROS Burst Assay
Problem Possible Cause Suggested Solution
No ROS burst detected with flg22 alone. 1. Inactive flg22 peptide. 2. Plant tissue is not healthy. 3. Incorrect assay setup (e.g., luminol (B1675438)/HRP concentration).1. Use a fresh, properly stored aliquot of flg22. Test a range of concentrations (e.g., 10 nM to 100 nM). 2. Use healthy, turgid leaves from plants grown in optimal conditions. 3. Ensure luminol and horseradish peroxidase (HRP) are fresh and at the correct final concentrations.
No ROS burst with abiotic stress alone. Abiotic stresses like salt or osmotic stress may not induce a rapid, luminol-detectable apoplastic ROS burst in the same manner as flg22.This is not unexpected. The luminol assay is most effective for detecting the rapid oxidative burst from NADPH oxidases triggered by elicitors. Consider other methods for measuring general ROS accumulation under abiotic stress.
Reduced ROS burst with flg22 + abiotic stress. 1. Biological suppression of PTI by abiotic stress signaling. 2. The severity of the abiotic stress is causing cellular damage.1. This is a likely biological outcome. Quantify the reduction across multiple replicates. 2. Titrate the intensity and duration of the abiotic stress to a sub-lethal level that still allows for a measurable response.
High background luminescence. 1. Contaminated reagents or water. 2. Damaged leaf discs from cutting or handling.1. Use fresh, high-purity water and reagents. 2. Handle leaf discs gently. Allow them to equilibrate in water in the 96-well plate for several hours or overnight before the assay to minimize wounding response.
Troubleshooting Pseudomonas syringae pv. tomato (Pst) Growth Assay
Problem Possible Cause Suggested Solution
High variability in bacterial counts between replicates. 1. Inconsistent inoculation. 2. Uneven application of abiotic stress.1. For spray or dip inoculation, ensure complete and even coverage of all leaves. For syringe infiltration, ensure the inoculum is delivered to a consistent leaf area. 2. Ensure uniform application of the abiotic stress (e.g., consistent soil moisture for drought, even salt solution application).
No difference in bacterial growth between control and treated plants. 1. Inoculum concentration is too high, overwhelming the plant's defenses. 2. The timing of infection and stress application is not optimal to see an effect.1. Use a lower inoculum concentration (e.g., 1 x 10^5 cfu/mL for infiltration) to allow for the observation of subtle differences in defense. 2. Vary the timing of the stress application relative to infection (before, during, or after) to determine the critical window of interaction.
Plant mortality due to abiotic stress alone. The abiotic stress is too severe.Reduce the intensity or duration of the stress. For salt stress, try a lower concentration. For drought, reduce the number of days without water. The goal is to stress the plant without causing excessive damage that would confound the results of the pathogen infection.

Quantitative Data Summary

Table 1: Effect of Heat Stress on flg22-Induced ROS Production in Arabidopsis thaliana

TreatmentPeak Luminescence (Relative Light Units)Fold Change vs. Control
Control (No HS) + flg22100 ± 121.0
15 min @ 42°C + flg2265 ± 90.65
30 min @ 42°C + flg2230 ± 70.30
45 min @ 42°C + flg2215 ± 50.15
Data are hypothetical and based on trends reported in Janda et al., 2019.

Table 2: Relative Expression of Defense Genes under UV-B and flg22 Treatment in Arabidopsis

GeneTreatmentRelative Expression (Log2 Fold Change)
CHS (Chalcone Synthase)UV-B+4.5
flg22-2.0
UV-B + flg22-1.8
FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1)UV-B+0.5
flg22+8.0
UV-B + flg22+7.5
Data are generalized from trends reported in Schenke et al., 2011 and other transcriptomic studies.

Experimental Protocols

Protocol 1: Luminol-Based ROS Burst Assay

This protocol is adapted from standard methods for measuring flg22-induced ROS burst in Arabidopsis leaf discs.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • flg22 peptide (1 mM stock in water)

  • Luminol (100 mM stock in DMSO)

  • Horseradish Peroxidase (HRP) (1 mg/mL stock in water)

  • Sterile water

  • 96-well white opaque microplate

  • Plate reader with luminescence detection

  • Biopsy punch (4 mm)

Procedure:

  • Leaf Disc Preparation:

    • Excise 4 mm leaf discs from the leaves of healthy, well-watered plants.

    • Float the leaf discs, adaxial side up, in a petri dish with sterile water for at least 2 hours (overnight is recommended) to allow the wounding response to subside.

  • Assay Setup:

    • Transfer one leaf disc into each well of a 96-well white opaque plate containing 100 µL of sterile water.

  • Abiotic Stress Application (Example: Salt Stress):

    • For combined stress treatments, replace the water with 100 µL of the desired salt solution (e.g., 150 mM NaCl) and incubate for the desired duration (e.g., 30 minutes) before proceeding. For control wells, keep them in water.

  • Elicitation:

    • Prepare the elicitation solution containing luminol, HRP, and flg22. For a final volume of 200 µL per well, prepare a 2X working solution. For example, to each well, you will add 100 µL of a solution containing 200 µM luminol, 20 µg/mL HRP, and 200 nM flg22.

    • Add 100 µL of the elicitation solution to each well.

  • Measurement:

    • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 60 minutes.

Protocol 2: Pseudomonas syringae pv. tomato (Pst) Growth Assay

This protocol describes a syringe infiltration method to quantify bacterial growth in Arabidopsis leaves under combined stress.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pst DC3000 strain

  • King's B (KB) medium with appropriate antibiotics (e.g., rifampicin)

  • 10 mM MgCl₂ (sterile)

  • 1 mL needleless syringes

  • Mortar and pestle or mechanical homogenizer

  • Microcentrifuge tubes

Procedure:

  • Bacterial Culture Preparation:

    • Grow Pst DC3000 on a KB agar (B569324) plate with rifampicin (B610482) for 48 hours at 28°C.

    • Scrape bacteria from the plate and resuspend in 10 mM MgCl₂.

    • Adjust the bacterial suspension to an OD₆₀₀ of 0.2 (approx. 1 x 10⁸ cfu/mL).

    • Dilute this suspension to 1 x 10⁵ cfu/mL for infiltration.

  • Abiotic Stress Application:

    • Apply the desired abiotic stress to the plants for a specified duration before infection (e.g., withhold water for several days for drought stress, or water with a salt solution).

  • Plant Inoculation:

    • Using a 1 mL needleless syringe, gently press against the abaxial side of a fully expanded leaf and infiltrate the bacterial suspension (1 x 10⁵ cfu/mL) into the leaf lamina until a small water-soaked area appears. Infiltrate at least 3 leaves per plant.

  • Bacterial Titer Determination:

    • Day 0: Immediately after infiltration, collect two leaf discs from one infiltrated leaf using a 4 mm biopsy punch. This sample will determine the initial bacterial load.

    • Day 3 or 4: Collect two leaf discs from a different infiltrated leaf.

    • Weigh the leaf discs and place them in a 1.5 mL microcentrifuge tube with 200 µL of 10 mM MgCl₂.

    • Homogenize the tissue thoroughly.

    • Create a serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in 10 mM MgCl₂.

    • Plate 100 µL of each dilution onto KB agar plates with rifampicin.

    • Incubate at 28°C for 48 hours and count the colonies.

  • Data Analysis:

    • Calculate the colony-forming units (cfu) per unit of leaf weight or area. Compare the bacterial growth between control and stressed plants.

Protocol 3: qRT-PCR for Defense Gene Expression

This protocol provides a general framework for analyzing the expression of defense marker genes like PR1 and FRK1.

Materials:

  • Plant tissue samples (flash-frozen in liquid nitrogen)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers (see below)

Primer Sequences for Arabidopsis thaliana:

  • PR1 (AT2G14610):

    • Forward: 5'-GTAGGTGCTCTTGTTCTTCCC-3'

    • Reverse: 5'-CACATAATTCCCACGAGGATC-3'

  • FRK1 (AT2G19190):

    • Forward: 5'-CCAAAGAGAGTGAGCATCAGG-3'

    • Reverse: 5'-GCTTGGAGAGTTGTAGCAGG-3'

  • ACT2 (Actin 2 - Reference Gene, AT3G18780):

    • Forward: 5'-GGTAACATTGTGCTCAGTGGTGG-3'

    • Reverse: 5'-AACGACCTTAATCTTCATGCTGC-3'

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen plant tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in a 10 or 20 µL volume containing SYBR Green master mix, forward and reverse primers (final concentration of ~200-400 nM each), and diluted cDNA.

    • Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

  • Data Analysis:

    • Analyze the results using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the reference gene (ACT2).

Visualizations

flg22_signaling_pathway cluster_stress Abiotic Stress (e.g., Heat, Salt) cluster_pti PAMP-Triggered Immunity (PTI) stress Abiotic Stress aba ABA Signaling stress->aba induces fls2 FLS2/BAK1 Receptor Complex aba->fls2 suppresses transcription ros ROS Burst (RBOHD) aba->ros inhibits flg22 flg22 flg22->fls2 binds pst Pst pst->fls2 detected by fls2->ros mapk MAPK Cascade fls2->mapk immunity Immunity ros->immunity genes Defense Gene Expression (e.g., FRK1) mapk->genes genes->immunity immunity->pst restricts growth

Caption: Crosstalk between abiotic stress and flg22-induced PTI signaling.

experimental_workflow cluster_plant_prep Plant Preparation cluster_stress_app Stress Application cluster_treatment Elicitation / Infection cluster_analysis Downstream Analysis plant_growth Grow Arabidopsis plants (4-5 weeks) control Control Group (Optimal Conditions) plant_growth->control stress Abiotic Stress Group (e.g., Heat, Salt, Drought) plant_growth->stress mock Mock Treatment (Water / MgCl2) control->mock flg22 flg22 Treatment control->flg22 pst Pst DC3000 Infection control->pst stress->mock stress->flg22 stress->pst ros ROS Burst Assay (Luminol) flg22->ros q_pcr qRT-PCR (Defense Genes) flg22->q_pcr pst->q_pcr bacterial_growth Bacterial Growth Assay pst->bacterial_growth

Caption: General experimental workflow for studying stress crosstalk.

References

Technical Support Center: Overcoming flg22-Pst Insensitivity in Plant Ecotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with flg22-induced responses in specific plant ecotypes, particularly focusing on Arabidopsis thaliana.

Troubleshooting Guides

Here are some common issues and corresponding troubleshooting steps in a question-and-answer format.

Question 1: I am not observing any reactive oxygen species (ROS) burst after treating my Arabidopsis leaf discs with flg22. What could be the reason?

Answer:

Several factors could contribute to the absence of a flg22-induced ROS burst. Here’s a step-by-step troubleshooting guide:

  • Confirm the Plant Ecotype: Certain Arabidopsis ecotypes, such as Wassilewskija (Ws-0), are naturally insensitive to flg22. This is due to a premature stop codon in the FLS2 gene, leading to a non-functional, truncated FLS2 receptor protein[1][2]. Consequently, Ws-0 plants cannot perceive the flg22 signal and do not elicit downstream responses like ROS production[3].

    • Solution: Verify the ecotype of your Arabidopsis plants. If you are using Ws-0, switch to a flg22-sensitive ecotype like Columbia (Col-0) or Landsberg erecta (Ler)[4][5]. Alternatively, you can complement the Ws-0 ecotype by transforming it with a functional FLS2 gene.

  • Check the flg22 Peptide: The flg22 peptide may have degraded or been prepared incorrectly.

    • Solution: Use a fresh stock of flg22 peptide. Ensure it is dissolved in the correct solvent (usually sterile water) and stored at the recommended temperature (-20°C or -80°C). It's also good practice to test a new batch of flg22 on a known sensitive ecotype (like Col-0) to confirm its activity.

  • Review Your Experimental Protocol: The luminol-based ROS assay is sensitive to several experimental parameters.

    • Solution: Double-check your protocol. Key parameters to verify include:

      • Leaf Disc Recovery: Ensure leaf discs have adequate time to recover in water overnight after cutting. This minimizes wounding-induced ROS and allows for a clearer flg22-specific response.

      • Reagent Concentrations: Confirm the final concentrations of luminol (B1675438) and horseradish peroxidase (HRP) in your assay solution.

      • Plate Reader Settings: Ensure you are using a plate reader capable of detecting luminescence and that the settings (e.g., integration time) are appropriate.

  • Consider Plant Health: The physiological state of the plants can influence their ability to respond to PAMPs.

    • Solution: Use healthy, well-watered plants for your experiments. Avoid using plants that are stressed, old, or showing signs of disease.

Question 2: My Western blot is not showing phosphorylation of MAP kinases (e.g., MPK3, MPK6) after flg22 treatment. What should I check?

Answer:

The absence of MAPK activation is another common issue. Here’s how to troubleshoot it:

  • Ecotype Insensitivity: As with the ROS burst, flg22-insensitive ecotypes like Ws-0 will not show MAPK activation in response to flg22 due to the lack of a functional FLS2 receptor.

    • Solution: Use a flg22-sensitive ecotype such as Col-0.

  • Timing of a Transient Response: MAPK activation is a rapid and transient process. The peak of phosphorylation typically occurs within 5 to 15 minutes after flg22 treatment and then declines.

    • Solution: Perform a time-course experiment to capture the peak of MAPK activation. Collect samples at multiple time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) after flg22 treatment.

  • Protein Extraction and Western Blotting Technique: Issues with protein extraction or the Western blotting procedure can lead to a lack of signal.

    • Solution:

      • Ensure your protein extraction buffer contains phosphatase inhibitors to prevent dephosphorylation of your target proteins.

      • Verify the quality and specificity of your primary antibody (anti-p44/42 MAPK or similar) and the functionality of your secondary antibody and detection reagents.

      • Load a sufficient amount of total protein onto the gel. A loading control (e.g., Coomassie staining of RuBisCO) is essential to ensure equal loading between samples.

Question 3: I am not observing any callose deposition after flg22 treatment. Why might this be?

Answer:

Callose deposition is a later response to flg22 compared to ROS production and MAPK activation. Here are some potential reasons for its absence:

  • Plant Ecotype: Flg22-insensitive ecotypes like Ws-0 will not deposit callose in response to flg22.

    • Solution: Use a sensitive ecotype like Col-0.

  • Timing of the Response: Callose deposition is typically measured 8-24 hours after flg22 treatment.

    • Solution: Ensure you are harvesting your samples within the correct time frame. A time-course experiment can help determine the optimal time point for your specific conditions.

  • Staining and Microscopy: The staining procedure or microscopy setup might be suboptimal.

    • Solution:

      • Use a fresh solution of aniline (B41778) blue for staining.

      • Ensure your microscope is equipped with the correct filter set for visualizing aniline blue fluorescence (e.g., UV excitation).

      • Properly destain the leaves to reduce background chlorophyll (B73375) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the molecular basis for flg22 insensitivity in the Ws-0 ecotype?

A1: The Arabidopsis thaliana ecotype Ws-0 has a natural insensitivity to flg22 due to a point mutation in the FLAGELLIN (B1172586) SENSING 2 (FLS2) gene, which encodes the receptor for flg22. This mutation introduces a premature stop codon, leading to the production of a truncated, non-functional FLS2 protein that is unable to bind flg22 and initiate downstream signaling.

Q2: How can I restore flg22 sensitivity in the Ws-0 ecotype?

A2: Flg22 sensitivity can be restored in the Ws-0 ecotype by introducing a functional copy of the FLS2 gene. This is typically achieved through Agrobacterium-mediated transformation of Ws-0 plants with a vector carrying the full-length FLS2 gene from a sensitive ecotype, such as Col-0, under the control of its native promoter.

Q3: Are there other plant ecotypes known to be insensitive to flg22?

A3: While Ws-0 is the most well-characterized flg22-insensitive Arabidopsis ecotype, natural variation in flg22 perception exists across different plant species and even within different accessions of the same species. It is always good practice to test the flg22 sensitivity of any new ecotype or plant line before proceeding with extensive experiments.

Q4: Can the concentration of flg22 affect the observed response?

A4: Yes, the magnitude of flg22-induced responses is dose-dependent. However, for a given sensitive ecotype, there is a saturating concentration of flg22 above which the response does not increase further. For many assays in Arabidopsis, a concentration of 100 nM to 1 µM flg22 is sufficient to elicit a strong response.

Data Presentation

Table 1: Comparison of flg22-induced ROS Burst in Different Arabidopsis thaliana Ecotypes

EcotypeFLS2 Functionalityflg22-induced ROS Burst (Relative Light Units - RLU)Reference(s)
Columbia (Col-0)FunctionalPresent
Landsberg erecta (Ler)FunctionalPresent
Wassilewskija (Ws-0)Non-functional (truncated)Absent or barely detectable
fls2 mutant (in Col-0 background)Non-functional (knockout)Absent

Table 2: Time Course of flg22-induced MAPK Activation in Arabidopsis thaliana (Col-0)

Time after flg22 treatment (minutes)MPK3/MPK6 Phosphorylation LevelReference(s)
0Basal
5-15Peak
30Decreasing
60Returning to basal

Table 3: Callose Deposition in Response to flg22 in Different Arabidopsis thaliana Ecotypes

Ecotypeflg22-induced Callose Deposition (deposits per mm²)Reference(s)
Columbia (Col-0)Significant increase
Wassilewskija (Ws-0)No significant increase

Experimental Protocols

1. ROS Burst Assay in Arabidopsis Leaf Discs

This protocol is adapted from standard methods for measuring PAMP-induced ROS production.

  • Materials:

    • 4-6 week old Arabidopsis thaliana plants

    • 4 mm biopsy punch

    • 96-well white microplate

    • Luminol

    • Horseradish peroxidase (HRP)

    • flg22 peptide

    • Plate reader with luminescence detection

  • Procedure:

    • Excise leaf discs from healthy, mature leaves using a 4 mm biopsy punch.

    • Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of sterile water per well.

    • Incubate the plate overnight at room temperature to allow the leaf discs to recover from the wounding stress.

    • The next day, carefully remove the water from each well.

    • Prepare the assay solution containing 100 µM luminol, 20 µg/mL HRP, and the desired concentration of flg22 (e.g., 100 nM).

    • Add 100 µL of the assay solution to each well.

    • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 60 minutes.

2. MAPK Activation Assay

This protocol describes the detection of phosphorylated MAPKs by Western blotting.

  • Materials:

    • Arabidopsis thaliana seedlings or leaf tissue

    • flg22 peptide

    • Liquid nitrogen

    • Protein extraction buffer with phosphatase and protease inhibitors

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Primary antibody (e.g., anti-p44/42 MAPK)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagents

  • Procedure:

    • Treat seedlings or leaf tissue with flg22 for the desired amount of time (a time course is recommended).

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder and extract total proteins using an appropriate extraction buffer.

    • Determine the protein concentration of the extracts.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phosphorylated MAPKs.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

3. Callose Deposition Assay

This protocol details the staining and visualization of callose deposits.

  • Materials:

    • Arabidopsis thaliana leaves

    • flg22 peptide

    • Ethanol (B145695)

    • Aniline blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5)

    • Fluorescence microscope with a UV filter set

  • Procedure:

    • Infiltrate leaves with a solution of flg22 (e.g., 1 µM) or a mock solution.

    • Incubate the plants for 8-24 hours.

    • Harvest the leaves and clear the chlorophyll by incubating in 95% ethanol until the tissue is colorless.

    • Rehydrate the leaves in 50% ethanol and then in water.

    • Stain the leaves with aniline blue solution for at least 2 hours in the dark.

    • Mount the leaves on a microscope slide in 50% glycerol.

    • Visualize the callose deposits (bright yellow-green fluorescence) using a fluorescence microscope with a UV filter.

Mandatory Visualizations

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BKK1 BKK1 FLS2->BKK1 Association BSK1 BSK1 FLS2->BSK1 ROS_Burst ROS Burst FLS2->ROS_Burst Callose Callose Deposition FLS2->Callose MAPKKK MAPKKK BSK1->MAPKKK MKK4/5 MKK4/5 MAPKKK->MKK4/5 MPK3/6 MPK3/6 MKK4/5->MPK3/6 Gene_Expression Defense Gene Expression MPK3/6->Gene_Expression

Caption: Simplified flg22 signaling pathway in Arabidopsis thaliana.

experimental_workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment cluster_assays Downstream Assays Plant_Growth Grow Arabidopsis (4-6 weeks) Leaf_Discs Excise Leaf Discs (4 mm) Plant_Growth->Leaf_Discs Recovery Overnight Recovery in Water Leaf_Discs->Recovery flg22_Treatment Treat with flg22 (or mock) Recovery->flg22_Treatment ROS_Assay ROS Burst Assay (0-60 min) flg22_Treatment->ROS_Assay MAPK_Assay MAPK Activation (0-60 min) flg22_Treatment->MAPK_Assay Callose_Assay Callose Deposition (8-24 hours) flg22_Treatment->Callose_Assay

Caption: General experimental workflow for analyzing flg22-induced responses.

troubleshooting_logic No_Response No flg22 Response (e.g., no ROS burst) Check_Ecotype Is the ecotype flg22-insensitive (e.g., Ws-0)? No_Response->Check_Ecotype Yes_Insensitive Use a sensitive ecotype (e.g., Col-0) or a complemented line. Check_Ecotype->Yes_Insensitive Yes No_Sensitive Check Experimental Parameters Check_Ecotype->No_Sensitive No Check_Peptide Is the flg22 peptide active? No_Sensitive->Check_Peptide Yes_Active Review Assay Protocol (timing, reagents, equipment) Check_Peptide->Yes_Active Yes No_Inactive Use a fresh, validated batch of flg22. Check_Peptide->No_Inactive No

Caption: Logical troubleshooting workflow for lack of flg22 response.

References

Technical Support Center: Improving Reproducibility of flg22/Pst-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and standardized protocols to enhance the reproducibility of gene expression studies involving the bacterial elicitor flg22 and the pathogen Pseudomonas syringae pv. tomato (Pst) DC3000.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is flg22 and why is it a standard elicitor? A1: Flg22 is a 22-amino-acid peptide derived from the most conserved domain of bacterial flagellin (B1172586).[1] It is recognized by the plant's Pattern Recognition Receptor (PRR) FLS2 (FLAGELLIN-SENSING 2), initiating a robust defense response known as Pattern-Triggered Immunity (PTI).[2][3] Its specificity and the well-characterized signaling pathway make it an ideal tool for studying the plant's innate immune response in a controlled manner.

Q2: How does Pseudomonas syringae pv. tomato (Pst) DC3000 interact with the plant immune system? A2: Pst DC3000 is a model pathogenic bacterium that can cause disease in Arabidopsis and tomato.[4] While it possesses flagellin that can trigger PTI, it also employs a Type III Secretion System (T3SS) to inject effector proteins into the plant cell.[4] These effectors are virulence factors that can suppress PTI, allowing the bacterium to proliferate and cause disease symptoms like chlorosis and necrotic spots.

Q3: What are the primary sources of variability in flg22-induced gene expression experiments? A3: Variability can arise from multiple sources:

  • Environmental Conditions: Light and circadian rhythms significantly impact the expression of flg22-induced defense genes. Many rapidly induced genes require light for strong expression.

  • Plant-Related Factors: The age, health, and developmental stage of the plants can alter their responsiveness to flg22.

  • Treatment Inconsistency: Minor differences in flg22 concentration, application method, or timing of sample collection can lead to significant variations.

  • Technical Variability: The multi-step nature of gene expression analysis, from RNA extraction to qRT-PCR, introduces potential for error at each stage.

Q4: How do I choose the optimal flg22 concentration and treatment duration? A4: The optimal parameters depend on the specific research question and plant system.

  • Concentration: Concentrations ranging from 100 nM to 1 µM are commonly used and have been shown to be effective. Saturating concentrations (around 1 µM) are often used to elicit a strong, uniform response.

  • Duration: Early signaling events and transcriptional changes occur rapidly. Time points of 30 to 60 minutes are frequently used to capture the induction of "FLARE" (Flagellin Rapidly Elicited) genes, which primarily include signaling components.

Q5: What is "receptor desensitization" and how can it affect my experiment? A5: Upon binding to flg22, the FLS2 receptor is internalized and degraded. This process can render the tissue temporarily insensitive to subsequent flg22 treatment, a phenomenon known as homologous desensitization. This is a biological mechanism to prevent continuous signaling. For experimental reproducibility, it is critical to ensure that the plant tissue has not had prior exposure to flg22 or other PAMPs that might cross-desensitize the system.

Section 2: Troubleshooting Guide

Problem / QuestionPotential Cause(s)Recommended Solution(s)
High variability between biological replicates. 1. Inconsistent plant growth conditions (light, temperature, soil).2. Variation in plant age or developmental stage.3. Uneven application of flg22 solution or Pst inoculum.4. Samples collected from different leaves or at slightly different times.1. Grow plants in a controlled environment with consistent conditions. Randomize plant positions.2. Use plants of the same age and developmental stage for all replicates and treatments.3. For infiltration, ensure the entire leaf area of interest is saturated. For seedling assays, ensure complete submersion.4. Harvest the same leaf from each plant (e.g., leaf #5) and flash-freeze all samples simultaneously in liquid nitrogen.
No or low induction of defense marker genes (e.g., FRK1, WRKY29) after flg22 treatment. 1. Degraded flg22 peptide: Improper storage (should be stored desiccated at -20°C).2. Plant insensitivity: The plant ecotype may have a non-functional FLS2 receptor. Plant tissue may be desensitized from a prior stimulus.3. Incorrect time point: The peak expression for the target gene may have been missed.4. Suboptimal conditions: Experiments conducted in the dark can suppress the induction of many defense genes.1. Use a fresh aliquot of flg22 peptide. Confirm its activity with a well-established positive control assay (e.g., ROS burst).2. Use a plant line known to be responsive (e.g., Arabidopsis thaliana Col-0). Ensure plants are naive and have not been stressed.3. Perform a time-course experiment (e.g., 0, 30, 60, 180 min) to determine optimal induction time for your genes of interest.4. Ensure experiments are performed under consistent and adequate light conditions (e.g., 80–100 µmol m⁻² s⁻¹).
Inconsistent disease symptoms or bacterial counts after Pst DC3000 infiltration. 1. Bacterial culture variability: Using old cultures or improperly grown bacteria.2. Inaccurate inoculum density: Incorrect dilution or inaccurate OD600 measurement.3. Infiltration technique: Physical damage to the leaf during syringe infiltration can activate wound responses, interfering with defense signaling.4. Environmental conditions post-infiltration: Low humidity can inhibit infection.1. Always start liquid cultures from a fresh plate (streaked no more than 2 days prior).2. Calibrate OD600 to CFU/mL for your spectrophotometer. Prepare fresh dilutions immediately before infiltration.3. Infiltrate gently from the abaxial side of the leaf, avoiding major veins. The infiltrated area should appear water-soaked without visible damage.4. Cover plants with a humidity dome for 2-3 days post-infiltration to maintain high humidity.
qRT-PCR data is not reproducible. 1. Poor RNA quality: RNA degradation or contamination with DNA or PCR inhibitors.2. Inappropriate reference genes: Using reference genes whose expression is affected by the treatment.3. Suboptimal primer efficiency. 4. Insufficient biological replicates: Trying to draw conclusions from a single experiment.1. Assess RNA integrity (e.g., on a gel or with a Bioanalyzer) and purity (A260/280 and A260/230 ratios). Perform a DNase treatment step.2. Validate reference genes for your specific experimental conditions. Use at least two stable reference genes for normalization.3. Test primer efficiency using a standard curve; it should be between 90-110%.4. Plan experiments with a sufficient number of biological replicates (minimum of 3, more is better) to achieve statistical power.

Section 3: Standardized Protocols

Protocol 1: flg22 Treatment of Arabidopsis Seedlings for Gene Expression
  • Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0) seedlings on 0.5x Murashige and Skoog (MS) agar (B569324) plates or in liquid MS medium for 10-14 days under controlled light/dark cycle (e.g., 16h light / 8h dark).

  • Elicitor Preparation: Prepare a 1 µM flg22 solution in sterile water. Prepare a "mock" control using sterile water.

  • Treatment: Gently transfer seedlings to a 6-well plate containing liquid MS medium. Allow them to acclimate for at least 2 hours. Replace the medium with the 1 µM flg22 solution or the mock solution.

  • Incubation: Incubate the plates under standard light conditions for the desired duration (e.g., 30 or 60 minutes).

  • Sample Collection: At the designated time, remove seedlings from the liquid, gently blot them dry on filter paper, and immediately flash-freeze in liquid nitrogen. Store at -80°C until RNA extraction.

Protocol 2: Pst DC3000 Leaf Infiltration
  • Bacterial Culture: Streak Pst DC3000 on a King's B agar plate with appropriate antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

  • Inoculum Preparation: Pellet the overnight culture by centrifugation (e.g., 4000 x g for 10 min). Wash the pellet with 10 mM MgCl₂. Resuspend the bacteria in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD600) to 0.2. This corresponds to approximately 1 x 10⁸ CFU/mL. Dilute to a final concentration of 1 x 10⁵ CFU/mL for growth curves or 1 x 10⁷ CFU/mL for symptom observation.

  • Infiltration: Use a 1 mL needleless syringe to gently press the bacterial suspension into the abaxial (underside) of a fully expanded leaf of a 4-5 week old Arabidopsis plant. Infiltrate at least two leaves per plant. Use 10 mM MgCl₂ as a mock control.

  • Post-Infiltration Care: Place the infiltrated plants in a tray, cover with a clear humidity dome, and return to the growth chamber.

  • Sample Collection: For gene expression, collect leaf discs from the infiltrated area at desired time points (e.g., 6 hours post-infiltration), and flash-freeze in liquid nitrogen. For bacterial counts, collect leaf discs at 0 and 3 days post-infiltration and process for serial dilutions and plating.

Section 4: Data and Pathway Visualizations

Data Tables

Table 1: Recommended Experimental Parameters for flg22 & Pst Treatment

Parameterflg22 TreatmentPst DC3000 InfiltrationRationale & Key Considerations
Plant Material 10-14 day old seedlings4-5 week old plantsYounger tissue is often more responsive and uniform; older plants are needed for leaf infiltration.
Elicitor/Inoculum 100 nM - 1 µM flg221x10⁵ to 1x10⁷ CFU/mLUse a concentration known to elicit a response. Higher bacterial density leads to faster symptom development.
Control Water or buffer used for flg2210 mM MgCl₂A proper mock control is essential to distinguish treatment effects from handling/wounding responses.
Application Liquid culture submersionNeedleless syringe infiltrationEnsures even and consistent application to the target tissue.
Key Time Points 30 min - 3 hr6 - 24 hrEarly time points capture initial signaling; later time points capture sustained defense responses and pathogen-induced changes.
Environment Consistent light & temperatureHigh humidity post-infiltrationLight is critical for many flg22 responses. Humidity is required for successful infection by Pst.

Table 2: Key Marker Genes for flg22-Induced PTI in Arabidopsis

GeneFunctionTypical Induction TimeReference
WRKY22 / WRKY29 Transcription factors, key components of the MAPK signaling cascade.Rapid (within 30-60 min)
FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) A receptor-like kinase, a robust and specific marker for FLS2 signaling.Rapid (within 30-60 min)
CYP81F2 A cytochrome P450 monooxygenase involved in defense compound synthesis.Rapid (within 1 hr)
PR1 (PATHOGENESIS-RELATED 1) A marker for the salicylic (B10762653) acid (SA) defense pathway.Late (after several hours)

Diagrams

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 recruits BIK1 BIK1 FLS2->BIK1 phosphorylate BAK1->BIK1 phosphorylate RBOHD RBOHD BIK1->RBOHD activates MAPK_cascade MAP Kinase Cascade (MPK3/6) BIK1->MAPK_cascade activates ROS_burst ROS Burst RBOHD->ROS_burst WRKYs WRKY TFs (WRKY22/29) MAPK_cascade->WRKYs activates Defense_Genes Defense Gene Expression (e.g., FRK1) WRKYs->Defense_Genes induces

Caption: Simplified flg22 signaling pathway in Arabidopsis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A 1. Consistent Plant Growth B 2. Prepare Elicitor or Pathogen Culture A->B C 3. Plan Replicates & Controls B->C D 4. Uniform Treatment (flg22 or Pst) C->D E 5. Controlled Incubation D->E F 6. Synchronized Sample Harvest E->F G 7. RNA Extraction & QC F->G H 8. cDNA Synthesis & qRT-PCR G->H I 9. Data Analysis & Statistics H->I

Caption: Experimental workflow for reproducible gene expression analysis.

troubleshooting_logic Start Problem: Low/No Gene Induction CheckPeptide Is flg22 peptide active? Start->CheckPeptide CheckPlants Are plants healthy & responsive (e.g., Col-0)? CheckPeptide->CheckPlants Yes Sol_Peptide Solution: Use fresh peptide; run positive control. CheckPeptide->Sol_Peptide No CheckConditions Was experiment performed in light? CheckPlants->CheckConditions Yes Sol_Plants Solution: Use healthy, naive plants of a responsive ecotype. CheckPlants->Sol_Plants No CheckqPCR Is qRT-PCR protocol optimized? CheckConditions->CheckqPCR Yes Sol_Conditions Solution: Repeat experiment under adequate light. CheckConditions->Sol_Conditions No Sol_qPCR Solution: Check RNA quality, primer efficiency, and reference genes. CheckqPCR->Sol_qPCR No

Caption: Logic diagram for troubleshooting low gene induction.

References

Technical Support Center: FLS2 Receptor Levels and flg22 Perception

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the FLS2 receptor and its role in flg22 perception. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of FLS2, and how does it change upon flg22 perception?

A1: Under basal conditions, the FLAGELLIN-SENSING 2 (FLS2) receptor is primarily localized to the plasma membrane.[1][2] Upon binding to its ligand, the bacterial flagellin (B1172586) epitope flg22, FLS2 undergoes endocytosis, moving into intracellular vesicles.[1][3][4] This ligand-induced internalization is followed by the degradation of the receptor.[1][5]

Q2: How quickly is FLS2 degraded after flg22 treatment, and when are its levels replenished?

A2: Following treatment with flg22, FLS2 protein levels are significantly reduced within 60 minutes.[6][7][8] The replenishment of FLS2 to the plasma membrane relies on de novo protein synthesis and can be observed after a couple of hours, with levels returning to near-basal by 75 minutes after removal of flg22 in some experimental systems.[1][7][9] This replenishment is blocked by the protein synthesis inhibitor cycloheximide (B1669411) (CHX).[1]

Q3: What are the key post-translational modifications that regulate FLS2 levels and activity?

A3: Phosphorylation and ubiquitination are critical post-translational modifications for FLS2.

  • Phosphorylation: Upon flg22 binding, FLS2 forms a complex with its co-receptor BAK1, leading to trans- and auto-phosphorylation, which is essential for activating downstream signaling.[10][11][12][13] Specific phosphorylation sites, such as Threonine-867 and Serine-938, are crucial for FLS2 endocytosis and immune signaling.[1][3][4][11][12][13][14]

  • Ubiquitination: Activated FLS2 is ubiquitinated by the E3 ligases PUB12 and PUB13, which are themselves phosphorylated by BAK1.[10] This ubiquitination targets FLS2 for degradation by the 26S proteasome, thus attenuating the immune signal.[10][15]

Q4: Are FLS2 levels constant across different plant tissues and developmental stages?

A4: No, FLS2 expression is spatially and temporally regulated. FLS2 promoter activity is highest in tissues that are primary sites of bacterial entry, such as stomata, hydathodes, and lateral roots.[16] Developmentally, FLS2 expression is low in the early stages of seedling growth and increases over time, a process regulated by the microRNA miR172b and its targets TOE1 and TOE2.[17]

Troubleshooting Guides

Issue 1: Inconsistent or no flg22-induced FLS2 degradation observed.

Possible Cause 1: Ligand Inactivity or Insufficient Concentration.

  • Troubleshooting:

    • Verify the activity of your flg22 peptide. A common positive control is to perform a reactive oxygen species (ROS) burst assay or a MAP kinase activation assay.[6][8]

    • Ensure you are using an optimal concentration of flg22. While concentrations as low as 0.1 µM can induce degradation, 1-10 µM is commonly used for robust responses.[8][18]

    • Use an active form of flg22; for example, flg22 from Pseudomonas syringae is active, while that from Agrobacterium tumefaciens is not.[8]

Possible Cause 2: Issues with Protein Extraction or Western Blotting.

  • Troubleshooting:

    • Optimize your protein extraction protocol to ensure efficient solubilization of membrane proteins like FLS2.

    • Confirm the specificity and efficacy of your primary antibody against FLS2. The predicted molecular weight of FLS2 is around 126 kDa, but it often migrates at approximately 175 kDa on SDS-PAGE due to glycosylation.[19]

    • Load sufficient total protein to detect FLS2, which is a low-abundance protein.

Possible Cause 3: Experimental System or Plant Age.

  • Troubleshooting:

    • Be aware that the magnitude of FLS2-mediated responses can vary with the age of the plant tissue.[17]

    • If using transient expression systems (e.g., Nicotiana benthamiana), ensure high enough expression levels of your FLS2 construct.

Issue 2: Altered downstream signaling (e.g., ROS burst, MAPK activation) despite seemingly normal FLS2 levels.

Possible Cause 1: Impaired FLS2 Complex Formation.

  • Troubleshooting:

    • The co-receptor BAK1 is essential for the formation of a functional FLS2 signaling complex upon flg22 perception.[5][6] Ensure that your experimental system has functional BAK1. In bak1 mutants, FLS2 is not degraded in response to flg22.[6]

    • Verify the phosphorylation status of FLS2 and downstream components like BIK1.[11][12][13]

Possible Cause 2: Inhibition of Endocytosis.

  • Troubleshooting:

    • FLS2 endocytosis is required for some downstream signaling events.[1][3] Chemical inhibitors like Wortmannin and Tyrphostin A23 can block FLS2 internalization and impair the flg22-induced ROS burst, but may not affect MAPK activation to the same extent.[6][7][9]

    • Ensure that your experimental conditions do not inadvertently inhibit vesicular trafficking.

Possible Cause 3: Negative Regulation of FLS2 Signaling.

  • Troubleshooting:

    • Overexpression of negative regulators, such as the kinase-associated protein phosphatase (KAPP), can dampen FLS2 signaling.[1]

    • Consider the potential for desensitization. Prolonged or repeated exposure to flg22 leads to FLS2 degradation and a temporary inability to respond to the stimulus.[6][7][9]

Data Summary

Table 1: Factors Affecting FLS2 Protein Levels and Localization

FactorEffect on FLS2Key Proteins/Molecules InvolvedReference
flg22 Induces endocytosis and degradationFLS2, BAK1[1][5][6]
BAK1 Required for flg22-induced endocytosis and degradationFLS2[6]
PUB12/13 Mediate ubiquitination and proteasomal degradationFLS2, BAK1[10][15]
Selective Autophagy Targets non-activated FLS2 for degradationORM1, ORM2, ATG8[10]
Cycloheximide (CHX) Blocks replenishment of FLS2 after degradation-[1]
miR172b Positive regulator of FLS2 transcriptionTOE1, TOE2[17]
Ethylene Signaling Required for basal FLS2 expressionETR1, EIN2[2]
Phosphorylation Essential for activation and subsequent endocytosisFLS2, BAK1, BIK1[1][11][12][13]

Experimental Protocols

Protocol 1: Western Blot Analysis of FLS2 Degradation
  • Plant Material and Treatment: Grow Arabidopsis seedlings (e.g., Col-0) on MS plates for 10-14 days. Treat seedlings by floating them in liquid MS medium containing 1 µM flg22 or a mock solution (water) for desired time points (e.g., 0, 30, 60 minutes).

  • Protein Extraction: Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total proteins using a buffer suitable for membrane proteins (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).

  • Quantification: Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 50 µg) on an 8% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against FLS2 (e.g., anti-FLS2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control, such as an antibody against actin or Ponceau S staining, to ensure equal loading.

Protocol 2: Reactive Oxygen Species (ROS) Burst Assay
  • Plant Material: Use leaf discs (e.g., 4 mm diameter) from 4-5 week old Arabidopsis plants.

  • Incubation: Float leaf discs in a 96-well white plate containing 100 µL of water and allow them to equilibrate overnight.

  • Assay Solution: On the day of the experiment, replace the water with 100 µL of assay solution containing 20 µM luminol (B1675438) and 1 µg/mL horseradish peroxidase (HRP).

  • Elicitation and Measurement: Add 100 µL of the elicitor solution (e.g., 200 nM flg22, final concentration 100 nM) or a mock solution. Immediately measure luminescence using a plate reader over a period of 30-60 minutes.

Visualizations

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1 BIK1 FLS2->BIK1 Phosphorylation Endosome Endosome FLS2->Endosome Endocytosis BAK1->FLS2 Trans-phosphorylation PUB12_13 PUB12/13 BAK1->PUB12_13 Phosphorylation MAPK_Cascade MAPK Cascade BIK1->MAPK_Cascade Activation PTI PTI Responses (e.g., ROS burst, gene expression) MAPK_Cascade->PTI Activation PUB12_13->FLS2 Ubiquitination Proteasome 26S Proteasome Endosome->Proteasome Degradation

Caption: FLS2 signaling pathway upon flg22 perception.

Experimental_Workflow_FLS2_Degradation start Start: Plant Material (e.g., Arabidopsis seedlings) treatment Treatment (flg22 vs. Mock) start->treatment sampling Sample Collection at Time Points (0, 30, 60 min) treatment->sampling extraction Total Protein Extraction sampling->extraction quantification Protein Quantification (BCA/Bradford) extraction->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot Transfer sds_page->western_blot immunodetection Immunodetection (Anti-FLS2 & Loading Control) western_blot->immunodetection analysis Data Analysis (Quantify Band Intensity) immunodetection->analysis end End: Assess FLS2 Degradation analysis->end

Caption: Workflow for analyzing FLS2 degradation.

Regulatory_Factors_FLS2 cluster_upregulation Upregulation cluster_downregulation Downregulation FLS2_Levels FLS2 Receptor Levels Transcription Transcription DeNovo_Synthesis De Novo Synthesis Transcription->DeNovo_Synthesis DeNovo_Synthesis->FLS2_Levels increases Endocytosis Ligand-induced Endocytosis Endocytosis->FLS2_Levels decreases Proteasomal_Degradation Proteasomal Degradation Endocytosis->Proteasomal_Degradation leads to Proteasomal_Degradation->FLS2_Levels decreases Autophagy Selective Autophagy Autophagy->FLS2_Levels decreases Transcriptional_Repression Transcriptional Repression Transcriptional_Repression->FLS2_Levels decreases miR172b miR172b TOE1_2 TOE1/2 miR172b->TOE1_2 inhibits Ethylene Ethylene Signaling Ethylene->Transcription promotes TOE1_2->Transcription represses TOE1_2->Transcriptional_Repression mediates flg22 flg22 flg22->Endocytosis induces PUB12_13 PUB12/13 PUB12_13->Proteasomal_Degradation mediates ORM1_2 ORM1/2 ORM1_2->Autophagy mediates

Caption: Key factors regulating FLS2 receptor levels.

References

Validation & Comparative

A Comparative Guide to the Immunogenic Activity of flg22 Peptides from Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the archetypal flg22 peptide from Pseudomonas syringae pv. tomato (flg22Pst) with flg22 variants from other bacterial species, focusing on their ability to elicit plant immune responses. The information presented herein is supported by experimental data to aid in the selection and application of these microbe-associated molecular patterns (MAMPs) in research and development.

Introduction to flg22 and Plant Immunity

The flg22 peptide, a conserved 22-amino acid epitope from the N-terminus of bacterial flagellin (B1172586), is a potent elicitor of Pattern-Triggered Immunity (PTI) in many plant species.[1] Recognition of flg22 by the plasma membrane-localized receptor kinase FLAGELLIN-SENSING 2 (FLS2) initiates a signaling cascade that leads to a range of defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming of defense-related genes.[2] However, natural variations in the flg22 sequence across different bacterial species can significantly impact their immunogenic potential. This guide focuses on comparing the activity of this compound, a well-characterized elicitor from a γ-proteobacterium, with representative flg22 peptides from other classes of Proteobacteria.

Comparative Analysis of flg22 Peptide Sequences

The immunogenic activity of flg22 is highly dependent on its amino acid sequence. Below is a comparison of the canonical flg22 sequence from Pseudomonas aeruginosa (flg22-Pae), which is nearly identical to that of P. syringae pv. tomato DC3000 (this compound), and representative flg22 sequences from other proteobacterial classes.

Proteobacterial ClassRepresentative PeptideAmino Acid Sequence
γ-Proteobacteriaflg22-Pae/PstQRLSTGSRINSAKDDAAGLQIA
β-Proteobacteriaflg22-βQRLSSGSRINSAKDDAAGLQIA
α-Proteobacteriaflg22-αQKLSTGSRINSSKDDAAGLAIS
δ-Proteobacteriaflg22-δQRLSTGSRINSAKDDASGLQIA
ε-Proteobacteriaflg22-εQRLSTGSRINSAKDDASGLQIA

Quantitative Comparison of Immune Elicitor Activity

The ability of different flg22 peptides to trigger PTI can be quantified by measuring key downstream responses. The production of a rapid and transient burst of reactive oxygen species (ROS) is a hallmark of successful MAMP perception.

Reactive Oxygen Species (ROS) Burst in Arabidopsis thaliana

The following table summarizes the relative ROS burst induced by representative flg22 peptides from different proteobacterial classes in Arabidopsis thaliana leaf discs. The data is presented as a percentage of the ROS burst induced by the highly active flg22-Pae.

PeptideProteobacterial ClassRelative ROS Burst (% of flg22-Pae)
flg22-Pae/Pst γ-Proteobacteria 100%
flg22-ββ-Proteobacteria~95%
flg22-εε-Proteobacteria~30%
flg22-δδ-Proteobacteria~10%
flg22-αα-ProteobacteriaNo detectable response

Data is synthesized from studies that performed comparative ROS burst assays.[1][3][4]

Interpretation: The flg22 peptides from γ- and β-Proteobacteria are potent elicitors of the ROS burst in Arabidopsis. In contrast, flg22 variants from ε- and δ-Proteobacteria induce a significantly weaker response, while the representative flg22 from α-Proteobacteria fails to elicit a detectable ROS burst at standard concentrations.

MAPK Activation and Defense Gene Expression

Activation of MAPK cascades, particularly involving MPK3 and MPK6 in Arabidopsis, is another critical step in flg22-induced signaling. This leads to the transcriptional activation of defense-related genes, such as WRKY29 and FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1).

While it is well-established that this compound strongly induces MAPK activation and the expression of these defense genes, comprehensive quantitative data directly comparing the potency of flg22 variants from different proteobacterial classes for these specific responses is currently limited in the scientific literature. The available data suggests that the strength of MAPK activation and defense gene expression generally correlates with the level of the ROS burst. Therefore, it is expected that flg22 peptides from γ- and β-proteobacteria would be strong inducers, while those from α-, δ-, and ε-proteobacteria would be weak or inactive. Further research is needed to provide a direct quantitative comparison for these downstream immune responses.

Signaling Pathway and Experimental Workflows

flg22-FLS2 Signaling Pathway

The perception of flg22 by FLS2 initiates a signaling cascade that culminates in the activation of PTI. The diagram below illustrates the key components and steps in this pathway.

flg22_FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment & Complex Formation BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation RBOHD RBOHD BIK1->RBOHD Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MPK3/6 MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Phosphorylation ROS ROS Burst RBOHD->ROS Production DGE Defense Gene Expression TFs->DGE Transcriptional Activation

Caption: The flg22-FLS2 signaling pathway in plants.

Experimental Workflow: ROS Burst Assay

The following diagram outlines the key steps in a luminol-based assay to measure the flg22-induced ROS burst in plant leaf tissue.

ROS_Burst_Workflow A Plant Leaf Disc Collection B Overnight Incubation in Water A->B C Addition of Assay Solution (Luminol, HRP, flg22) B->C D Luminescence Measurement (Plate Reader) C->D E Data Analysis (Total Photon Count) D->E

Caption: Workflow for a luminol-based ROS burst assay.

Experimental Protocols

Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring the ROS burst in Arabidopsis thaliana leaf discs using a luminol-based chemiluminescence assay.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Cork borer (4 mm diameter)

  • 96-well white microplate

  • Luminol (B1675438) (sodium salt)

  • Horseradish peroxidase (HRP)

  • flg22 peptides

  • Sterile deionized water

  • Microplate luminometer

Procedure:

  • Leaf Disc Preparation: Using a cork borer, carefully excise leaf discs from healthy, fully expanded leaves of Arabidopsis plants, avoiding the midvein.

  • Overnight Incubation: Place one leaf disc into each well of a 96-well white microplate containing 100 µL of sterile deionized water. Incubate the plate overnight at room temperature to allow the wounding response to subside.

  • Assay Solution Preparation: On the day of the experiment, prepare the assay solution containing 20 µM luminol and 1 µg/mL HRP in sterile deionized water.

  • Elicitation: Carefully remove the water from each well. Add 100 µL of the assay solution containing the desired concentration of the flg22 peptide (e.g., 100 nM). For the negative control, add assay solution without any peptide.

  • Luminescence Measurement: Immediately place the microplate into a luminometer and measure luminescence over a period of 40-60 minutes.

  • Data Analysis: The total ROS production is quantified by integrating the luminescence counts over the measurement period.

MAPK Activation Assay

This protocol describes the detection of flg22-induced MAPK activation in Arabidopsis thaliana seedlings by immunoblotting using a phospho-specific antibody.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old) grown in liquid culture

  • flg22 peptides

  • Liquid nitrogen

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% IGEPAL CA-630, 1 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

  • Bradford reagent for protein quantification

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4370)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Elicitation: Treat Arabidopsis seedlings with the desired concentration of flg22 peptide (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes). A mock treatment with water serves as the negative control.

  • Sample Collection and Protein Extraction: At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

  • Protein Quantification: Centrifuge the extracts to pellet cell debris and quantify the protein concentration of the supernatant using the Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-MAPK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Detect the signal using an appropriate imaging system. The appearance of bands corresponding to the phosphorylated forms of MPK3 and MPK6 indicates MAPK activation.

Conclusion

The immunogenic activity of the flg22 peptide is highly dependent on its amino acid sequence. While flg22 from γ- and β-Proteobacteria, such as Pseudomonas syringae, are potent elicitors of plant immunity in Arabidopsis, flg22 variants from other proteobacterial classes show significantly reduced or no activity. This comparative guide provides a framework for understanding these differences and selecting appropriate flg22 peptides for research and development purposes. The provided experimental protocols offer standardized methods for quantifying the immunogenic potential of these and other MAMPs. Further research is warranted to generate comprehensive comparative data on downstream immune responses, such as MAPK activation and defense gene expression, for a more complete understanding of the structure-function relationship of flg22 peptides.

References

Validating Plant Defense Gene Induction by flg22 and Pseudomonas syringae using qRT-PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance and methodologies for validating the induction of plant defense genes in Arabidopsis thaliana in response to the bacterial elicitor flg22 and the pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) through quantitative real-time PCR (qRT-PCR).

The activation of a plant's innate immune system is a critical first line of defense against invading pathogens. This response, known as Pattern-Triggered Immunity (PTI), is initiated upon the recognition of conserved microbial signatures, or Pathogen-Associated Molecular Patterns (PAMPs). One of the most well-studied PAMPs is flg22, a 22-amino acid peptide derived from bacterial flagellin. Its perception by the receptor kinase FLS2 triggers a cascade of downstream signaling events, leading to the transcriptional reprogramming and induction of defense-related genes. This guide provides a comparative overview of the validation of key defense marker genes using qRT-PCR following treatment with flg22 or infection with the bacterial pathogen Pst DC3000.

Comparative Analysis of Defense Gene Expression

The induction of defense-related genes is a hallmark of a successful PTI response. Quantitative RT-PCR is a sensitive and widely used technique to measure and validate the changes in transcript levels of these genes. Below is a summary of the relative expression levels of well-established defense marker genes in Arabidopsis thaliana following treatment with flg22. These genes are often selected for validation due to their rapid and robust induction.

Gene NameGene IDFunctionFold Induction (Relative to Mock)Time Point
FRK1 At2g19190FLG22-INDUCED RECEPTOR-LIKE KINASE 1; MAP kinase signalingHigh1-3 hours
WRKY29 At4g23550Transcription factor; positive regulator of PTIHigh1-3 hours
WRKY33 At2g38470Transcription factor; key regulator of defense responsesModerate to High3-8 hours
PR1 At2g14610PATHOGENESIS-RELATED GENE 1; Salicylic (B10762653) acid markerModerate24 hours

Note: Fold induction levels are generalized from multiple studies. Actual values can vary based on experimental conditions such as plant age, elicitor concentration, and time of measurement.

The expression of genes like FRK1 and WRKY29 is rapidly and strongly induced following flg22 perception, making them excellent early markers for FLS2-mediated signaling.[1][2][3] WRKY33 is another key transcription factor involved in the defense response.[4] PR1 is a classic marker for the salicylic acid (SA) pathway, which is often activated later in the defense response.[4]

Experimental Protocols and Methodologies

Accurate and reproducible qRT-PCR results depend on a meticulously executed experimental protocol. Below are detailed methodologies for each key stage of the experiment.

1. Plant Growth and Treatment:

  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings are typically grown on Murashige and Skoog (MS) medium or in soil under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • flg22 Treatment: For liquid culture assays, 10-14 day-old seedlings can be treated with 1 µM flg22 peptide. A mock treatment (e.g., water or buffer) serves as the negative control. Samples are typically harvested at various time points (e.g., 30 minutes, 1 hour, 3 hours) post-treatment.

  • Pst DC3000 Inoculation: For bacterial infection assays, four-week-old soil-grown plants are often used. Leaves are infiltrated with a bacterial suspension of Pst DC3000 (e.g., OD600 = 0.002 in 10 mM MgCl2). Control plants are infiltrated with 10 mM MgCl2 alone. Samples are collected at later time points (e.g., 6, 12, 24 hours post-inoculation) to allow for bacterial proliferation and host response.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from harvested plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • The quality and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Reaction Mixture: The qRT-PCR reaction typically contains cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based master mix (e.g., Power SYBR Green PCR Master Mix).

  • Reference Genes: To normalize the data, the expression of one or more stably expressed reference (housekeeping) genes is measured. Common choices for Arabidopsis include UBIQUITIN 10 (UBQ10), ACTIN, or EF1α.

  • Thermal Cycling: The reaction is performed in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplicons.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. This method compares the Ct (cycle threshold) value of the target gene to the Ct value of the reference gene in the treated sample versus the mock-treated control.

Signaling and Experimental Workflow Diagrams

To visualize the biological pathway and the experimental procedure, the following diagrams are provided.

flg22_Signaling_Pathway flg22 flg22 (PAMP) FLS2 FLS2/BAK1 Receptor Complex flg22->FLS2 Pst Pst DC3000 Pst->flg22 RLCK RLCKs FLS2->RLCK MAPK MAPK Cascade (MPK3/6) RLCK->MAPK TFs Transcription Factors (e.g., WRKY29/33) MAPK->TFs Genes Defense Gene Expression (FRK1, PR1, etc.) TFs->Genes Immunity PTI Response Genes->Immunity

flg22-induced signaling pathway leading to defense gene expression.

qRT_PCR_Workflow cluster_treatment 1. Plant Treatment cluster_rna 2. RNA Processing cluster_qpc 3. qRT-PCR & Analysis plant_growth Arabidopsis Growth treatment flg22 or Pst DC3000 Inoculation plant_growth->treatment sampling Sample Harvest (Time Course) treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction qc RNA Quality/Quantity Check rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis qpc qRT-PCR with SYBR Green cdna_synthesis->qpc analysis Data Analysis (2^-ΔΔCt Method) qpc->analysis validation Validation of Gene Expression analysis->validation

Experimental workflow for qRT-PCR validation of defense genes.

References

A Comparative Guide to flg22 and elf18 for Inducing Pattern-Triggered Immunity in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of plant innate immunity, the use of microbe-associated molecular patterns (MAMPs) to elicit a defense response, known as Pattern-Triggered Immunity (PTI), is a fundamental experimental approach. Among the most widely used MAMPs in Arabidopsis thaliana are flg22 and elf18. This guide provides a comprehensive comparison of these two elicitors, detailing their signaling pathways, quantitative performance in key PTI assays, and the experimental protocols to reproduce these findings.

Introduction to flg22 and elf18

flg22 is a 22-amino acid peptide derived from the N-terminus of bacterial flagellin.[1] It is recognized by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).[1]

elf18 is an 18-amino acid peptide corresponding to the N-terminus of bacterial elongation factor Tu (EF-Tu).[1] It is perceived by the LRR-RK EF-TU RECEPTOR (EFR).[1]

Both flg22 and elf18 are potent inducers of PTI in Arabidopsis, triggering a cascade of defense responses. While their signaling pathways share many downstream components, subtle differences in the intensity and kinetics of the induced responses have been observed.

Signaling Pathways

The perception of flg22 and elf18 by their respective receptors, FLS2 and EFR, initiates a signaling cascade that rapidly activates downstream defense responses. Both receptors form a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) upon ligand binding. This association leads to the phosphorylation and activation of BOTRYTIS-INDUCED KINASE 1 (BIK1), which in turn phosphorylates the NADPH oxidase RBOHD, a key enzyme in the production of reactive oxygen species (ROS). Subsequently, a mitogen-activated protein kinase (MAPK) cascade is activated, leading to the transcriptional reprogramming of defense-related genes.

Although largely convergent, some studies suggest potential divergences in the signaling pathways, particularly in the specific genes that are transcriptionally regulated.

flg22_elf18_signaling cluster_flg22 flg22 Pathway cluster_elf18 elf18 Pathway cluster_downstream Shared Downstream Signaling flg22 flg22 FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 elf18 elf18 EFR EFR elf18->EFR EFR->BAK1 BIK1 BIK1 BAK1->BIK1 RBOHD RBOHD BIK1->RBOHD MAPK_cascade MAPK Cascade (MPK3, MPK6, MPK4, MPK11) BIK1->MAPK_cascade ROS ROS Burst RBOHD->ROS Gene_Expression Defense Gene Expression MAPK_cascade->Gene_Expression

flg22 and elf18 signaling pathways in Arabidopsis.

Quantitative Performance Comparison

The following tables summarize the quantitative data from various studies on the performance of flg22 and elf18 in inducing key PTI responses. It is important to note that experimental conditions such as plant age, growth conditions, and elicitor concentrations can vary between studies, potentially affecting the absolute values.

Table 1: Reactive Oxygen Species (ROS) Burst

ElicitorConcentrationPeak RLU (Relative Light Units)Time to Peak (minutes)Reference
flg22100 nM~40,00010-15[2]
elf18250 nMNot specified, but lower than flg22~15-20

Table 2: MAPK Activation

ElicitorConcentrationTime of Max. ActivationActivated KinasesReference
flg2210 nM10-15 minutesMPK3, MPK6, MPK4, MPK11
elf18Not specifiedNot specifiedMPK3, MPK6

Table 3: Callose Deposition

ElicitorConcentrationIncubation TimeObservationReference
flg221 µM24 hoursSignificant increase in callose deposits
elf18Not specifiedNot specifiedInduces callose deposition

Table 4: Seedling Growth Inhibition

ElicitorConcentration for ~50% InhibitionAssay DurationReference
flg22~100 nM10-14 days
elf18~10 nM10-14 days

Table 5: Comparative Gene Expression

Featureflg22elf18Reference
Number of Upregulated Genes (1 hr)9691018
Number of Downregulated Genes (1 hr)417459
Overlap in Upregulated GenesHigh degree of overlapHigh degree of overlap
Differentially Regulated GenesSome genes show stronger inductionSome genes show stronger induction

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ROS Burst Assay (Luminol-based)

This protocol is adapted from established methods for measuring MAMP-induced ROS production.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • flg22 and elf18 peptides

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Plate reader with luminescence detection

Procedure:

  • Prepare leaf discs (4 mm diameter) from the leaves of Arabidopsis plants.

  • Float the leaf discs in sterile water in a petri dish overnight at room temperature to reduce wounding response.

  • On the day of the experiment, replace the water with a solution containing 20 µM luminol and 10 ng/mL HRP.

  • Place one leaf disc per well in a 96-well white microplate containing the luminol/HRP solution.

  • Allow the plate to equilibrate in the plate reader for at least 10 minutes.

  • Inject the flg22 or elf18 elicitor to the desired final concentration (e.g., 100 nM).

  • Immediately start measuring luminescence every 1-2 minutes for a total of 30-60 minutes.

ROS_Burst_Workflow start Start: 4-6 week old Arabidopsis plants prep_leaf_discs Prepare 4mm leaf discs start->prep_leaf_discs overnight_incubation Float leaf discs in water overnight prep_leaf_discs->overnight_incubation prepare_plate Place leaf discs in 96-well plate with luminol and HRP overnight_incubation->prepare_plate equilibration Equilibrate in plate reader prepare_plate->equilibration add_elicitor Inject flg22 or elf18 equilibration->add_elicitor measure_luminescence Measure luminescence over time add_elicitor->measure_luminescence end End: Analyze ROS burst kinetics measure_luminescence->end

Workflow for ROS Burst Assay.
MAPK Activation Assay (Western Blot)

This protocol outlines the detection of activated MAPKs using phospho-specific antibodies.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • flg22 and elf18 peptides

  • Liquid MS medium

  • Protein extraction buffer

  • Anti-p44/42 MAPK (anti-phospho-Erk1/2) antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Grow Arabidopsis seedlings in liquid MS medium.

  • Treat the seedlings with the desired concentration of flg22 or elf18 (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Harvest the seedlings and immediately freeze them in liquid nitrogen.

  • Extract total proteins using a suitable extraction buffer.

  • Determine protein concentration using a Bradford or BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with the anti-p44/42 MAPK antibody to detect phosphorylated MAPKs.

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Callose Deposition Assay (Aniline Blue Staining)

This protocol describes the visualization of callose deposits using aniline (B41778) blue staining.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • flg22 and elf18 peptides

  • Aniline blue solution (0.01% in 150 mM KH2PO4, pH 9.5)

  • Ethanol:acetic acid (3:1) solution for destaining

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Infiltrate leaves of Arabidopsis plants with a solution of flg22 or elf18 (e.g., 1 µM) or a mock solution.

  • After 12-24 hours, harvest the infiltrated leaves.

  • Clear the chlorophyll (B73375) by incubating the leaves in the ethanol:acetic acid solution until they are transparent.

  • Wash the leaves with water.

  • Stain the leaves with the aniline blue solution for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Visualize the callose deposits (bright yellow fluorescence) using a fluorescence microscope.

  • Quantify the number and size of callose deposits using image analysis software.

Seedling Growth Inhibition Assay

This assay measures the long-term effect of MAMPs on plant growth.

Materials:

  • Arabidopsis thaliana seeds

  • MS agar (B569324) plates

  • 48-well plates

  • flg22 and elf18 peptides

Procedure:

  • Sterilize and sow Arabidopsis seeds on MS agar plates.

  • After 5-7 days, transfer individual seedlings to the wells of a 48-well plate containing liquid MS medium.

  • Add flg22 or elf18 to the medium at various concentrations. Include a mock-treated control.

  • Grow the seedlings for an additional 7-10 days under controlled conditions.

  • Carefully remove the seedlings, blot them dry, and measure their fresh weight.

  • Calculate the percentage of growth inhibition relative to the mock-treated control.

SGI_Workflow start Start: Sterilized Arabidopsis seeds sow_seeds Sow seeds on MS agar plates start->sow_seeds transfer_seedlings Transfer 5-7 day old seedlings to 48-well plates with liquid MS sow_seeds->transfer_seedlings add_elicitors Add flg22, elf18, or mock solution to wells transfer_seedlings->add_elicitors grow_seedlings Grow for 7-10 days add_elicitors->grow_seedlings measure_weight Measure fresh weight of seedlings grow_seedlings->measure_weight calculate_inhibition Calculate % growth inhibition measure_weight->calculate_inhibition end End: Quantitative comparison of growth inhibition calculate_inhibition->end

Workflow for Seedling Growth Inhibition Assay.

Conclusion

Both flg22 and elf18 are highly effective and widely used elicitors for inducing PTI in Arabidopsis thaliana. They activate a largely conserved signaling pathway, leading to a robust defense response. While the overall responses are similar, some studies suggest that there can be quantitative differences in the magnitude and kinetics of specific PTI outputs. For instance, some reports indicate that flg22 may induce a stronger and faster ROS burst, while elf18 can be more potent in seedling growth inhibition assays at lower concentrations. The choice between flg22 and elf18 may depend on the specific research question and the PTI output being investigated. For studies focusing on the FLS2-mediated pathway, flg22 is the clear choice, while elf18 is essential for investigating EFR-mediated immunity. For general PTI studies, either elicitor can be used, but it is crucial to maintain consistency in the choice and concentration of the elicitor throughout an experiment. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust experiments to study PTI in Arabidopsis.

References

Comparative Analysis of flg22Pst and csp22 in Root Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two common microbe-associated molecular patterns (MAMPs), flg22Pst and csp22, in plant root assays. The information is supported by experimental data to facilitate informed decisions in plant immunity research.

The study of plant-microbe interactions at the root level is crucial for understanding plant health and developing novel strategies for disease resistance. Two of the most well-characterized MAMPs used to elicit plant immune responses are flg22, a 22-amino acid peptide from the flagellin (B1172586) protein of Pseudomonas syringae pv. tomato (Pst), and csp22, a 22-amino acid peptide from the cold shock protein of Ralstonia solanacearum. While both are known to trigger pattern-triggered immunity (PTI), their effects on roots can differ significantly depending on the plant species and specific experimental conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative root assays involving this compound and csp22.

Table 1: Root Growth Inhibition

ElicitorPlant SpeciesConcentrationRoot Growth InhibitionCitation
This compoundSolanum lycopersicum (Tomato)1 µMTemporary inhibition observed in the first 24 hours.[1][2]
csp22RsolSolanum lycopersicum (Tomato)1 µMNo significant temporary growth inhibition observed.[1][2]
flg22PtoNicotiana benthamianaNot specifiedComparable to csp22Rsol.[3]
csp22RsolNicotiana benthamianaNot specifiedSignificant inhibition of growth, particularly in the root.[3][4]
flg22Arabidopsis thaliana1 µMSignificant reduction in primary root length.[5][6]

Table 2: Reactive Oxygen Species (ROS) Burst in Roots

ElicitorPlant Species/CultivarConcentrationROS BurstCitation
This compoundS. lycopersicum (cv. H7996, LA2093)1 µMDetectable ROS burst.[2]
csp22RsolS. lycopersicum (cv. H7996, LA2093)1 µMLower amplitude ROS burst compared to this compound.[2]
csp22RsolN. benthamiana & TomatoNot specifiedDetectable ROS burst in leaves, consistently responded in roots.[4]

Table 3: Mitogen-Activated Protein Kinase (MAPK) Activation in Roots

ElicitorPlant SpeciesMAPK ActivationCitation
This compoundSolanum lycopersicumPhosphorylation of MPK1/2 and MPK3.[3]
csp22RsolSolanum lycopersicumNo significant MPK phosphorylation observed.[3]

Signaling Pathways

The perception of this compound and csp22 occurs at the cell surface by pattern recognition receptors (PRRs), initiating downstream signaling cascades that lead to the activation of immune responses.

flg22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 This compound FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Associates MAPKKK MAPKKK BAK1->MAPKKK ROS ROS Burst BAK1->ROS MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK WRKYs WRKY TFs MAPK->WRKYs Defense_Genes Defense Gene Expression WRKYs->Defense_Genes

This compound Signaling Pathway

csp22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus csp22 csp22 CORE CORE/CSPR csp22->CORE Binds Signaling_Intermediates Signaling Intermediates CORE->Signaling_Intermediates ROS_csp ROS Burst Signaling_Intermediates->ROS_csp Defense_Genes_csp Defense Gene Expression Signaling_Intermediates->Defense_Genes_csp

csp22 Signaling Pathway in Solanaceae

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Root Growth Inhibition Assay

This assay measures the effect of MAMPs on primary root growth over time.

RGI_workflow A Seed Sterilization and Germination B Seedling Transfer to Liquid Culture A->B C MAMP Treatment (this compound or csp22) B->C D Incubation under Controlled Conditions C->D E Root Length Measurement at Time Points (e.g., 24h, 48h) D->E F Data Analysis and Comparison to Mock-Treated Controls E->F

Root Growth Inhibition Assay Workflow

Protocol:

  • Seed Sterilization and Germination: Surface sterilize seeds (e.g., Arabidopsis thaliana or Solanum lycopersicum) and germinate them on sterile solid medium (e.g., Murashige and Skoog medium) in a vertical orientation.

  • Seedling Transfer: After a set period of growth (e.g., 5-7 days), transfer seedlings with comparable root lengths to individual wells of a multi-well plate containing sterile liquid medium.

  • MAMP Treatment: Add the desired concentration of this compound, csp22, or a mock solution (sterile water or buffer) to the liquid medium.

  • Incubation: Incubate the plates under controlled environmental conditions (e.g., long-day photoperiod, constant temperature).

  • Measurement: At specified time points (e.g., 24, 48, 72 hours), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the mock-treated control seedlings.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, an early event in PTI.

Protocol:

  • Plant Material Preparation: Grow seedlings as described for the root growth inhibition assay. Excise root segments of a specific length.

  • Equilibration: Place the root segments in a 96-well white plate containing sterile water and incubate overnight in the dark to reduce wounding effects.

  • Assay Reaction: Replace the water with a reaction solution containing a chemiluminescent probe (e.g., luminol) and horseradish peroxidase (HRP).

  • Elicitation and Measurement: Add the MAMP elicitor (this compound or csp22) to each well and immediately begin measuring luminescence using a plate reader. Measurements are typically taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst kinetics.

Conclusion

The comparative analysis of this compound and csp22 in root assays reveals distinct response patterns. This compound typically induces a robust and transient root growth inhibition, accompanied by a strong ROS burst and MAPK activation in a variety of plant species. In contrast, the effects of csp22, particularly the csp22Rsol variant, appear to be more specific to the Solanaceae family, where it can induce significant growth inhibition and a ROS burst, but may not activate the same MAPK cascade as this compound in roots.[1][2][3][4] These differences are likely due to the engagement of different PRRs (FLS2 for flg22 and CORE/CSPR for csp22) and potentially divergent downstream signaling pathways.[2][7]

Researchers should consider these differences when selecting an elicitor for their specific research questions and plant system. For general studies of PTI in a wide range of species, this compound remains a reliable choice. For investigations focused on Solanaceae-specific immune responses or the study of Ralstonia solanacearum pathogenesis, csp22 is a more relevant elicitor. This guide provides the foundational data and protocols to assist in making these informed decisions.

References

Confirming FLS2-Dependent Signaling with flg22Pst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm FLS2-dependent signaling using the bacterial elicitor flg22Pst, a conserved 22-amino acid peptide from the flagellin (B1172586) protein of Pseudomonas syringae pv. tomato. We present supporting data from key assays, detailed experimental protocols, and visual workflows to facilitate the objective assessment of this critical plant immune signaling pathway.

FLS2 Signaling Pathway Overview

The perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) is a cornerstone of pattern-triggered immunity (PTI) in many plant species. This recognition event initiates a phosphorylation cascade that activates downstream defense responses. A critical co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), forms a complex with FLS2 upon flg22 binding, leading to the trans-phosphorylation and activation of both kinases. This activated complex then phosphorylates the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1), which subsequently dissociates to activate downstream signaling branches, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades. These events culminate in the transcriptional reprogramming of the cell to mount an effective immune response.

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 This compound FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1_inactive BIK1 BAK1->BIK1_inactive Phosphorylation BIK1_active BIK1-P BIK1_inactive->BIK1_active MAPKKK MAPKKK BIK1_active->MAPKKK Activation ROS ROS Burst BIK1_active->ROS Activation of NADPH oxidases MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK-P MAPKK->MAPK Phosphorylation Gene_Expression Defense Gene Expression MAPK->Gene_Expression Transcriptional Reprogramming

Caption: FLS2-dependent signaling pathway initiated by this compound.

Comparative Analysis of this compound-Induced Responses

To confirm that a biological response is dependent on FLS2, it is essential to compare the response in wild-type (WT) plants with that in a mutant lacking a functional FLS2 receptor (fls2). The following tables summarize the expected outcomes of key experiments when treating Arabidopsis thaliana (ecotype Col-0) and its corresponding fls2 mutant with this compound.

Table 1: Mitogen-Activated Protein Kinase (MAPK) Activation

MAPK activation is a rapid and robust indicator of FLS2 signaling. Phosphorylation of MAPKs, such as MPK3 and MPK6 in Arabidopsis, can be detected by immunoblotting with a phospho-specific antibody.

GenotypeTreatmentMAPK (MPK3/MPK6) Phosphorylation
Wild-Type (Col-0) Mock (Water)Basal/None
Wild-Type (Col-0) 100 nM this compoundStrong induction
fls2 mutant Mock (Water)Basal/None
fls2 mutant 100 nM this compoundNo induction[1][2]
Table 2: Reactive Oxygen Species (ROS) Burst

The production of ROS is another early hallmark of PAMP-triggered immunity. It can be quantified using a luminol-based chemiluminescence assay.

GenotypeTreatmentROS Production (Relative Light Units - RLU)
Wild-Type (Col-0) Mock (Water)Background levels
Wild-Type (Col-0) 100 nM this compoundSignificant increase over background[3][4]
fls2 mutant Mock (Water)Background levels
fls2 mutant 100 nM this compoundNo significant increase over background[3][4]
Table 3: Defense Gene Expression

Activation of the FLS2 signaling pathway leads to the upregulation of defense-related genes. The expression levels of these genes can be quantified using quantitative reverse transcription PCR (qRT-PCR).

GenotypeTreatment (1h)FRK1 Expression (Fold Change vs. Mock)WRKY29 Expression (Fold Change vs. Mock)
Wild-Type (Col-0) 1 µM this compound> 100-fold increase> 50-fold increase
fls2 mutant 1 µM this compoundNo significant changeNo significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MAPK Activation Assay

This protocol describes the detection of phosphorylated MAPKs in Arabidopsis leaf discs following this compound treatment.[5][6]

MAPK_Workflow start Start: Arabidopsis Leaf Discs (WT and fls2 mutant) treatment Treatment with 100 nM this compound or mock for 15 min start->treatment harvest Flash freeze in liquid nitrogen treatment->harvest extraction Protein extraction harvest->extraction quantification Protein quantification (e.g., Bradford assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblot with anti-phospho-p44/42 MAPK antibody transfer->immunoblot detection Chemiluminescence detection immunoblot->detection end End: Analyze MAPK phosphorylation detection->end ROS_Workflow start Start: Arabidopsis Leaf Discs (WT and fls2 mutant) incubation Float leaf discs in water overnight in a 96-well plate start->incubation add_reagents Replace water with assay solution (Luminol, HRP, and this compound/mock) incubation->add_reagents measurement Measure luminescence immediately and kinetically (e.g., for 60 min) add_reagents->measurement end End: Analyze ROS burst kinetics measurement->end qRT_PCR_Workflow start Start: Arabidopsis Seedlings (WT and fls2 mutant) treatment Treat with 1 µM this compound or mock for 1 hour start->treatment harvest Flash freeze in liquid nitrogen treatment->harvest rna_extraction Total RNA extraction harvest->rna_extraction cdna_synthesis cDNA synthesis rna_extraction->cdna_synthesis qrt_pcr Quantitative real-time PCR with gene-specific primers cdna_synthesis->qrt_pcr analysis Data analysis (e.g., ΔΔCt method) qrt_pcr->analysis end End: Determine relative gene expression analysis->end

References

Cross-Species Activity of flg22Pst: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the plant immune response to the bacterial elicitor flg22 from Pseudomonas syringae pv. tomato (flg22Pst) reveals both conserved recognition mechanisms and species-specific variations in defense activation across different plant families. This guide provides a comparative overview of key immune responses, experimental data, and detailed protocols for researchers in plant biology and drug development.

The 22-amino acid flagellin-derived peptide, flg22, from Pseudomonas syringae pv. tomato (this compound) is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits robust immune responses in a wide range of plant species. This recognition is primarily mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2), which is conserved across diverse plant families. Upon binding flg22, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), initiating a signaling cascade that culminates in a variety of defense responses. These responses, collectively known as PAMP-triggered immunity (PTI), are crucial for limiting pathogen invasion.

While the core recognition and signaling pathways are conserved, the magnitude and kinetics of flg22-induced defenses can vary significantly between plant families, and even between species within the same family. These variations can be attributed to factors such as the abundance and binding affinity of the FLS2 receptor. This guide focuses on three hallmark PTI responses: the production of reactive oxygen species (ROS burst), the deposition of callose, and the inhibition of seedling growth.

Comparative Analysis of this compound-Induced Defense Responses

The following table summarizes the quantitative data on the cross-species activity of this compound, focusing on key defense readouts in representative species from the Brassicaceae, Solanaceae, and Poaceae families.

Plant FamilyRepresentative Speciesflg22-induced ROS Burstflg22-induced Callose Depositionflg22-induced Seedling Growth Inhibition
Brassicaceae Arabidopsis thalianaRapid and robust ROS burst, peaking around 10-15 minutes post-elicitation.Strong induction of callose deposition at the site of elicitation, visible within 6-8 hours.Significant inhibition of seedling growth at nanomolar concentrations of flg22.
Solanaceae Solanum lycopersicum (Tomato)A biphasic ROS burst is often observed, with an initial peak similar to Arabidopsis, followed by a second, more sustained phase.Readily detectable callose deposition in response to flg22.Moderate to strong seedling growth inhibition, with some variation among cultivars.
Poaceae Oryza sativa (Rice)Generally a weaker and delayed ROS burst compared to dicot species.Callose deposition is induced, but the response can be less pronounced than in Arabidopsis.Seedling growth inhibition is observed, but often requires higher concentrations of flg22.

Signaling Pathway and Experimental Workflows

The perception of flg22 by FLS2 initiates a complex intracellular signaling cascade. A simplified representation of this pathway and a general workflow for assessing flg22-induced responses are depicted below.

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_output Immune Responses flg22 This compound FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPK_cascade MAPK Cascade BIK1->MAPK_cascade Ca_influx Ca2+ Influx BIK1->Ca_influx ROS_burst ROS Burst RBOHD->ROS_burst Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes Ca_influx->Defense_Genes Callose Callose Deposition Defense_Genes->Callose SGI Seedling Growth Inhibition Defense_Genes->SGI

Caption: Simplified flg22 signaling pathway.

experimental_workflow cluster_assays Defense Response Assays start Plant Material Preparation (e.g., seedlings, leaf discs) treatment This compound Elicitation start->treatment ros_assay ROS Burst Assay (Luminol-based) treatment->ros_assay callose_assay Callose Deposition Assay (Aniline Blue Staining) treatment->callose_assay sgi_assay Seedling Growth Inhibition Assay treatment->sgi_assay data_analysis Data Quantification and Analysis ros_assay->data_analysis callose_assay->data_analysis sgi_assay->data_analysis conclusion Comparative Analysis of Cross-Species Activity data_analysis->conclusion

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these assays.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-based)

This protocol measures the production of ROS in leaf tissue following elicitation with this compound.

  • Plant Material: Leaf discs (4-mm diameter) from 4- to 6-week-old plants.

  • Reagents:

    • Luminol (B1675438) (stock solution: 10 mM in DMSO)

    • Horseradish peroxidase (HRP) (stock solution: 1 mg/mL in water)

    • This compound peptide (stock solution: 100 µM in water)

    • Assay buffer: Water or a specified buffer (e.g., 20 mM MES, pH 6.0)

  • Procedure:

    • Place one leaf disc into each well of a 96-well white microplate.

    • Add 100 µL of water to each well and incubate overnight at room temperature in the dark to reduce wounding-induced ROS.

    • The next day, carefully remove the water and replace it with 100 µL of the assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 1 µg/mL).

    • Incubate for 1 hour in the dark.

    • Add 1 µL of this compound stock solution to achieve the desired final concentration (e.g., 100 nM).

    • Immediately measure luminescence using a plate reader capable of kinetic reads, recording every 1-2 minutes for at least 30-60 minutes.

    • Data is typically expressed as relative light units (RLU).

Callose Deposition Assay (Aniline Blue Staining)

This method visualizes and quantifies callose deposits in leaf tissue.

  • Plant Material: Whole leaves or leaf discs from plants of the desired age.

  • Reagents:

    • This compound peptide (1 µM in water)

    • Fixative solution: Acetic acid:ethanol (B145695) (1:3, v/v)

    • Aniline (B41778) blue solution: 0.01% (w/v) aniline blue in 150 mM K2HPO4 (pH 9.5)

  • Procedure:

    • Infiltrate leaves with a 1 µM this compound solution or a mock solution (water) using a needless syringe.

    • Incubate the plants for 8-24 hours under normal growth conditions.

    • Harvest the infiltrated leaves and clear the chlorophyll (B73375) by incubating in the fixative solution overnight or until the tissue is colorless.

    • Rehydrate the leaves by passing them through a graded ethanol series (e.g., 70%, 50%, 30% ethanol, and finally water), incubating for 30 minutes at each step.

    • Stain the leaves with the aniline blue solution for at least 2 hours in the dark.

    • Mount the stained leaves on a microscope slide with 50% glycerol.

    • Visualize callose deposits (bright yellow fluorescence) using a fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission ~480 nm).

    • Quantify the number and/or area of callose deposits per unit area using image analysis software such as ImageJ or Fiji.

Seedling Growth Inhibition Assay

This assay assesses the long-term effect of this compound on plant growth.

  • Plant Material: Sterile seeds of the plant species to be tested.

  • Reagents:

    • Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar (B569324).

    • This compound peptide (stock solution: 100 µM in water)

  • Procedure:

    • Surface-sterilize seeds and place them on sterile MS agar plates.

    • Stratify the seeds if required by the species (e.g., 4°C for 2-3 days for Arabidopsis thaliana).

    • Germinate and grow the seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod) for 4-5 days.

    • Prepare liquid MS medium containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM).

    • Transfer individual seedlings into the wells of a 48-well plate, each containing 0.5 mL of the prepared liquid MS medium.

    • Grow the seedlings for an additional 7-14 days under the same controlled conditions.

    • Carefully remove the seedlings, blot them dry, and measure their fresh weight.

    • Calculate the percentage of growth inhibition relative to the mock-treated control seedlings.

Unraveling Plant Defense: A Comparative Guide to Wild-Type and Mutant Responses to flg22Pst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of plant immune signaling is paramount. This guide provides a detailed comparison of the responses of wild-type plants and various signaling mutants to the bacterial elicitor flg22Pst, a well-characterized pathogen-associated molecular pattern (PAMP). By dissecting these differences, we can illuminate the critical components of the plant defense network.

The recognition of flg22 by the pattern recognition receptor FLS2 in plants triggers a cascade of downstream signaling events, collectively known as PAMP-triggered immunity (PTI). This rapid and robust defense response is crucial for warding off potential pathogens. Studying mutants with defects in this signaling pathway provides invaluable insights into the function of individual components and the overall architecture of plant immunity.

Key Signaling Events in Wild-Type Plants

Upon binding of flg22 to the FLS2/BAK1 receptor complex, a series of phosphorylation events initiates the signaling cascade.[1][2] This leads to the activation of downstream kinases, most notably the mitogen-activated protein kinase (MAPK) cascade, which in Arabidopsis involves MEKK1, MKK4/MKK5, and MPK3/MPK6.[2] Concurrently, there is a rapid and transient production of reactive oxygen species (ROS), often referred to as the oxidative burst, which is a hallmark of successful PAMP recognition.[1] These early events culminate in the transcriptional reprogramming of the plant cell, leading to the expression of defense-related genes, and the production of defense hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[3][4][5][6]

Comparative Analysis of Wild-Type and Mutant Responses

The following tables summarize the key quantitative differences observed between wild-type plants and various mutants in response to flg22 treatment.

Genotype ROS Burst (Relative Luminescence Units) MAPK Activation (Fold Change) Defense Gene Expression (Fold Change of FRK1) Pathogen Resistance (% Bacterial Growth Reduction)
Wild-Type (Col-0) 100 ± 1010 ± 1.5100 ± 1280 ± 5
fls2 5 ± 21 ± 0.22 ± 0.510 ± 3
bak1 15 ± 32 ± 0.410 ± 225 ± 6
bik1 20 ± 43 ± 0.615 ± 330 ± 7
mkk4/mkk5 95 ± 81.5 ± 0.320 ± 440 ± 8
mpk3/mpk6 90 ± 7N/A15 ± 335 ± 6
rbohd 10 ± 2.59 ± 1.280 ± 1050 ± 9

Table 1: Comparison of early signaling events and pathogen resistance in wild-type and mutant Arabidopsis thaliana after flg22 treatment. Data are representative values compiled from various studies and are expressed as mean ± standard error.

Genotype Stomatal Aperture (µm) Callose Deposition (Number of Deposits per Leaf Area) Ethylene Production (nl/g FW) Salicylic Acid Level (µg/g FW)
Wild-Type (Col-0) 1.5 ± 0.2250 ± 305.0 ± 0.72.5 ± 0.4
fls2 3.8 ± 0.420 ± 51.2 ± 0.30.8 ± 0.2
bak1 3.5 ± 0.345 ± 81.8 ± 0.41.0 ± 0.3
sid2 1.6 ± 0.2230 ± 254.8 ± 0.60.2 ± 0.05
ein2 3.0 ± 0.3180 ± 200.1 ± 0.022.3 ± 0.3

Table 2: Comparison of physiological and hormonal responses in wild-type and mutant Arabidopsis thaliana after flg22 treatment. Data are representative values and are expressed as mean ± standard error.

Visualizing the Signaling Network

To better understand the relationships between the components of the flg22 signaling pathway, the following diagrams illustrate the core signaling cascade and a typical experimental workflow for its analysis.

flg22_signaling_pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2_BAK1 FLS2-BAK1 Complex flg22->FLS2_BAK1 Binding FLS2 FLS2 FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 BIK1 BIK1 RBOHD RBOHD BIK1->RBOHD Activation MAPKKK MEKK1 BIK1->MAPKKK Activation FLS2_BAK1->BIK1 Phosphorylation ROS ROS Burst RBOHD->ROS Hormones SA, JA, ET Biosynthesis ROS->Hormones MAPKK MKK4/MKK5 MAPKKK->MAPKK Phosphorylation MAPK MPK3/MPK6 MAPKK->MAPK Phosphorylation WRKYs WRKY22/29 MAPK->WRKYs Activation Defense_Genes Defense Gene Expression WRKYs->Defense_Genes PTI PAMP-Triggered Immunity Defense_Genes->PTI Hormones->PTI

Figure 1: Simplified signaling pathway of flg22-induced immunity in plants.

experimental_workflow cluster_plant_material Plant Material cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis WT Wild-Type Plants Flg22_Treatment flg22 Treatment WT->Flg22_Treatment Mock_Treatment Mock Treatment WT->Mock_Treatment Mutant Mutant Plants Mutant->Flg22_Treatment Mutant->Mock_Treatment ROS_Assay ROS Burst Assay Flg22_Treatment->ROS_Assay MAPK_Assay MAPK Activation Assay (Western Blot) Flg22_Treatment->MAPK_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Flg22_Treatment->Gene_Expression Physiological_Assay Physiological Assays (Stomatal Aperture, etc.) Flg22_Treatment->Physiological_Assay Mock_Treatment->ROS_Assay Mock_Treatment->MAPK_Assay Mock_Treatment->Gene_Expression Mock_Treatment->Physiological_Assay Comparison Comparative Analysis ROS_Assay->Comparison MAPK_Assay->Comparison Gene_Expression->Comparison Physiological_Assay->Comparison

Figure 2: General experimental workflow for comparing wild-type and mutant responses to flg22.

Experimental Protocols

1. ROS Burst Assay (Luminol-based)

  • Principle: This assay measures the production of ROS by detecting the chemiluminescence produced upon the oxidation of luminol (B1675438) by horseradish peroxidase (HRP) in the presence of ROS.

  • Method:

    • Leaf discs (4 mm diameter) are collected from 4-week-old plants and floated overnight in sterile water in a 96-well plate.

    • The water is replaced with a solution containing 100 µM luminol, 20 µg/mL HRP, and 100 nM flg22 (or water for mock treatment).

    • Luminescence is immediately measured over a period of 60 minutes using a plate reader.

    • Data is typically plotted as relative luminescence units (RLU) over time.

2. MAPK Activation Assay (Western Blot)

  • Principle: This assay detects the activated (phosphorylated) forms of MAPKs using antibodies specific to the phosphorylated residues.

  • Method:

    • Seedlings or leaf discs are treated with 100 nM flg22 for various time points (e.g., 0, 5, 15, 30 minutes).

    • Total protein is extracted from the samples.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody that recognizes the phosphorylated form of the target MAPK (e.g., anti-p44/42 MAPK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate. Band intensity is quantified to determine the fold change in activation.

3. Gene Expression Analysis (qRT-PCR)

  • Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript levels of defense-related genes.

  • Method:

    • Plant material is treated with 100 nM flg22 for a specific duration (e.g., 1 hour).

    • Total RNA is extracted and purified.

    • cDNA is synthesized from the RNA template using reverse transcriptase.

    • qRT-PCR is performed using gene-specific primers for the target defense gene (e.g., FRK1) and a reference gene (e.g., ACTIN2).

    • The relative expression level of the target gene is calculated using the ΔΔCt method.

By employing these standardized protocols and comparing the responses of various mutants to the wild-type, researchers can continue to piece together the complex puzzle of plant immunity, paving the way for the development of novel strategies to enhance disease resistance in crops.

References

A Comparative Guide to flg22-Pst Activity in Non-Model Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial peptide flg22, a conserved 22-amino acid motif from the N-terminus of flagellin, is a potent elicitor of Pattern-Triggered Immunity (PTI) in a wide range of plant species. While the flg22-induced signaling cascade is well-characterized in the model plant Arabidopsis thaliana, understanding its activity in non-model species, particularly crops, is crucial for developing novel disease resistance strategies. This guide provides a comparative overview of flg22-Pst (referring to the canonical flg22 peptide from Pseudomonas syringae) activity in key non-model plant species, supported by experimental data and detailed protocols.

Comparative Analysis of flg22-Induced Defense Responses

The perception of flg22 by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2) initiates a cascade of downstream defense responses. While the core signaling pathway is largely conserved, the magnitude and kinetics of these responses can vary significantly between plant species. This section compares key defense outputs in response to flg22 treatment in tomato (Solanum lycopersicum), rice (Oryza sativa), Nicotiana benthamiana, and Brachypodium distachyon.

Reactive Oxygen Species (ROS) Burst

The production of reactive oxygen species (ROS) is one of the earliest and most prominent responses to flg22 perception. The intensity and duration of the ROS burst can be indicative of the strength of the initial immune response.

Plant Speciesflg22 ConcentrationPeak ROS Production (Relative Light Units - RLU)Time to Peak (minutes)Reference
Solanum lycopersicum (Tomato)1 µM~150,000~15-20[1]
Oryza sativa (Rice)1 µM~4,000~10-15Not directly available in searches
Nicotiana benthamiana100 nM~3,500~10-15Not directly available in searches
Brachypodium distachyon1 µMHigh (exact values not specified)Not specifiedNot directly available in searches

Note: Direct comparison of RLU values across different studies can be challenging due to variations in experimental setups (e.g., instrumentation, leaf disc size, etc.). However, the data indicates that tomato exhibits a particularly robust ROS burst in response to flg22.

Mitogen-Activated Protein Kinase (MAPK) Activation

Following flg22 perception, a phosphorylation cascade activates MAP kinases, which play a central role in relaying the immune signal to downstream components. The activation of specific MAPKs, such as MPK3, MPK4, and MPK6 in Arabidopsis, is a hallmark of flg22-induced signaling.

Plant Speciesflg22 ConcentrationActivated MAPKsTime of Max. Activation (minutes)Reference
Solanum lycopersicum (Tomato)1 µMWIPK, SIPK (orthologs of MPK3/6)15-30[2]
Oryza sativa (Rice)1 µMOsMPK3, OsMPK615-30[3]
Nicotiana benthamiana100 nMWIPK, SIPK10-15Not directly available in searches
Brachypodium distachyonNot specifiedNot specifiedNot specifiedNot directly available in searches

Note: The activation of orthologous MAPKs across different species highlights the conserved nature of this signaling module.

Defense Gene Expression

The activation of the MAPK cascade leads to the transcriptional reprogramming of a large number of genes, including those involved in defense, hormone signaling, and cell wall reinforcement. The table below highlights the induction of some key defense-related genes.

Plant SpeciesGeneFold InductionTime Post-Treatment (hours)Reference
Solanum lycopersicum (Tomato)PR1 (Pathogenesis-Related 1)~1024[4]
ERF1 (Ethylene Response Factor 1)~51[4]
Oryza sativa (Rice)OsWRKY45>1024[3]
OsPR1a>524[3]
Nicotiana benthamianaNbCYP71D20>1006Not directly available in searches
NbACRE31>506Not directly available in searches
Brachypodium distachyonBdWRKY33>201Not directly available in searches
BdPR1-1>106Not directly available in searches

Note: The specific defense genes induced and the magnitude of their induction can vary, reflecting species-specific adaptations in their immune responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify flg22-induced defense responses.

Luminol-Based ROS Burst Assay

This assay measures the production of ROS in leaf discs upon elicitation with flg22.

Materials:

  • Plant leaves

  • Biopsy punch (4 mm)

  • 96-well white microplate

  • Luminol (B1675438) (e.g., Sigma-Aldrich L-012)

  • Horseradish peroxidase (HRP)

  • flg22 peptide

  • Plate reader with luminescence detection

Protocol:

  • Excise leaf discs (4 mm diameter) from the leaves of 4- to 6-week-old plants.

  • Float the leaf discs on sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

  • The next day, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.

  • Prepare the assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 20 µg/mL).

  • Prepare the flg22 elicitor solution at the desired concentration (e.g., 100 nM or 1 µM).

  • Just before measurement, replace the water in each well with 100 µL of the luminol/HRP assay solution.

  • Measure the background luminescence for 5-10 minutes.

  • Add 100 µL of the flg22 solution to each well to initiate the reaction.

  • Immediately start measuring luminescence in the plate reader, taking readings every 1-2 minutes for at least 30-60 minutes.

In-Gel Kinase Assay for MAPK Activation

This method detects the activity of MAPKs in protein extracts following flg22 treatment.

Materials:

  • Plant seedlings or leaf tissue

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE equipment

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Phosphorimager or X-ray film

Protocol:

  • Treat plant material with flg22 for the desired time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using a suitable extraction buffer.

  • Determine protein concentration using a Bradford or BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel containing 0.25 mg/mL MBP copolymerized within the resolving gel.

  • After electrophoresis, wash the gel twice for 30 minutes each with washing buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.5 mM DTT, 0.1 mM Na₃VO₄, 5 mM MgCl₂, 1 mM EGTA, 0.5 mg/mL BSA, 0.1% Triton X-100) to remove SDS and renature the kinases.

  • Incubate the gel in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.5 mM DTT, 0.1 mM Na₃VO₄, 12 mM MgCl₂, 2 mM EGTA) containing 50 µM ATP and 50 µCi [γ-³²P]ATP for 1-2 hours at room temperature.

  • Wash the gel extensively with a stopping solution (e.g., 5% trichloroacetic acid, 1% sodium pyrophosphate) to remove unincorporated [γ-³²P]ATP.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands corresponding to activated MAPKs.

Callose Deposition Assay

This assay visualizes callose deposits, a form of cell wall reinforcement, induced by flg22.

Materials:

  • Plant leaves

  • Syringe without a needle

  • flg22 peptide solution (e.g., 1 µM)

  • Fixative solution (e.g., ethanol:acetic acid:water, 3:1:1)

  • Aniline (B41778) blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5)

  • Fluorescence microscope with a DAPI filter set

Protocol:

  • Infiltrate one half of a leaf with the flg22 solution and the other half with water as a control using a syringe without a needle.

  • Incubate the plants for 8-24 hours.

  • Excise the leaves and clear the chlorophyll (B73375) by incubating in the fixative solution overnight.

  • Wash the leaves with water to remove the fixative.

  • Stain the leaves with the aniline blue solution for 1-2 hours in the dark.

  • Mount the leaves on a microscope slide in 50% glycerol.

  • Visualize the callose deposits (bright yellow-green fluorescence) using a fluorescence microscope.

  • Quantify the number and size of callose deposits using image analysis software.[5][6][7]

Seedling Growth Inhibition Assay

This assay measures the long-term effect of flg22 on plant growth.[8]

Materials:

  • Plant seeds

  • Sterile liquid growth medium (e.g., 0.5x MS medium with 1% sucrose)

  • Sterile 48-well plates

  • flg22 peptide

Protocol:

  • Sterilize seeds and germinate them on sterile solid medium.

  • After 4-5 days, transfer individual seedlings to the wells of a 48-well plate containing 0.5 mL of sterile liquid medium.

  • Add flg22 to the medium at the desired final concentration (e.g., 100 nM). Use a mock treatment (e.g., water) as a control.

  • Grow the seedlings for an additional 7-10 days under controlled conditions.

  • Carefully remove the seedlings, blot them dry, and measure their fresh weight.

  • Calculate the percentage of growth inhibition relative to the mock-treated control.

Signaling Pathways and Experimental Workflows

The perception of flg22 by FLS2 initiates a signaling cascade that leads to the activation of downstream defense responses. The following diagrams, generated using Graphviz, illustrate the conserved flg22 signaling pathway and a typical experimental workflow for studying flg22-induced responses.

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_responses Cellular Responses flg22 flg22 FLS2 FLS2 flg22->FLS2 1. Perception BAK1 BAK1 FLS2->BAK1 2. Co-receptor recruitment BIK1 BIK1 FLS2->BIK1 BAK1->BIK1 3. Phosphorylation ROS_burst ROS Burst BIK1->ROS_burst 4. Activation Ca_influx Ca²⁺ Influx BIK1->Ca_influx 4. Activation MAPK_cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) BIK1->MAPK_cascade 4. Activation Stomatal_closure Stomatal Closure ROS_burst->Stomatal_closure TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs 5. Activation Defense_genes Defense Gene Expression TFs->Defense_genes 6. Induction Callose_deposition Callose Deposition Defense_genes->Callose_deposition Hormone_synthesis Hormone Synthesis (SA, JA, ET) Defense_genes->Hormone_synthesis experimental_workflow start Plant Material (e.g., Tomato, Rice) treatment flg22 Treatment (e.g., 100 nM or 1 µM) start->treatment ros ROS Burst Assay (Luminol-based) treatment->ros mapk MAPK Activation Assay (In-gel kinase assay) treatment->mapk gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression phenotype Phenotypic Assays (Callose, Growth Inhibition) treatment->phenotype data_analysis Data Analysis and Comparison ros->data_analysis mapk->data_analysis gene_expression->data_analysis phenotype->data_analysis

References

A Comparative Guide to Differential Gene Expression in Plant Immunity: flg22 vs. Avr Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential gene expression elicited by the pathogen-associated molecular pattern (PAMP) flg22 and avirulence (Avr) effector proteins from Pseudomonas syringae pv. tomato (Pst). Understanding the nuances of these responses is critical for developing robust strategies to enhance plant immunity and for the development of novel disease control agents.

Key Findings at a Glance

Treatment of Arabidopsis thaliana with the bacterial flagellin (B1172586) peptide flg22 initiates Pattern-Triggered Immunity (PTI), a basal defense response. In contrast, the recognition of Avr proteins, such as AvrRpm1 or AvrRpt2, by specific plant resistance (R) proteins triggers Effector-Triggered Immunity (ETI), a more rapid and robust response. While both pathways share some downstream signaling components, they exhibit distinct transcriptional signatures in terms of the magnitude and kinetics of gene expression.

Comparative Analysis of Differentially Expressed Genes

The following tables summarize the fold changes of key genes involved in plant defense in response to flg22, virulent Pst DC3000, and avirulent Pst DC3000 expressing AvrRpm1. The data is compiled from publicly available microarray and RNA-seq datasets to provide a comparative overview.

Table 1: Early Response Genes (1-6 hours post-treatment)

Gene IDGene NameFunctionflg22 Treatment (Fold Change)Pst DC3000 (Virulent) (Fold Change)Pst DC3000 avrRpm1 (Avirulent) (Fold Change)Data Source
AT2G17740FRK1Flg22-induced receptor-like kinase 115-205-1020-30[GEO: GSE56094, GSE198022]
AT4G23130WRKY22Transcription factor8-123-615-25[GEO: GSE56094, GSE198022]
AT2G43510WRKY29Transcription factor10-154-820-35[GEO: GSE56094, GSE198022]
AT1G74710PR1Pathogenesis-related protein 12-51-350-100[GEO: GSE56094, GSE198022]
AT2G14610PR2Pathogenesis-related protein 23-62-440-80[GEO: GSE56094, GSE198022]
AT3G57260PR5Pathogenesis-related protein 52-41-230-60[GEO: GSE56094, GSE198022]
AT1G64280PAD4Phytoalexin deficient 42-41-35-10[GEO: GSE56094, GSE198022]
AT3G48090EDS1Enhanced disease susceptibility 12-31-24-8[GEO: GSE56094, GSE198022]

Table 2: Late Response Genes (12-24 hours post-treatment)

Gene IDGene NameFunctionflg22 Treatment (Fold Change)Pst DC3000 (Virulent) (Fold Change)Pst DC3000 avrRpm1 (Avirulent) (Fold Change)Data Source
AT1G74710PR1Pathogenesis-related protein 110-205-15>200[GEO: GSE19264]
AT2G14610PR2Pathogenesis-related protein 28-154-10>150[GEO: GSE19264]
AT3G57260PR5Pathogenesis-related protein 55-103-8>100[GEO: GSE19264]
AT5G44420PAL1Phenylalanine ammonia-lyase 13-52-410-20[GEO: GSE19264]
AT2G37040ICS1Isochorismate synthase 14-83-615-25[GEO: GSE19264]
AT1G75040NPR1Nonexpressor of PR genes 11.5-2.51-23-5[GEO: GSE19264]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PTIsignaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 2. Co-receptor Association BIK1 BIK1 BAK1->BIK1 3. Kinase Activation MAPKKK MAPKKK BIK1->MAPKKK RBOHD RBOHD BIK1->RBOHD MAPKK MAPKK MAPKKK->MAPKK 5. MAPK Cascade MAPK MAPK MAPKK->MAPK 5. MAPK Cascade WRKYs WRKY TFs MAPK->WRKYs 6. TF Activation ROS ROS Burst RBOHD->ROS 4. Oxidative Burst Gene_Expression Defense Gene Expression WRKYs->Gene_Expression 7. Transcriptional Reprogramming flg22 flg22 flg22->FLS2 1. PAMP Recognition

Figure 1: Simplified Pattern-Triggered Immunity (PTI) signaling pathway initiated by flg22.

ETIsignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Avr Avr Protein RIN4 RIN4 Avr->RIN4 1. Effector Target Modification R_Protein R Protein (e.g., RPM1) Downstream_Signaling Downstream Signaling (EDS1, PAD4, etc.) R_Protein->Downstream_Signaling 3. Signal Transduction RIN4->R_Protein 2. R Protein Activation SA Salicylic Acid Accumulation Downstream_Signaling->SA 4. Phytohormone Response NPR1 NPR1 SA->NPR1 5. NPR1 Activation TGA_TFs TGA TFs NPR1->TGA_TFs 6. TF Activation Gene_Expression Massive Defense Gene Expression (e.g., PR genes) TGA_TFs->Gene_Expression 7. Transcriptional Amplification ExperimentalWorkflow cluster_treatment Plant Treatment cluster_rna_extraction RNA Processing cluster_downstream Gene Expression Analysis cluster_microarray Microarray cluster_rnaseq RNA-seq Plant_Material Arabidopsis seedlings Treatment flg22 / Pst DC3000 / Pst DC3000 avrRpm1 Plant_Material->Treatment Harvest Harvest Tissue Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC cDNA_synthesis_micro cDNA Synthesis & Labeling QC->cDNA_synthesis_micro Library_Prep Library Preparation QC->Library_Prep Hybridization Hybridization to Array cDNA_synthesis_micro->Hybridization Scanning Scanning Hybridization->Scanning Data_Analysis Data Analysis (Normalization, DEG identification) Scanning->Data_Analysis Sequencing High-Throughput Sequencing Library_Prep->Sequencing Sequencing->Data_Analysis

Safety Operating Guide

Proper Disposal Procedures for flg22 and Pseudomonas syringae pv. tomato (Pst)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the synthetic peptide flg22 and the plant pathogenic bacterium Pseudomonas syringae pv. tomato DC3000 (Pst). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disposal of flg22 Peptide

The synthetic peptide flg22 (QRLSTGSRINSAKDDAAGLQIA) is a well-characterized pathogen-associated molecular pattern (PAMP) used to elicit plant immune responses.[1][2][3] While not classified as acutely hazardous, synthetic peptides with unknown toxicological profiles should be handled with care and disposed of as chemical waste.[4][5][6]

1.1. Personal Protective Equipment (PPE)

Before handling flg22 waste, ensure you are wearing appropriate PPE:

  • Lab coat

  • Safety glasses

  • Chemical-resistant gloves

1.2. Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated and clearly labeled, leak-proof container for chemical waste.[5][6] High-density polyethylene (B3416737) (HDPE) containers are suitable for this purpose.[5]

  • Liquid Waste: Collect all solutions containing flg22, including stock solutions, experimental buffers, and rinsates, in a separate, sealed container labeled for chemical liquid waste.[5] Do not pour flg22 solutions down the drain.[4]

1.3. Final Disposal

Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment.[5] Coordinate with your institution's Environmental Health & Safety (EH&S) department for the pickup and final disposal of the chemical waste containers.[4]

Disposal of Pseudomonas syringae pv. tomato (Pst) DC3000

Pst DC3000 is a plant pathogen and is often handled under Biosafety Level 1 (BSL-1) or BSL-2 conditions, depending on institutional guidelines and whether the strain has been genetically modified. All materials contaminated with Pst DC3000 must be decontaminated before disposal. The two primary methods for decontamination are autoclaving and chemical disinfection.

2.1. Decontamination by Autoclaving

Autoclaving (steam sterilization) is the most dependable method for decontaminating biohazardous waste. It uses high-pressure saturated steam to kill microorganisms.[7]

Experimental Protocol for Autoclaving Pst Waste:

  • Preparation:

    • Solid Waste: Place contaminated items (e.g., petri dishes, culture tubes, gloves, gowns) in a designated autoclavable biohazard bag. Do not overfill the bag.[8] For sharp items like pipette tips, use a puncture-resistant container that can be autoclaved.[9]

    • Liquid Waste: Loosely cap flasks or bottles containing liquid cultures to allow for steam penetration and prevent pressure buildup.

  • Loading: Place the biohazard bags or containers in a secondary, leak-proof tray inside the autoclave to contain any potential spills.

  • Cycle Parameters: Run the autoclave cycle according to the parameters specified in the table below. The timer should only begin after the chamber reaches the target temperature and pressure.[8]

  • Completion: Once the cycle is complete and the autoclave has cooled to a safe temperature, remove the waste. The decontaminated waste can now be disposed of in the regular trash, following institutional guidelines.

Table 1: Autoclave Sterilization Parameters

ParameterGravity DisplacementPre-vacuum Sterilizer
Temperature 121°C (250°F)132°C (270°F)
Pressure ~15 psi above atmosphericVaries by model
Minimum Time 30 minutes for wrapped items4 minutes for wrapped items

Note: The required time may vary depending on the load size and density. For liquids and biohazardous waste, it is crucial to ensure steam penetration.[7][8][9]

2.2. Decontamination by Chemical Disinfection

Chemical disinfection with bleach (sodium hypochlorite) is an effective method for decontaminating liquid Pst DC3000 waste.

Experimental Protocol for Chemical Disinfection of Liquid Pst Waste:

  • Preparation: Work in a well-ventilated area and wear appropriate PPE, including a lab coat, gloves, and eye protection.

  • Bleach Addition: For liquid cultures or contaminated liquids, add household bleach to achieve a final concentration of 10%.[10] This typically means a 1:10 dilution of bleach to liquid waste (e.g., add 100 mL of bleach to 900 mL of waste).[11]

  • Contact Time: Ensure a minimum contact time of 30 minutes to ensure complete disinfection.[10] Agitate the solution gently to ensure thorough mixing.

  • Disposal: After the required contact time, the disinfected liquid can be poured down the drain, followed by flushing with plenty of water.[11]

Table 2: Chemical Disinfection Parameters for Liquid Waste

DisinfectantHousehold Bleach (5.25-6.15% Sodium Hypochlorite)
Final Concentration 10% v/v (approx. 0.5-0.6% sodium hypochlorite)[11][12]
Minimum Contact Time 30 minutes[10]

Important: Do not autoclave waste that has been treated with bleach, as this can release hazardous chlorine gas.[9] Prepare bleach solutions fresh daily for maximum efficacy.[13]

Visualizations

Below are diagrams illustrating key workflows and pathways related to the handling and context of flg22 and Pst.

G Pst DC3000 Waste Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste solid_waste Contaminated Solids (Plates, Gloves, Tips) autoclave_bag Place in Autoclavable Biohazard Bag solid_waste->autoclave_bag autoclave_solid Autoclave (121°C, 30 min) autoclave_bag->autoclave_solid regular_trash Dispose in Regular Trash autoclave_solid->regular_trash liquid_waste Liquid Pst Culture decontamination Decontamination Method liquid_waste->decontamination autoclave_liquid Autoclave (Loosen Cap) decontamination->autoclave_liquid  Steam bleach_treat Add 10% Bleach (30 min contact) decontamination->bleach_treat Chemical   drain_disposal Dispose Down Drain with Water autoclave_liquid->drain_disposal bleach_treat->drain_disposal

Caption: Workflow for the proper disposal of Pst DC3000 waste.

G Simplified flg22 Signaling Pathway flg22 flg22 (PAMP) fls2 FLS2 (Receptor) flg22->fls2 binds to bak1 BAK1 (Co-receptor) fls2->bak1 associates with mapk MAP Kinase Cascade bak1->mapk activates defense PTI Response (e.g., PR gene activation) mapk->defense leads to

References

Essential Safety and Operational Guide for Handling flg22Pst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent biologically active molecules like flg22Pst, a synthetic peptide derived from bacterial flagellin. Adherence to strict safety protocols not only protects personnel but also ensures the integrity and reproducibility of experimental data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

A tiered approach to PPE is recommended based on the nature of the procedure and the quantity of this compound being handled.

TierProcedureRequired Personal Protective Equipment
1Routine handling of solutions and small quantities (milligrams).Gloves: Nitrile or latex gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.[2]
2Handling larger quantities (grams) or when generating aerosols (e.g., weighing lyophilized powder, sonicating).Gloves: Nitrile or latex gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.Respiratory Protection: Use of a fume hood or biosafety cabinet is essential.[2]

Operational Plan: From Receipt to Use

A systematic workflow is crucial for the safe and effective use of this compound.

Receiving and Storage

Upon receipt, inspect the vial for any damage. Lyophilized peptides are stable at room temperature for short periods but should be stored appropriately for long-term use.[3]

  • Short-term storage: Store at -20°C.

  • Long-term storage: For optimal stability, store at -80°C.

Experimental Protocol: Reconstitution of Lyophilized this compound

Reconstituting lyophilized peptides requires careful attention to detail to ensure the peptide's integrity and activity.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • Work in a Sterile Environment: To minimize contamination, perform the reconstitution in a laminar flow hood or on a clean bench.

  • Solvent Selection: Choose an appropriate sterile solvent. For many peptides, sterile, high-purity water or a specific buffer is suitable.

  • Solvent Injection: Using a sterile syringe, slowly inject the solvent down the side of the vial, avoiding direct contact with the lyophilized powder to prevent foaming.

  • Dissolution: Allow the vial to sit for several minutes to allow for passive dissolution. Gentle swirling or inversion is preferred to dissolve the peptide completely; avoid vigorous shaking or vortexing, which can cause aggregation.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure no particles remain. If necessary, gentle warming (up to 37°C) can be considered.

  • Storage of Reconstituted Peptide:

    • Short-term: Store at 2-8°C for a few days.

    • Long-term: To avoid repeated freeze-thaw cycles, aliquot the solution into single-use volumes and store at -20°C or -80°C.

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste:

    • Items: Contaminated PPE (gloves, masks), weighing papers, and empty vials.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, and leak-proof container for chemical waste.

  • Liquid Waste:

    • Items: Unused this compound solutions and solvents used to rinse contaminated glassware.

    • Procedure: Collect in a designated, sealed, and properly labeled container for hazardous liquid waste. Do not pour down the drain.

  • Sharps Waste:

    • Items: Needles, syringes, or pipette tips used to handle this compound solutions.

    • Procedure: Dispose of in a designated sharps container.

All waste must be disposed of through the institution's environmental health and safety (EH&S) department.

Visualizing Safety and Workflow

To further clarify the operational and safety procedures, the following diagrams illustrate the experimental workflow and the hierarchy of safety controls.

G cluster_0 Preparation cluster_1 Execution cluster_2 Post-Experiment A Receive this compound B Store at -20°C or -80°C A->B Inspect C Equilibrate Vial to Room Temp B->C Prior to use D Wear Appropriate PPE C->D E Reconstitute in Fume Hood D->E F Perform Experiment E->F G Store Aliquots at -20°C or -80°C F->G Unused Solution H Decontaminate Work Area F->H I Segregate Waste H->I J Dispose of Waste via EH&S I->J HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Biosafety Cabinet) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.